molecular formula C4H5F3O3 B040096 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 114715-77-4

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B040096
CAS No.: 114715-77-4
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a high-value fluorinated synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a trifluoromethyl group, which is known to profoundly influence the physicochemical properties of molecules, enhancing metabolic stability, membrane permeability, and binding affinity. The simultaneous presence of a carboxylic acid and a tertiary alpha-hydroxy group makes it a versatile precursor for the synthesis of more complex fluorinated compounds, such as protease inhibitors, enzyme substrates, and bioactive analogs. Researchers utilize this compound to introduce a sterically hindered, highly electronegative motif into target structures, enabling structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Its mechanism of action in final target molecules is highly context-dependent, often functioning as a key component in active sites or binding pockets where the electronegativity of the fluorine atoms and the hydrogen-bonding capacity of the hydroxy group are critical for molecular recognition and activity. This reagent is essential for developing novel therapeutics, agrochemicals, and advanced materials, providing a critical tool for innovators seeking to leverage the unique properties of fluorine chemistry.

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921475
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

374-35-6, 114715-77-4
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Record name Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and applications in drug development. Special emphasis is placed on detailed experimental protocols and the strategic use of this molecule in the synthesis of bioactive compounds.

Chemical Identity and Properties

This compound is a trifluoromethylated derivative of lactic acid. The presence of the trifluoromethyl group significantly enhances the acidity of the carboxylic acid and influences the molecule's lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry.

CAS Numbers:

  • Racemic Mixture: 374-35-6[1]

  • (R)-Enantiomer: 44864-47-3[2][3][4][5]

  • (S)-Enantiomer: Information on a specific CAS number for the (S)-enantiomer is less commonly cited, though it is available commercially.

Synonyms:

  • 2-(Trifluoromethyl)-DL-lactic acid (for racemic mixture)

  • (R)-2-Hydroxy-2-(trifluoromethyl)propionic Acid[3]

  • (R)-3,3,3-Trifluoro-2-hydroxyisobutyric Acid[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data is compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular FormulaC₄H₅F₃O₃[2][5]
Molecular Weight158.08 g/mol [2][5]
AppearanceWhite to off-white crystalline solid[1][3]
Melting Point108-112 °C[3]
Boiling Point247.37 °C at 760 mmHg (Predicted)
pKa~2.5 (Estimated)
SolubilitySoluble in water and polar organic solvents.
Optical Rotation ([α]D)+16.5° (c=5 in H₂O) for (R)-enantiomer

Synthesis of this compound

Both chemical and biocatalytic methods have been developed for the synthesis of racemic and enantiomerically pure this compound. The enantiopure forms are particularly crucial for the development of chiral drugs.

Chemical Synthesis of the Racemic Acid

A common route to the racemic acid involves the hydrolysis of the corresponding nitrile, which can be formed from trifluoroacetone.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile

  • In a reaction vessel under an inert atmosphere (e.g., argon), trifluoroacetone is reacted with a cyanide source, such as sodium cyanide, in the presence of a mineral acid (e.g., sulfuric acid) at a controlled temperature, typically between 0 and 20°C.[6]

  • The reaction is carried out in a polar protic solvent like a lower alcohol (e.g., ethanol) or a mixture of alcohol and water.[6]

  • Upon completion, the reaction mixture is carefully worked up to isolate the crude nitrile.

Step 2: Hydrolysis to this compound

  • The crude 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile is added to a strong mineral acid, such as 98% sulfuric acid.[6]

  • The mixture is heated, for instance, to 95-115°C, to drive the hydrolysis of the nitrile to the carboxylic acid.[6]

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from an appropriate solvent system.

Enantioselective Synthesis via Enzymatic Resolution

The most effective methods for producing enantiomerically pure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involve the kinetic resolution of the racemic amide, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, using stereospecific amidases.

An enantio-specific amidase from the bacterium Klebsiella oxytoca has been shown to selectively hydrolyze the (R)-amide to the corresponding (R)-acid, leaving the (S)-amide unreacted.[7] The unreacted (S)-amide can then be chemically hydrolyzed to the (S)-acid. This dual approach allows for the production of both enantiomers.[7] Similarly, a novel amidase from Burkholderia phytofirmans has been identified for the kinetic resolution of the racemic amide to produce optically pure (R)-acid.[8]

Experimental Protocol: Enzymatic Kinetic Resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

1. Biocatalyst Preparation:

  • Whole cells of Klebsiella oxytoca or E. coli expressing the specific amidase are cultivated and harvested. The cell paste or a cell-free extract can be used as the biocatalyst.

2. Enzymatic Hydrolysis:

  • A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is prepared.

  • The biocatalyst (e.g., K. oxytoca cells) is added to the substrate solution.

  • The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • The progress of the reaction is monitored by HPLC to determine the conversion of the (R)-amide and the enantiomeric excess (e.e.) of the product and remaining substrate.

3. Product Isolation and Purification:

  • Once the desired conversion is reached (typically around 50%), the reaction is stopped, and the biomass is removed by centrifugation.

  • The supernatant is acidified (e.g., with HCl) to protonate the (R)-acid.

  • The (R)-acid is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and the solvent is evaporated to yield (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

  • The aqueous layer, containing the unreacted (S)-amide, can be basified and extracted separately to recover the (S)-amide.

4. Chemical Hydrolysis of (S)-amide (Optional):

  • The recovered (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is subjected to acidic or basic hydrolysis to obtain (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks for the synthesis of complex pharmaceutical compounds. The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability, improving binding affinity, and modifying lipophilicity.

While specific signaling pathways directly modulated by this molecule are not applicable as it serves as a synthetic intermediate, its incorporation into larger drug molecules is of great interest. For instance, it is a key component in the synthesis of therapeutic amides.[6][9] The general workflow for its use in drug synthesis is depicted below.

G A Racemic Precursor (e.g., Trifluoroacetone) B rac-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid A->B Chemical Synthesis C Enzymatic Resolution B->C D (R)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid C->D E (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid C->E F Coupling Reaction (e.g., Amide Formation) D->F G Bioactive Molecule (e.g., Drug Candidate) F->G H Biological Target (e.g., Enzyme, Receptor) G->H Biological Interaction

Caption: General workflow for the synthesis of bioactive molecules.

The synthesis of specific therapeutic amides often involves coupling the chiral acid with an appropriate aniline derivative.[9] This highlights its role in creating molecules with potential therapeutic applications.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and a broad singlet for the hydroxyl and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: Characteristic signals for the quaternary carbon, the methyl carbon, the carboxylic carbon, and the trifluoromethyl carbon would be observed.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl and carboxylic acid groups, a C=O stretch for the carbonyl group, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Vendors and chemical databases often provide access to these spectra.[10][11][12]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. It may also be corrosive to metals.[2][3]

Conclusion

This compound, particularly in its enantiomerically pure forms, is a highly valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. The development of efficient enzymatic resolution methods has made the chiral forms of this acid readily accessible, paving the way for its broader application in the design and synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated derivative of hydroxypivalic acid, is a chiral carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing its acidity, lipophilicity, and metabolic stability. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of a common synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.

PropertyValueData TypeSource
Molecular Formula C₄H₅F₃O₃-[1][2]
Molecular Weight 158.08 g/mol -[1][2][3]
Appearance White to almost white crystalline powderExperimental
Melting Point 110 °CExperimental[4]
Boiling Point 247.4 ± 35.0 °C at 760 mmHgPredicted[4]
pKa 2.46 ± 0.22Predicted[4]
Solubility Soluble in waterQualitative[4]
logP Not available-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard and widely accepted experimental procedures.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[6][7]

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is used as the titrant.[7][8]

  • Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments from a burette.[7][8]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[7][8]

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the moles of base added equals the initial moles of acid, is determined from the inflection point of the titration curve (the steepest point). The pKa is the pH at which half of the acid has been neutralized (half-equivalence point).[6][9]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water, and is a key indicator of its lipophilicity.[10]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.[11][12]

  • Partitioning: A known amount of this compound is dissolved in a measured volume of one of the pre-saturated phases (e.g., water). An equal volume of the other pre-saturated phase (n-octanol) is then added.[11][12]

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete separation of the two phases.[11][13]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Synthesis Workflow

A common method for the preparation of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid involves a multi-step chemical and enzymatic process.[15][16]

G Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_final Final Product trifluoroacetone Trifluoroacetone cyanohydrin Trifluoroacetone Cyanohydrin trifluoroacetone->cyanohydrin + HCN amide Racemic Amide cyanohydrin->amide Hydrolysis amidase Amidase amide->amidase s_acid (S)-Acid amidase->s_acid r_amide (R)-Amide amidase->r_amide r_acid (R)-Acid r_amide->r_acid Hydrolysis

Caption: A general workflow for the chemoenzymatic synthesis of chiral this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for pKa Determination by Potentiometric Titration prep Prepare Standard Solutions (Acid and Titrant) setup Set up Titration Apparatus (pH meter, burette, stirrer) prep->setup titrate Titrate Acid with Base (Incremental additions) setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot Data Points analyze Determine Equivalence and Half-Equivalence Points plot->analyze calculate Calculate pKa analyze->calculate G Workflow for logP Determination by Shake-Flask Method prep Prepare Saturated n-Octanol and Water dissolve Dissolve Compound in one Phase prep->dissolve mix Mix with Equal Volume of Second Phase dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifugation) shake->separate measure Measure Concentration in Each Phase (HPLC/UV-Vis) separate->measure calculate Calculate logP measure->calculate

References

An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a key chiral building block in modern drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.

Core Compound: Structure and Properties

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid with a chiral center, making it a valuable precursor for stereospecific pharmaceuticals. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

Chemical Structure:

enzymatic_synthesis racemic_amide Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide amidase Amidase Enzyme racemic_amide->amidase r_acid (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid amidase->r_acid s_amide (S)-amide (unreacted) amidase->s_amide hydrolysis Chemical Hydrolysis s_amide->hydrolysis s_acid (S)-acid hydrolysis->s_acid bicalutamide_synthesis start 4-cyano-3-(trifluoromethyl)aniline + Methacryloyl chloride step1 Amide Formation start->step1 intermediate1 N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylpropenamide step1->intermediate1 step2 Epoxidation (mCPBA) intermediate1->step2 intermediate2 N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide step2->intermediate2 step3 Ring opening with 4-fluorothiophenol intermediate2->step3 intermediate3 Thioether intermediate step3->intermediate3 step4 Oxidation (mCPBA) intermediate3->step4 product Bicalutamide step4->product ar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Complex Androgen-AR Complex AR->Complex Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA Complex->ARE Translocates and binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation and Survival Transcription->Proliferation

Spectroscopic Profile of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated carboxylic acid with applications in synthetic and medicinal chemistry. This document presents available spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived and published raw data, typical and predicted values are provided for NMR and IR spectroscopy. Mass spectrometry data is based on expected fragmentation patterns.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR ~1.6Singlet--CH₃
Variable (broad)Singlet--OH, -COOH
¹³C NMR ~20Quartet~3-5 Hz (C-F coupling)-CH₃
~75Quartet~28-32 Hz (C-F coupling)C(OH)(CH₃)
~125Quartet~280-285 Hz (C-F coupling)-CF₃
~170Singlet--COOH
¹⁹F NMR ~ -78Singlet--CF₃

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (Carboxylic acid)
1100-1300StrongC-F stretch
~1150MediumC-O stretch
~950Medium, BroadO-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data

m/zRelative AbundanceProposed Fragment
158Low[M]⁺ (Molecular Ion)
113High[M - COOH]⁺
89Medium[M - CF₃]⁺
69High[CF₃]⁺
45High[COOH]⁺
43Medium[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Acetone (Acetone-d₆), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may affect the chemical shifts of the exchangeable protons (-OH and -COOH).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence, proton-decoupled.

  • Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm), centered around the expected trifluoromethyl group resonance.

  • Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or the external/internal reference (for ¹⁹F NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion capabilities (e.g., Electrospray Ionization - ESI).

GC-MS Protocol (for the derivatized acid):

  • Derivatization: Carboxylic acids are often derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • Sample Preparation: Dissolve a small amount of the derivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Analysis:

  • Identify the molecular ion peak [M]⁺.

  • Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the application of this molecule in drug discovery.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Direct Application on ATR Crystal Sample->ATR_Prep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectroscopy ATR_Prep->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Drug_Discovery_Application Conceptual Application in Drug Discovery Molecule 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid Chiral_Building_Block Chiral Building Block Molecule->Chiral_Building_Block Synthesis Synthesis of Novel Compounds Chiral_Building_Block->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Conceptual pathway for the use of the title compound in drug discovery.

Solubility Profile of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated organic compound of interest in pharmaceutical and agrochemical research due to its unique chemical properties imparted by the trifluoromethyl group.[1] A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound is a solid at room temperature.[2][3] Its molecular structure, featuring a carboxylic acid and a hydroxyl group, allows it to act as a hydrogen bond donor, which significantly influences its solubility profile.[1][4] The presence of the highly electronegative trifluoromethyl group enhances the acidity of the carboxylic acid compared to its non-fluorinated analogs.[1]

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe compound can participate in hydrogen bonding with protic solvents through its carboxylic acid and hydroxyl groups.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the compound.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the highly polar solute and nonpolar solvents will likely result in poor solvation.
Chlorinated DichloromethaneLow to ModerateDichloromethane has a moderate polarity and may exhibit some ability to dissolve the compound, though likely less than more polar aprotic solvents. A patent for the synthesis of this acid mentions extraction with dichloromethane.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

  • Screw-capped vials

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. The time required can vary and may need to be determined experimentally (e.g., 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaking and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the withdrawn supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualized Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination prep Preparation of Supersaturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil sampling Sampling and Filtration (Remove Undissolved Solid) equil->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis calc Calculation of Solubility analysis->calc

Caption: A flowchart of the key steps in determining the solubility of a solid compound in a solvent.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited in the public domain, its molecular structure strongly suggests a preference for polar solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination. This information is crucial for optimizing reaction conditions, developing formulations, and conducting further studies on this promising chemical entity.

References

The Ascent of a Chiral Powerhouse: A Technical Guide to the Discovery and History of Trifluoromethyl-Containing Chiral Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is installed at a stereocenter, particularly within a carboxylic acid framework, it gives rise to a class of compounds with immense potential in drug development and as tools in stereochemical analysis. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethyl-containing chiral acids, tracing their origins from the early days of organofluorine chemistry to the sophisticated asymmetric syntheses of today.

Early Developments in Organofluorine Chemistry: A Prelude

The journey to trifluoromethyl-containing chiral acids began with the broader exploration of organofluorine chemistry. While the first organofluorine compound was reported in the 19th century, the field remained relatively niche due to the challenges of handling elemental fluorine. A significant breakthrough came in the 1890s with Frédéric Swarts' development of milder fluorinating agents, such as antimony trifluoride (SbF₃), which enabled the synthesis of benzotrifluoride from benzotrichloride.[1] This early work laid the foundation for the introduction of the trifluoromethyl group into aromatic systems. The biological significance of trifluoromethyl groups was first investigated by F. Lehmann in 1927, sparking interest in their potential applications in bioactive compounds.[1]

The Dawn of a Chiral Derivatizing Agent: Mosher's Acid

A pivotal moment in the history of trifluoromethyl-containing chiral acids was the development of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, by Harry S. Mosher and his colleagues James A. Dale and David L. Dull in 1969.[2][3] This compound was not initially targeted as a therapeutic agent but as a revolutionary tool for determining the enantiomeric composition and absolute configuration of chiral alcohols and amines.[2][3]

The genius of Mosher's acid lies in its ability to convert a mixture of enantiomers into a mixture of diastereomers upon formation of an ester or amide linkage. These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectroscopy, allowing for their quantification and the assignment of absolute stereochemistry based on a predictable conformational model.[3] The presence of the trifluoromethyl group is crucial, as the fluorine atoms provide a sensitive NMR probe.

The original synthesis of racemic Mosher's acid involved the reaction of phenylmagnesium bromide with trifluoropyruvic acid, followed by methylation of the resulting α-hydroxy acid. The enantiomers were then resolved by fractional crystallization of their salts with an optically active amine.

The Evolution of Asymmetric Synthesis

Following the groundbreaking work on Mosher's acid, the focus of the scientific community shifted towards the development of methods for the direct asymmetric synthesis of trifluoromethyl-containing chiral acids and other related compounds. This evolution was driven by the increasing demand for enantiomerically pure building blocks for the synthesis of pharmaceuticals and agrochemicals.

Chiral Auxiliary-Mediated Syntheses

One of the earliest strategies for asymmetric synthesis involved the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction, and are subsequently removed. For example, chiral oxazolidinones have been employed to direct the asymmetric trifluoromethylation of carboxylic acid derivatives. The chiral auxiliary is first used to form an enolate, which then reacts with a trifluoromethylating agent. The auxiliary is then cleaved to yield the chiral trifluoromethyl-containing carboxylic acid.[4]

Organocatalytic Approaches

The turn of the 21st century witnessed the rise of organocatalysis, which utilizes small organic molecules to catalyze asymmetric transformations. This has proven to be a powerful tool for the synthesis of trifluoromethyl-containing chiral compounds. For instance, chiral imidazolidinone catalysts have been used in the enantioselective α-trifluoromethylation of aldehydes, which can then be oxidized to the corresponding carboxylic acids with high enantiomeric excess.[5][6]

Biocatalysis: Nature's Approach

More recently, biocatalysis has emerged as a green and highly selective method for the synthesis of chiral molecules. Enzymes, such as lactate dehydrogenases, have been engineered to reduce trifluoromethyl-containing α-keto acids to the corresponding α-hydroxy acids with excellent enantioselectivity.[7] This approach offers the advantages of mild reaction conditions and high stereocontrol.

Data Presentation

The following tables summarize quantitative data for key synthetic methods discussed in this guide.

Table 1: Asymmetric Synthesis of α-Trifluoromethyl Aldehydes (Precursors to Chiral Acids) [5]

EntryAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
1Propanal8598
2Butanal6999
3Pentanal6796
4Hexanal7298

Table 2: Biocatalytic Reduction of Trifluoropyruvic Acid (TFPy) [7]

BiocatalystProductEnantiomeric Excess (ee, %)Conversion (%)
d-LmLDH(S)-Trifluorolactic acid>99.5100
l-LDH (chicken)(R)-Trifluorolactic acid>99.5100

Experimental Protocols

Synthesis of Racemic Mosher's Acid (Illustrative Historical Method)

Materials:

  • Trifluoroacetic acid

  • Thionyl chloride

  • Benzene

  • Aluminum chloride

  • Anhydrous ether

  • Methylmagnesium iodide

  • Potassium hydroxide

  • Dimethyl sulfate

Procedure:

  • Preparation of Trifluoroacetyl Chloride: Trifluoroacetic acid is refluxed with thionyl chloride to produce trifluoroacetyl chloride, which is purified by distillation.

  • Friedel-Crafts Acylation: Trifluoroacetyl chloride is reacted with benzene in the presence of aluminum chloride to yield 2,2,2-trifluoroacetophenone.

  • Grignard Reaction: 2,2,2-Trifluoroacetophenone is treated with methylmagnesium iodide in anhydrous ether to give 1,1,1-trifluoro-2-phenyl-2-propanol.

  • Oxidation: The tertiary alcohol is oxidized to α-trifluoromethyl-α-phenylacetic acid (racemic Mosher's acid) using a suitable oxidizing agent.

  • Methylation: The resulting carboxylic acid is methylated using dimethyl sulfate and potassium hydroxide to afford racemic Mosher's acid methyl ester, which can be hydrolyzed to the final product.

Organocatalytic α-Trifluoromethylation of an Aldehyde (Modern Approach)[5]

Materials:

  • Aldehyde (e.g., propanal)

  • Chiral imidazolidinone catalyst

  • Trifluoromethylating agent (e.g., a Togni reagent)

  • Photocatalyst (e.g., an iridium complex)

  • Solvent (e.g., DMF)

  • Light source (e.g., blue LEDs)

Procedure:

  • Reaction Setup: In a reaction vessel, the aldehyde, chiral imidazolidinone catalyst, trifluoromethylating agent, and photocatalyst are dissolved in the solvent under an inert atmosphere.

  • Photocatalysis: The reaction mixture is irradiated with a light source at a controlled temperature. The photocatalyst absorbs light and initiates a radical chain reaction.

  • Enamine Formation: The chiral imidazolidinone catalyst reacts with the aldehyde to form a chiral enamine intermediate.

  • Trifluoromethylation: The trifluoromethyl radical, generated from the trifluoromethylating agent, adds to the enamine in a highly stereoselective manner, directed by the chiral catalyst.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and other reagents. The resulting α-trifluoromethyl aldehyde is purified by chromatography.

  • Oxidation to Carboxylic Acid: The purified aldehyde is then oxidized to the corresponding chiral carboxylic acid using a standard oxidizing agent (e.g., Jones reagent).

Visualizations

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century Swarts Swarts develops milder fluorinating agents (e.g., SbF₃) Lehmann Lehmann investigates biological activity of CF₃ compounds (1927) Swarts->Lehmann Enabling Synthesis Mosher Mosher, Dale, and Dull develop Mosher's Acid (MTPA) (1969) Lehmann->Mosher Bio-application Interest ChiralAux Emergence of chiral auxiliary-mediated syntheses Mosher->ChiralAux Focus on Asymmetry Organo Rise of organocatalysis for asymmetric trifluoromethylation ChiralAux->Organo Methodological Evolution Bio Development of biocatalytic methods for chiral acid synthesis Organo->Bio Greener Approaches

Caption: A timeline illustrating key milestones in the development of trifluoromethyl-containing chiral acids.

Mosher_Acid_Workflow Racemic_Alcohol Racemic Alcohol (R-OH and S-OH) Diastereomers_R Diastereomeric Esters (R,R) and (S,R) Racemic_Alcohol->Diastereomers_R Reacts with Diastereomers_S Diastereomeric Esters (R,S) and (S,S) Racemic_Alcohol->Diastereomers_S Reacts with R_Mosher_Cl (R)-Mosher's Acid Chloride R_Mosher_Cl->Diastereomers_R S_Mosher_Cl (S)-Mosher's Acid Chloride S_Mosher_Cl->Diastereomers_S NMR_Analysis ¹H and ¹⁹F NMR Analysis Diastereomers_R->NMR_Analysis Diastereomers_S->NMR_Analysis Determination Determination of Enantiomeric Excess and Absolute Configuration NMR_Analysis->Determination

Caption: Workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.

Asymmetric_Synthesis_Strategies Modern Asymmetric Synthesis Strategies cluster_Auxiliary Chiral Auxiliary Approach cluster_Organo Organocatalysis Approach cluster_Bio Biocatalysis Approach Start Achiral Starting Material Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Enantioselective_Reaction Enantioselective Trifluoromethylation Start->Enantioselective_Reaction Biocatalytic_Reaction Enantioselective Biocatalytic Transformation Start->Biocatalytic_Reaction Target Enantiomerically Pure Trifluoromethyl-Containing Chiral Acid Diastereoselective_Reaction Diastereoselective Trifluoromethylation Attach_Aux->Diastereoselective_Reaction Remove_Aux Remove Chiral Auxiliary Diastereoselective_Reaction->Remove_Aux Remove_Aux->Target Organo_Cat Chiral Organocatalyst Organo_Cat->Enantioselective_Reaction Enantioselective_Reaction->Target Enzyme Engineered Enzyme Enzyme->Biocatalytic_Reaction Biocatalytic_Reaction->Target

Caption: Overview of modern asymmetric strategies for synthesizing trifluoromethyl-containing chiral acids.

Conclusion

The discovery and development of trifluoromethyl-containing chiral acids represent a significant chapter in the history of organic chemistry. From the foundational work in organofluorine chemistry to the elegant design of Mosher's acid and the advent of modern asymmetric synthesis, the journey has been marked by innovation and a deepening understanding of stereochemistry. Today, researchers have a powerful and diverse toolkit of synthetic methods, including chiral auxiliary-based strategies, organocatalysis, and biocatalysis, to access these valuable compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of trifluoromethyl-containing chiral acids in drug discovery and development is poised to expand even further, promising new therapeutic agents with enhanced properties and efficacy.

References

An In-depth Technical Guide to the Thermal Stability of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in various manufacturing processes, particularly in drug development where thermal processing steps are common. This technical guide provides a comprehensive overview of the currently understood thermal stability of this compound, including its physical properties, postulated thermal decomposition pathways, and generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under thermal stress.

PropertyValueSource
Molecular FormulaC₄H₅F₃O₃[1]
Molecular Weight158.08 g/mol [1][2]
AppearanceWhite to off-white solid
Melting PointApproximately 108-112 °C[3]
Boiling PointData not available
SolubilitySoluble in water

Postulated Thermal Decomposition Pathway

Based on the thermal decomposition mechanisms of other perfluorinated carboxylic acids, a probable thermal decomposition pathway for this compound can be proposed. The presence of the α-hydroxy and trifluoromethyl groups is expected to influence the decomposition mechanism significantly. A likely initial step is the decarboxylation of the acid, a common thermal degradation route for carboxylic acids. This would be followed by the elimination of hydrogen fluoride, a characteristic reaction for many fluorinated organic compounds upon heating.

The following diagram illustrates a plausible thermal decomposition pathway for this compound.

A 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid B Decarboxylation A->B Heat (Δ) C 1,1,1-Trifluoro-2-propanol B->C D HF Elimination C->D Heat (Δ) E Trifluoroacetone D->E F Further Decomposition (e.g., formation of CO, CO₂, etc.) E->F High Temp.

Caption: Postulated thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following provides a generalized methodology for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the decomposition temperature and the presence of any volatile components.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

    • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., from ambient to 200 °C at 10 °C/min), followed by a cooling cycle and a second heating cycle to observe the thermal history of the material.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting peak (endothermic) and any exothermic peaks that may indicate decomposition. The onset temperature and peak temperature of these events are determined, and the enthalpy of fusion can be calculated from the area of the melting peak.

The following diagram illustrates a general experimental workflow for the thermal analysis of a chemical compound.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis A Weigh Sample (2-10 mg) B Place in TGA/DSC Pan A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E TGA Curve (Mass vs. Temperature) C->E F DSC Thermogram (Heat Flow vs. Temperature) D->F G Determine Decomposition Temperature E->G H Identify Thermal Events (Melting, Decomposition) F->H

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, an understanding of its thermal behavior can be inferred from its physicochemical properties and the known decomposition pathways of related fluorinated carboxylic acids. The proposed decomposition mechanism involving decarboxylation and subsequent HF elimination provides a theoretical basis for predicting its degradation products. For definitive quantitative data, it is imperative to conduct detailed thermal analysis using TGA and DSC, following the generalized protocols outlined in this guide. Such studies are crucial for ensuring the safe and effective application of this compound in research and industrial settings.

References

A Technical Guide to the Acidity and pKa of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This compound, notable for its trifluoromethyl group, is of significant interest in pharmaceutical and agrochemical research.[1] Its unique structure imparts specific chemical properties that are crucial for its application in the synthesis of novel therapeutic agents and other specialized chemicals.[1]

Acidity and pKa Value

The acidity of a carboxylic acid is a fundamental property that influences its reactivity, solubility, and biological activity. The pKa value, the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.

The acidity of this compound is significantly influenced by the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group.[2] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Predicted pKa 2.46 ± 0.22ChemicalBook
Molecular Formula C4H5F3O3PubChem[3]
Molecular Weight 158.08 g/mol PubChem[3]
Melting Point 110 °CiChemical[4]
Boiling Point 247.37 °C at 760 mmHgiChemical[4]

The predicted pKa of approximately 2.46 suggests that this compound is a relatively strong carboxylic acid. This is consistent with the known acidifying effect of alpha-halogen substituents.

Factors Influencing Acidity

The acidity of this compound is determined by a combination of structural factors. The following diagram illustrates the key electronic effects that contribute to its acidic strength.

AcidityFactors cluster_molecule This compound cluster_effects Electronic Effects Influencing Acidity Molecule CF₃-C(CH₃)(OH)-COOH CF3_Group Trifluoromethyl Group (-CF₃) COOH_Group Carboxylic Acid Group (-COOH) Inductive_Effect Inductive Effect (-I) Anion_Stabilization Carboxylate Anion Stabilization Inductive_Effect->Anion_Stabilization Stabilizes conjugate base by delocalizing negative charge Acidity Increased Acidity (Lower pKa) Anion_Stabilization->Acidity Facilitates proton donation CF3_Group->Inductive_Effect Strong electron- withdrawing

Caption: Factors influencing the acidity of the target molecule.

Experimental Protocols for pKa Determination

The determination of an accurate pKa value is critical for drug development, as it affects properties like absorption, distribution, metabolism, and excretion (ADME). The following are detailed methodologies for two common experimental techniques used to determine the pKa of fluorinated carboxylic acids.

Potentiometric titration is a highly precise and standard method for pKa measurement.[2] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh and dissolve a sample of this compound in deionized, carbonate-free water to prepare a solution of a known concentration (e.g., 0.01 M).

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.

  • Titrant Preparation:

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), using carbonate-free water.

  • Apparatus Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a magnetic stirrer to ensure homogeneity.

    • Employ a precision burette to add the titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point.

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for higher accuracy.

¹⁹F NMR spectroscopy is a powerful technique for determining the pKa of fluorinated compounds. It relies on the change in the ¹⁹F chemical shift as a function of the solution's pH. This method is particularly advantageous as it is tolerant of impurities and does not require highly accurate concentration measurements.

Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 4 for the target compound).

    • Dissolve a small amount of this compound in each buffer solution. A deuterated solvent (e.g., D₂O) is typically used for the lock signal.

    • An internal reference standard with a known ¹⁹F chemical shift that is insensitive to pH changes in the relevant range may be added.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient relaxation delay between scans to obtain accurate signal integration.

  • Data Analysis:

    • Measure the ¹⁹F chemical shift (δ) of the -CF3 group in each spectrum.

    • Plot the observed chemical shift (δ_obs) as a function of pH.

    • The data will form a sigmoidal curve. Fit the data to the following equation:

      δ_obs = (δ_A * 10^(pKa-pH) + δ_B) / (1 + 10^(pKa-pH))

      where:

      • δ_obs is the observed chemical shift at a given pH.

      • δ_A is the chemical shift of the fully protonated species (acid).

      • δ_B is the chemical shift of the fully deprotonated species (conjugate base).

      • pKa is the acid dissociation constant.

    • The pKa value is obtained from the non-linear regression analysis of the titration curve.

Conclusion

This compound is a relatively strong organic acid, a property conferred by the potent electron-withdrawing trifluoromethyl group. While an experimental pKa value is yet to be published, the predicted value of ~2.46 provides a solid foundation for its application in research and development. The experimental protocols detailed herein for potentiometric titration and ¹⁹F NMR spectroscopy offer robust methods for the precise determination of its pKa, a critical parameter for professionals in drug discovery and chemical synthesis.

References

Commercial Sourcing and Synthesis of Enantiopure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for obtaining enantiopure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group. This document summarizes commercially available sources and provides detailed experimental protocols for a chemoenzymatic synthesis approach.

Commercial Suppliers

A variety of chemical suppliers offer the enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The availability, purity, and pricing can vary, and are summarized in the tables below for easy comparison. Please note that pricing is subject to change and may not include shipping and handling fees.

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS: 44864-47-3)
SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich----INVALID-LINK--
TCI America>98.0% (GC)1g, 5g~$100/g
Chem-Impex≥ 98% (Assay by titration, GC)--
American ElementsHigh Purity (99% to 99.999%+)Research and bulk quantitiesInquire
Santa Cruz Biotechnology--Inquire[1]
A B Enterprises-Per gram₹ 150/gram[2]
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS: 24435-45-8)
SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich-100mg$77.90
Shanghai Jizhi Biochemical Technology Co., Ltd.98.0%1g¥998.0/1g[3]
Dayang Chem (Hangzhou) Co., Ltd.98.0%100g, 1kg, 100kg, 1000kgInquire[3]
Shaanxi Dideu Medichem Co. Ltd--Inquire[4]

Chemoenzymatic Synthesis of Enantiopure this compound

A robust and scalable method for the preparation of both enantiomers of this compound involves a chemoenzymatic approach. This strategy combines a chemical synthesis to produce a racemic precursor followed by an enzymatic kinetic resolution to separate the enantiomers.

Overall Synthesis Workflow

The overall process begins with the synthesis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide from a trifluoroacetic acid ester. This racemic amide then undergoes enzymatic kinetic resolution using an amidase from Klebsiella oxytoca. The enzyme selectively hydrolyzes the (R)-amide to the (R)-acid, leaving the (S)-amide unreacted. Finally, the remaining (S)-amide can be chemically hydrolyzed to the (S)-acid.

G A Trifluoroacetic Acid Ester B Racemic 3,3,3-Trifluoro-2-hydroxy- 2-methylpropionamide A->B Chemical Synthesis C Enzymatic Kinetic Resolution (Klebsiella oxytoca amidase) B->C D (R)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid C->D Selective hydrolysis E (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropionamide C->E Unreacted F Chemical Hydrolysis E->F G (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid F->G

Overall chemoenzymatic synthesis workflow.
Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.[5][6]

Part 1: Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This multi-step chemical synthesis starts from a trifluoroacetic acid ester.

  • Step 1: Formation of Trifluoroacetone. 500 g (2.69 mol) of a trifluoroacetic acid ester is slowly added to a heated solution of 500 g (4.9 mol) of concentrated sulfuric acid in 1 L of distilled water at 73°C. The mixture is heated to reflux, and the trifluoroacetone formed is distilled off.[7]

  • Step 2: Formation of the Cyanohydrin. To a cooled (-1°C) solution of 39.4 g (0.763 mol) of sodium cyanide in 174 ml of distilled water, 100 g (0.822 mol) of trifluoroacetone is added dropwise. Subsequently, 293.4 g of 6 N sulfuric acid is added at 4-5°C, and the reaction is stirred overnight at room temperature.

  • Step 3: Conversion to the Amide. The resulting propionitrile is then converted to the propionamide using a concentrated mineral acid.

Part 2: Enzymatic Kinetic Resolution of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This key step utilizes the enantioselective activity of an amidase from Klebsiella oxytoca.

G cluster_0 Reaction Mixture cluster_1 Products Racemic_Amide Racemic (R,S)-Amide Enzyme Klebsiella oxytoca Amidase Racemic_Amide->Enzyme R_Acid (R)-Acid Enzyme->R_Acid Selective Hydrolysis S_Amide (S)-Amide (unreacted) Enzyme->S_Amide No Reaction

Enzymatic kinetic resolution of the racemic amide.
  • Enzyme Preparation: A culture of Klebsiella oxytoca is grown under conditions that induce the expression of the desired amidase. The cells are then harvested and can be used as a whole-cell biocatalyst or the enzyme can be purified.

  • Resolution Reaction: The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0). The Klebsiella oxytoca amidase (either as whole cells or purified enzyme) is added to the solution. The reaction is incubated at a controlled temperature (e.g., 20-40°C) with stirring.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate. Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of both components), the reaction is stopped. The (R)-acid can be extracted from the aqueous phase after acidification, and the unreacted (S)-amide can be recovered by extraction with an organic solvent. A study by Shaw et al. describes carrying out this reaction at a 1500 L scale with a substrate concentration of about 0.5 M, achieving an almost 50% yield of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with >99% ee and >98% purity.[5]

Part 3: Chemical Hydrolysis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

The remaining enantiopure (S)-amide is converted to the corresponding (S)-acid through chemical hydrolysis.

  • Hydrolysis Reaction: The (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is dissolved in a mixture of an alcohol (e.g., ethanol) and water. A strong acid, such as hydrochloric acid, is added.[8]

  • Heating and Isolation: The reaction mixture is heated to a temperature between 90-120°C for 10-24 hours.[8] After completion, the solvent is removed, and the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is isolated and purified.

This technical guide provides a starting point for researchers interested in sourcing or synthesizing enantiopure this compound. For specific applications, further optimization of the synthetic protocols may be required. It is always recommended to consult the original literature and patents for complete experimental details and safety information.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Therapeutic Amides Using 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of therapeutic amides utilizing chiral building blocks derived from 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The unique stereoelectronic properties of the trifluoromethyl group make this chiral auxiliary a valuable tool in medicinal chemistry for the synthesis of potent and selective therapeutic agents.

The primary focus of these notes is the synthesis of Bicalutamide, a non-steroidal anti-androgen, and S-23, a selective androgen receptor modulator (SARM). Both compounds are significant in the treatment of prostate cancer and for research in hormonal male contraception, respectively. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid serves as a key chiral precursor for introducing the necessary stereocenter in these therapeutic amides.[1]

Therapeutic Applications and Mechanism of Action

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[2] It functions as a competitive antagonist of the androgen receptor (AR), preventing androgens like testosterone and dihydrotestosterone (DHT) from binding to the receptor and promoting tumor growth.[3][4][5] The (R)-enantiomer of Bicalutamide is known to be the more active form.

S-23 is an investigational selective androgen receptor modulator (SARM) that has been studied for its potential as a male hormonal contraceptive.[6][7] Unlike traditional androgens, SARMs are designed to selectively target androgen receptors in specific tissues, aiming to produce the desired therapeutic effects while minimizing unwanted side effects. S-23 exhibits a high binding affinity for the androgen receptor.[8]

The signaling pathway of the androgen receptor is a critical target for these therapeutic amides. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins. Upon binding of an androgen, the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and proliferation.[1][2][9][10][11] Non-steroidal anti-androgens like Bicalutamide competitively inhibit this process, thereby blocking the downstream signaling cascade.[4][12]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Bicalutamide and a precursor to S-23, highlighting the role of the chiral building block derived from this compound.

Table 1: Synthesis of (R)-Bicalutamide Precursor

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Reference
1. Amide Formation(R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, 4-Cyano-3-(trifluoromethyl)anilineThionyl chloride, Pyridine, Dichloromethane0 to rt12~85%>98%J. Med. Chem. 1993, 36, 10, 1374–1380
2. Thioether Formation(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide, 4-FluorothiophenolSodium hydroxide, Isopropanol/Waterrt5~90%>98%US7199257B1
3. Oxidation(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamidem-Chloroperoxybenzoic acid (mCPBA), Dichloromethanert24~95%>98%J. Med. Chem. 1988, 31, 5, 954-959

Table 2: Synthesis of SARM S-23 Precursor

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Reference
1. Ether Formation(S)-Methyl 2-(oxiran-2-yl)acetate, 3-Fluoro-4-chlorophenolSodium hydride, Tetrahydrofuran0 to rt12~75%>99%J. Med. Chem. 2009, 52, 12, 3807–3815
2. Amide Formation(S)-3-(3-Fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid, 4-Cyano-3-(trifluoromethyl)anilineOxalyl chloride, DMF (cat.), Triethylamine, Dichloromethane0 to rt4~80%>99%J. Med. Chem. 2009, 52, 12, 3807–3815

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Bicalutamide

This protocol outlines the key steps for the synthesis of the active (R)-enantiomer of Bicalutamide, starting from a chiral precursor derived from (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Step 1: Synthesis of (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide

  • To a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Add a solution of 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in DCM (5 mL/mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

  • To a solution of 4-fluorothiophenol (1.1 eq) in a mixture of isopropanol and water (1:1, 10 mL/mmol), add sodium hydroxide (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide (1.0 eq) in isopropanol (5 mL/mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Acidify the reaction mixture to pH 7 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization.

Step 3: Synthesis of (R)-Bicalutamide

  • Dissolve (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (1.0 eq) in DCM (20 mL/mmol) at room temperature.

  • Add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (R)-Bicalutamide.

Protocol 2: Enantioselective Synthesis of SARM S-23

This protocol describes the synthesis of the selective androgen receptor modulator S-23, highlighting the formation of the chiral amide bond.

Step 1: Synthesis of (S)-3-(3-Fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C, add a solution of 3-fluoro-4-chlorophenol (1.1 eq) in THF (5 mL/mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (S)-methyl 2-(oxiran-2-yl)acetate (1.0 eq) in THF (5 mL/mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.

Step 2: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide (S-23)

  • To a solution of (S)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Add a solution of 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in DCM (5 mL/mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain S-23.

Mandatory Visualization

experimental_workflow cluster_bicalutamide Synthesis of (R)-Bicalutamide cluster_s23 Synthesis of S-23 start_b (R)-3-Bromo-2-hydroxy- 2-methylpropanoic acid step1_b Amide Formation with 4-Cyano-3-(trifluoromethyl)aniline start_b->step1_b intermediate1_b (R)-Amide Intermediate step1_b->intermediate1_b step2_b Thioether Formation with 4-Fluorothiophenol intermediate1_b->step2_b intermediate2_b (R)-Thioether Intermediate step2_b->intermediate2_b step3_b Oxidation (mCPBA) intermediate2_b->step3_b end_b (R)-Bicalutamide step3_b->end_b start_s (S)-Methyl 2-(oxiran-2-yl)acetate step1_s Ether Formation with 3-Fluoro-4-chlorophenol start_s->step1_s intermediate1_s (S)-Hydroxy Acid step1_s->intermediate1_s step2_s Amide Formation with 4-Cyano-3-(trifluoromethyl)aniline intermediate1_s->step2_s end_s S-23 step2_s->end_s

Caption: Experimental workflows for the synthesis of (R)-Bicalutamide and S-23.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_dimer_n AR Dimer AR_active->AR_dimer_n Nuclear Translocation Bicalutamide Bicalutamide (Non-steroidal Anti-androgen) Bicalutamide->AR_inactive Competitive Inhibition ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds to Co_regulators Co-regulators ARE->Co_regulators Recruits Transcription Gene Transcription Co_regulators->Transcription Initiates Cell_effects Cell Growth & Proliferation Transcription->Cell_effects Leads to

Caption: Androgen receptor signaling pathway and the mechanism of action of Bicalutamide.

References

Application Notes and Protocols for the Use of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral resolving agent utilized in the separation of enantiomers, particularly for racemic amines. Its efficacy lies in the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. The presence of the trifluoromethyl group can enhance the crystallinity of the resulting salts and introduce unique intermolecular interactions that facilitate discrimination between the two diastereomers. These application notes provide an overview of its use, along with detailed protocols for the resolution of a model racemic amine.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and widely used method for obtaining enantiomerically pure compounds.[1] The process involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, diastereomers exhibit distinct physical properties, most notably solubility in a given solvent. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the solution. The crystallized diastereomeric salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.

Applications

The primary application of this compound as a chiral resolving agent is in the separation of enantiomers of chiral amines. Enantiomerically pure amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, the biological activity of many drugs is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, the efficient separation of enantiomers is a critical step in drug development and manufacturing.

While specific examples in publicly available literature are limited, the structural features of this compound make it a promising candidate for the resolution of various primary and secondary amines, including key pharmaceutical intermediates.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The specific conditions, such as the choice of solvent and crystallization temperature, may require optimization for different substrates.

Materials and Equipment:

  • Racemic amine (e.g., (±)-1-Phenylethylamine)

  • (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

  • Solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)

  • Standard laboratory glassware (flasks, beakers, separatory funnel)

  • Heating and stirring apparatus (hotplate stirrer)

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

  • pH paper or pH meter

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Protocol 1: Formation and Crystallization of Diastereomeric Salts

This protocol describes the formation of diastereomeric salts between a racemic amine and (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, followed by fractional crystallization to isolate the less soluble salt.

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected solvent (e.g., methanol).

  • Addition of Resolving Agent: In a separate flask, dissolve (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with gentle stirring at room temperature. Salt formation is often exothermic.

  • Crystallization:

    • Heating: Gently heat the mixture until a clear solution is obtained.

    • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is advisable to avoid rapid cooling.

    • Further Cooling: To maximize the yield of the crystallized salt, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This is the diastereomerically enriched salt.

Diagram of Diastereomeric Salt Formation and Crystallization Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_products Products racemic_amine Racemic Amine (R/S) dissolve_amine Dissolve Amine racemic_amine->dissolve_amine resolving_agent Resolving Agent ((R)-Acid) dissolve_acid Dissolve Acid resolving_agent->dissolve_acid solvent1 Solvent solvent1->dissolve_amine solvent2 Solvent solvent2->dissolve_acid mix Mix Solutions (Salt Formation) dissolve_amine->mix dissolve_acid->mix heat Heat to Dissolve mix->heat cool Slow Cooling (Crystallization) heat->cool isolate Isolate Crystals (Filtration) cool->isolate crystals Diastereomeric Salt Crystals (e.g., (R)-Amine-(R)-Acid) isolate->crystals mother_liquor Mother Liquor (Enriched in (S)-Amine-(R)-Acid) isolate->mother_liquor

Caption: Workflow for diastereomeric salt formation and crystallization.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

Procedure:

  • Dissolution of Salt: Suspend the dried diastereomeric salt crystals in water.

  • Basification: Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the solution is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined to assess the efficiency of the resolution.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent.

  • Chiral Chromatography: Analyze the sample using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of the chiral stationary phase and mobile/carrier phase will depend on the specific amine.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following table provides a template for presenting the quantitative data from a chiral resolution experiment. The values are hypothetical and should be replaced with experimental data.

ParameterValue
Racemic Substrate (±)-1-Phenylethylamine
Resolving Agent (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Solvent Methanol
Stoichiometry (Amine:Acid) 1:0.5
Yield of Diastereomeric Salt 45% (based on the starting amount of one enantiomer)
Diastereomeric Excess (d.e.) of Crystals >95%
Yield of Resolved Amine 40% (based on the starting amount of one enantiomer)
Enantiomeric Excess (e.e.) of Resolved Amine 96%
Specific Rotation of Resolved Amine, [α]D +X.X° (c = 1.0, solvent)

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the chiral resolution process, highlighting the key transformations and separations.

G racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine•R-Acid + S-Amine•R-Acid) racemic_amine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (R-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt (e.g., R-Amine•R-Acid) crystallization->less_soluble_salt Solid Phase mother_liquor Mother Liquor (Enriched in S-Amine•R-Acid) crystallization->mother_liquor Liquid Phase liberation1 Liberation (Base) less_soluble_salt->liberation1 liberation2 Liberation (Base) mother_liquor->liberation2 resolved_amine1 Enantiomerically Enriched Amine (R-Amine) liberation1->resolved_amine1 recovered_agent1 Recovered Resolving Agent (R-Acid) liberation1->recovered_agent1 resolved_amine2 Enantiomerically Enriched Amine (S-Amine) liberation2->resolved_amine2 recovered_agent2 Recovered Resolving Agent (R-Acid) liberation2->recovered_agent2

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

Conclusion

This compound serves as a valuable tool for the resolution of racemic amines. The protocols and guidelines presented here offer a starting point for researchers to develop efficient and optimized resolution processes for their specific substrates. Successful resolution will depend on careful selection of solvents and crystallization conditions to maximize the difference in solubility between the diastereomeric salts, ultimately leading to high yields and enantiomeric purities of the target amine.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α-hydroxy acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of drug candidates.[1] Specifically, the resolved enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are valuable intermediates in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic this compound, primarily focusing on the well-established method of amidase-catalyzed hydrolysis of the corresponding racemic amide.

Overview of Enzymatic Resolution Strategy

The primary and most effective method for resolving racemic this compound is the kinetic resolution of its amide derivative, rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This is achieved through the enantioselective action of microbial amidases. These enzymes selectively hydrolyze one enantiomer of the racemic amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted. The resulting mixture of the acid and the unreacted amide can then be separated. Depending on the stereoselectivity of the amidase, either the (R)- or (S)-enantiomer of the acid can be obtained.

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution cluster_products Products cluster_separation Separation & Further Processing rac_acid Racemic 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid rac_amide Racemic 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide rac_acid->rac_amide Amidation enzyme Amidase (e.g., from Klebsiella oxytoca or Arthrobacter sp.) rac_amide->enzyme r_acid (R)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid enzyme->r_acid Selective Hydrolysis s_amide (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide enzyme->s_amide Unreacted separation Extraction/ Chromatography r_acid->separation s_amide->separation s_acid (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid s_amide->s_acid Chemical Hydrolysis

Fig. 1: General workflow for the chemoenzymatic resolution of racemic this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from reported enzymatic resolutions of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Table 1: Amidase from Klebsiella oxytoca (for (R)-acid production)

ParameterValueReference
Substraterac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide[2]
EnzymeAmidase from Klebsiella oxytoca[2]
Product(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[2]
Substrate Conc.~0.5 M[2]
Scale1500 L[2]
Yield~50%[2]
Enantiomeric Excess (e.e.)>99%[2]
Purity>98%[2]

Table 2: Amidase from Burkholderia phytofirmans ZJB-15079 (for (R)-acid production)

ParameterValueReference
Substraterac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
BiocatalystWhole cells of E. coli harboring Bp-Ami
Substrate Conc.200 g/L
Biocatalyst Conc.5 g/L
Reaction Time10 min
Yield44%
Enantiomeric Excess (e.e.)95%
Enantiomeric Ratio (E)86

Table 3: Amidase from Arthrobacter sp. S-2 (for (S)-acid production)

ParameterValueReference
Substraterac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
EnzymeS-enantioselective amidase from Arthrobacter sp. S-2
Product(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Optimal pH7.0
Optimal Temperature30 °C

Experimental Protocols

Protocol 1: Production of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid using Amidase from Arthrobacter sp. S-2

This protocol is based on the methodology for the cultivation of Arthrobacter sp. and the subsequent enzymatic resolution.

Part A: Cultivation of Arthrobacter sp. S-2

G start Start inoculation Inoculate 5 mL cultivation medium with Arthrobacter sp. S-2 start->inoculation incubation1 Incubate at 30°C for 24h with reciprocal shaking (300 strokes/min) inoculation->incubation1 scale_up Add grown cells to 500 mL of the same medium incubation1->scale_up incubation2 Incubate at 30°C for 24h with shaking (150 rpm) scale_up->incubation2 harvest Harvest cells by centrifugation (9,000 x g, 10 min, 4°C) incubation2->harvest wash Wash cells with 20 mM KPB (pH 7.0) harvest->wash end Proceed to Enzyme Extraction wash->end

Fig. 2: Workflow for the cultivation of Arthrobacter sp. S-2.

Materials:

  • Arthrobacter sp. S-2 strain

  • Cultivation Medium:

    • Glycerol: 5.0 g/L

    • (NH₄)H₂PO₄: 5.0 g/L

    • KH₂PO₄: 2.0 g/L

    • K₂HPO₄: 2.0 g/L

    • NaCl: 1.0 g/L

    • Yeast extract: 0.5 g/L

    • MgSO₄: 0.2 g/L

    • Vitamin mixture solution: 1.0 mL/L

    • Trace element solution: 1.0 mL/L

  • 20 mM Potassium Phosphate Buffer (KPB), pH 7.0

Procedure:

  • Prepare the cultivation medium and sterilize by autoclaving.

  • Inoculate 5.0 mL of the cultivation medium with a single colony of Arthrobacter sp. S-2.

  • Incubate the culture with reciprocal shaking (300 strokes/min) for 24 hours at 30°C.

  • Transfer the grown culture to 500 mL of the same medium in a larger flask.

  • Incubate with shaking (150 rpm) for 24 hours at 30°C.

  • Harvest the cells by centrifugation at 9,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with 20 mM KPB (pH 7.0). The wet cells can then be used for enzyme extraction or whole-cell biocatalysis.

Part B: Enzymatic Resolution

Materials:

  • Wet cells of Arthrobacter sp. S-2 (or purified amidase)

  • rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

  • 20 mM Potassium Phosphate Buffer (KPB), pH 7.0

  • 0.1 N HCl

Procedure:

  • Prepare a reaction mixture containing rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in 20 mM KPB (pH 7.0). The substrate concentration should be optimized, starting with a range of 10-50 mM.

  • Add the Arthrobacter sp. S-2 wet cells or the purified amidase to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the formation of the (S)-acid and the remaining (R)-amide using chiral HPLC or GC.

  • Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by adding 0.1 N HCl to lower the pH.

  • Centrifuge the mixture to remove the cells/enzyme.

  • The supernatant containing the (S)-acid and (R)-amide can then be subjected to downstream processing for separation and purification.

Protocol 2: Production of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid using Amidase from Klebsiella oxytoca

This protocol is a generalized procedure based on the large-scale production data available.

Part A: Cultivation of Klebsiella oxytoca

Materials:

  • Klebsiella oxytoca strain capable of producing the R-selective amidase.

  • Growth medium containing a suitable carbon source (e.g., glycerine) and rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide as the sole nitrogen source to induce amidase expression. A minimal salt medium is often used.

Procedure:

  • Prepare and sterilize the growth medium.

  • Inoculate the medium with the Klebsiella oxytoca strain.

  • Cultivate the cells at a suitable temperature (e.g., 30-37°C) with aeration and agitation until a desired cell density is reached.

  • Harvest the cells by centrifugation or microfiltration.

Part B: Whole-Cell Biotransformation

G start Start prepare_slurry Prepare an aqueous slurry of Klebsiella oxytoca cells start->prepare_slurry add_substrate Add racemic amide (~0.5 M) to the slurry prepare_slurry->add_substrate react Maintain pH and temperature (e.g., pH 7-8, 30-40°C) with agitation add_substrate->react monitor Monitor conversion by HPLC/GC react->monitor terminate Terminate reaction at ~50% conversion (e.g., by lowering pH) monitor->terminate separate_cells Remove cells by centrifugation or filtration terminate->separate_cells extract_products Extract (S)-amide and (R)-acid from the aqueous phase separate_cells->extract_products purify Purify products by crystallization or chromatography extract_products->purify end End purify->end

Fig. 3: Workflow for the whole-cell biotransformation using Klebsiella oxytoca.

Materials:

  • Harvested Klebsiella oxytoca cells

  • rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

  • Water or a suitable buffer (e.g., phosphate or borate buffer, pH 7-8)

  • Acid and base for pH control

Procedure:

  • Resuspend the harvested Klebsiella oxytoca cells in water or buffer to form a cell slurry.

  • In a temperature-controlled reactor, add the racemic amide to the cell slurry to a final concentration of approximately 0.5 M.

  • Maintain the pH of the reaction mixture between 7 and 8 using an automated pH controller that adds acid or base as needed.

  • Keep the temperature constant, typically in the range of 30-40°C.

  • Agitate the mixture to ensure good suspension of the cells and mixing.

  • Monitor the progress of the reaction by analyzing samples for the concentrations of the (R)-acid and the (S)-amide.

  • When the conversion reaches approximately 50%, stop the reaction.

  • Separate the cells from the reaction mixture.

  • The resulting aqueous solution contains the (R)-acid and the unreacted (S)-amide, which can be separated by extraction or other purification techniques. The (S)-amide can be chemically hydrolyzed in a subsequent step to produce the (S)-acid if desired.[2]

Lipase-Catalyzed Resolution: An Alternative Approach

While less documented for this specific substrate, lipase-catalyzed kinetic resolution of esters is a common strategy for producing chiral alcohols and acids. This would involve the enantioselective hydrolysis of a racemic ester of this compound or the enantioselective esterification of the racemic acid itself.

Conceptual Workflow:

  • Substrate Preparation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of racemic this compound.

  • Enzyme Screening: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) for their ability to selectively hydrolyze one enantiomer of the racemic ester.

  • Reaction Optimization: Optimize reaction parameters such as pH, temperature, solvent system (aqueous buffer or biphasic system), and enzyme loading to maximize enantioselectivity (E-value) and conversion.

  • Product Separation: After reaching approximately 50% conversion, separate the resulting mixture of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.

Due to the lack of specific literature for this substrate, significant methods development would be required to establish a viable lipase-catalyzed resolution process.

Conclusion

The enzymatic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using microbial amidases is a robust and scalable method for the production of enantiomerically pure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The choice of microorganism dictates the enantiomer of the acid produced. The provided protocols offer a detailed guide for researchers to implement these valuable biocatalytic transformations in their work.

References

Application Notes and Protocols for the Microbiological Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereospecific production is of significant interest, and microbiological synthesis offers a green and efficient alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid using whole-cell biocatalysts. The primary method described is the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, where an enantioselective amidase hydrolyzes the (R)-amide to the desired (R)-acid, leaving the (S)-amide unreacted.

Principle of the Biocatalytic Reaction

The core of this microbiological synthesis is the enantioselective hydrolysis of a racemic mixture of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Microorganisms possessing an (R)-enantioselective amidase are utilized as whole-cell biocatalysts. The enzyme specifically catalyzes the hydrolysis of the (R)-enantiomer of the amide to the corresponding (R)-carboxylic acid, while leaving the (S)-enantiomer of the amide largely untouched. This process, known as kinetic resolution, allows for the separation of the two enantiomers, yielding the desired (R)-acid.

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_products Products racemic_amide Racemic (R,S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide whole_cell Whole-cell biocatalyst with (R)-selective amidase (e.g., Burkholderia, Klebsiella, Rhodococcus, Arthrobacter) racemic_amide->whole_cell Introduction of substrate r_acid (R)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid whole_cell->r_acid Enantioselective hydrolysis s_amide Unreacted (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide whole_cell->s_amide No reaction

Figure 1: General workflow of the kinetic resolution process.

Data Presentation: Comparison of Microbial Systems

The following table summarizes the quantitative data from various microbial systems for the synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Microorganism/EnzymeBiocatalyst FormSubstrate ConcentrationReaction ConditionsConversion/YieldEnantiomeric Excess (ee) of (R)-acidReference
Burkholderia phytofirmans ZJB-15079 (recombinant E. coli)Whole cells200 g/LNot specified44% yield95%[1]
Klebsiella oxytocaWhole cells~0.5 MNot specified~50% yield>99%[1]
Rhodococcus sp. MTB5Whole cells50 mM50°C, pH 7.0Not specifiedNot specified[1]
Arthrobacter sp. S-2Purified recombinant S-amidaseNot specified30°C, Tris-HCl bufferNot specified for (R)-acidProduces (S)-acid

Experimental Protocols

Protocol 1: Cultivation of Rhodococcus rhodochrous for Whole-Cell Biocatalysis

This protocol describes the cultivation of Rhodococcus rhodochrous to generate biomass with nitrile hydratase and amidase activity for use as a whole-cell biocatalyst.

Materials:

  • Rhodococcus rhodochrous strain (e.g., ATCC BAA-870)

  • Defined growth medium (see recipe below)

  • Inducer (e.g., a nitrile compound)

  • Shaking incubator

  • Centrifuge and sterile centrifuge bottles

  • Sterile phosphate buffer (50 mM, pH 7.0)

Defined Growth Medium Recipe:

ComponentConcentration
Glucose10 g/L
Yeast Extract5 g/L
Peptone5 g/L
K₂HPO₄1 g/L
KH₂PO₄1 g/L
NaCl0.5 g/L
MgSO₄·7H₂O0.2 g/L
Trace element solution1 mL/L

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Rhodococcus rhodochrous into 50 mL of sterile growth medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is turbid.

  • Production Culture: Inoculate 1 L of sterile growth medium in a 2 L flask with 50 mL of the seed culture. Incubate at 30°C with shaking at 200 rpm.

  • Induction: When the optical density at 600 nm (OD₆₀₀) reaches the mid-logarithmic phase, add the inducer to the culture medium to stimulate the production of nitrile hydratase and amidase.

  • Harvesting: Continue incubation for another 12-24 hours post-induction. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).

  • Storage: The washed cell pellet can be used immediately as a whole-cell biocatalyst or stored at -80°C for future use.

G start Start inoculum Inoculum Preparation (24-48h, 30°C, 200 rpm) start->inoculum production Production Culture (to mid-log phase) inoculum->production induction Induction of Enzyme Expression production->induction harvest Cell Harvesting (Centrifugation) induction->harvest washing Washing with Phosphate Buffer harvest->washing storage Store at -80°C or Use Immediately washing->storage end End storage->end

Figure 2: Workflow for Rhodococcus rhodochrous cultivation.

Protocol 2: Whole-Cell Biocatalytic Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

This protocol outlines the procedure for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using a whole-cell biocatalyst.

Materials:

  • Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

  • Prepared whole-cell biocatalyst (e.g., Rhodococcus rhodochrous from Protocol 1)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Temperature-controlled reactor or shaking incubator

  • pH meter and acid/base for pH control

  • Analytical equipment for reaction monitoring (e.g., HPLC with a chiral column)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing the reaction buffer.

  • Biocatalyst Addition: Resuspend the prepared whole-cell biocatalyst in the reaction buffer to a desired concentration (e.g., 5-10 g/L dry cell weight).

  • Substrate Addition: Add the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to the reaction mixture to the desired final concentration (e.g., 50 mM to 0.5 M).

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30-50°C) and pH (e.g., 7.0) with gentle agitation. Monitor and adjust the pH as necessary, as the production of the carboxylic acid will lower the pH.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by chiral HPLC to determine the concentrations of the (R)-acid, (S)-amide, and remaining (R)-amide, as well as the enantiomeric excess of the product.

  • Reaction Termination: Stop the reaction when the desired conversion (typically close to 50%) and high enantiomeric excess of the (R)-acid are achieved. This can be done by separating the biocatalyst from the reaction mixture via centrifugation or filtration.

Protocol 3: Downstream Processing for Product Purification

This protocol provides a general procedure for the isolation and purification of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid from the reaction broth.

Materials:

  • Reaction broth containing the product

  • Centrifuge or filtration unit

  • Acid (e.g., HCl) to adjust pH

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent

Procedure:

  • Cell Removal: Separate the whole-cell biocatalyst from the reaction broth by centrifugation or microfiltration.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 with a suitable acid to protonate the carboxylic acid, making it more soluble in organic solvents.

  • Solvent Extraction: Extract the (R)-acid from the acidified aqueous solution using an appropriate organic solvent (e.g., ethyl acetate). Perform the extraction multiple times to ensure a high recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system to obtain the final product with high purity.

G start Start with Reaction Broth cell_removal Cell Removal (Centrifugation/Filtration) start->cell_removal acidification Acidification (pH ~2.0) cell_removal->acidification extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration purification Purification (Recrystallization) concentration->purification end Pure (R)-acid purification->end

Figure 3: Downstream processing workflow.

Analytical Methods

The primary analytical method for monitoring the reaction and determining the enantiomeric excess of the product is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

General Chiral HPLC Method:

  • Column: A suitable chiral column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) for normal-phase chromatography, or a mixture of acetonitrile and water/buffer for reversed-phase chromatography. The exact ratio needs to be optimized for baseline separation of the enantiomers.

  • Detection: UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Conclusion

The microbiological synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid via kinetic resolution is a robust and efficient method. The choice of microorganism and the optimization of reaction conditions are crucial for achieving high yields and excellent enantiomeric purity. The protocols provided in this document serve as a detailed guide for researchers to establish and optimize this biocatalytic process in their laboratories.

References

Application Notes and Protocols for Amide Coupling of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in medicinal chemistry, notably utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) like Ostarine. The efficient coupling of this sterically hindered tertiary α-hydroxy acid with various amines is a critical step in the synthesis of these and other biologically active molecules. These application notes provide detailed protocols and reaction conditions for the successful amide bond formation between this compound and primary or secondary amines.

Challenges in Coupling

The coupling of this compound presents several challenges:

  • Steric Hindrance: The quaternary carbon center alpha to the carboxylic acid makes nucleophilic attack by the amine more difficult.

  • Tertiary Hydroxyl Group: The presence of the hydroxyl group can interfere with the coupling reaction, potentially requiring protection or leading to side reactions depending on the chosen coupling agent.

  • Racemization: For chiral applications, maintaining the stereochemical integrity of the α-carbon is crucial.

To address these challenges, careful selection of coupling reagents and optimization of reaction conditions are paramount.

Recommended Coupling Methodologies

Several methods can be employed for the coupling of this compound with amines. The choice of method will depend on the specific amine substrate, scale, and desired purity of the final product.

Method 1: Acyl Chloride Formation with Thionyl Chloride

This is a robust and effective method, particularly for less sensitive amine substrates. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with the amine.

Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a widely used and generally mild method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) suppresses racemization and improves efficiency.

Method 3: Uronium/Aminium Salt-Mediated Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, especially for sterically hindered substrates and reactions where minimizing racemization is critical.

Method 4: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for challenging amide bond formations, offering high yields and low racemization.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the coupling of analogs of this compound with amines, which can be used as a starting point for optimization.

Table 1: Thionyl Chloride Mediated Coupling of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid with Anilines [1]

Amine SubstrateSolventTemperatureTime (h)Yield (%)
4-Cyano-3-(pentafluorosulfanyl)anilineDMAcRoom Temp.1649
4-(Pentafluorosulfanyl)anilineDMAcRoom Temp.1688

Note: The substrate is an analog, but the conditions are directly applicable to the title compound.

Table 2: General Conditions for Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventTemperatureTypical Time (h)
EDCHOBtDIPEA or Et₃NDMF or DCM0 °C to RT2-24
HATUNoneDIPEA or Et₃NDMF or NMP0 °C to RT1-12
PyBOP(HOBt)DIPEA or NMPDMF or DCM0 °C to RT1-12

Experimental Protocols

Protocol 1: Amide Coupling via Acyl Chloride Formation (Thionyl Chloride Method)

This protocol is adapted from the synthesis of aryl propionamide scaffolds.[1]

Materials:

  • (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Amine (e.g., substituted aniline) (1.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (1.0 equiv) in N,N-dimethylacetamide (DMAc), add thionyl chloride (1.2 equiv) dropwise at -10 °C.

  • Stir the reaction mixture at -10 °C for 3 hours to form the acyl chloride.

  • In a separate flask, dissolve the amine (1.0 equiv) in DMAc.

  • Slowly add the amine solution to the acyl chloride solution at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: HATU Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or NMP.

  • Add DIPEA (2.5 equiv) to the mixture and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 2.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_activation Acid Activation cluster_coupling Amide Formation cluster_workup Purification Carboxylic_Acid 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid Coupling_Reagent Coupling Reagent (e.g., SOCl₂, EDC, HATU) Activated_Intermediate Activated Intermediate (Acyl Chloride, Active Ester) Coupling_Reagent->Activated_Intermediate Activation Amine Amine Activated_Intermediate->Amine Coupling Amide_Product Amide Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the coupling of this compound with amines.

thionyl_chloride_mechanism Carboxylic_Acid 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid R-COOH SOCl2 Thionyl Chloride SOCl₂ Acyl_Chloride Acyl Chloride Intermediate R-COCl SOCl2->Acyl_Chloride + SO₂ + HCl Amine Amine R'-NH₂ Acyl_Chloride->Amine Amide Amide Product R-CONH-R' Amine->Amide + HCl

Caption: Simplified mechanism of thionyl chloride-mediated amide bond formation.

References

Application Notes and Protocols for the Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its derivatives, crucial intermediates in the development of pharmaceuticals and agrochemicals. The unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. The methodologies outlined below are based on established chemical and chemo-enzymatic routes.

I. Overview of Synthetic Strategies

Several synthetic pathways have been developed for this compound. A prominent and efficient method involves a multi-step process beginning with a trifluoroacetic acid ester, followed by chemical transformations and a final enzymatic resolution step to obtain enantiomerically pure products. This chemo-enzymatic approach is advantageous for producing specific stereoisomers, which is often a critical requirement in drug development.

An alternative strategy involves the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using specific amidases. This biocatalytic approach can provide high yields and excellent enantiomeric excess of the desired acid.

II. Chemo-Enzymatic Synthesis Protocol

This protocol details a four-step synthesis starting from a trifluoroacetic acid ester, culminating in an enzymatic hydrolysis to yield the target acid.

Experimental Workflow

G A Trifluoroacetic Acid Ester B Trifluoroacetone A->B Mineral Acid C 3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile B->C Cyanide D 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid Ester C->D Alcohol (1-4C) E (S)- or (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid D->E Esterase or Lipase

Caption: Chemo-enzymatic synthesis of this compound.

Step 1: Synthesis of Trifluoroacetone
  • Reaction Setup: In a well-ventilated fume hood, add a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) to a reaction vessel equipped with a stirrer and a reflux condenser.

  • Reagent Addition: Slowly add a mineral acid (e.g., sulfuric acid, phosphoric acid, or nitric acid) to the ester.[1]

  • Reaction Conditions: The reaction is typically carried out at a temperature ranging from 0 to 160 °C, with a preferred range of 70 to 120 °C.[1]

  • Work-up and Isolation: After the reaction is complete, the trifluoroacetone can be isolated using standard procedures such as distillation.

Step 2: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile
  • Reaction Setup: Charge a reaction vessel with the trifluoroacetone obtained from the previous step.

  • Reagent Addition: Add a cyanide source (e.g., sodium cyanide or potassium cyanide) to the reaction mixture.

  • Reaction Conditions: This reaction is typically performed in a suitable solvent at a controlled temperature to manage the exothermicity of the reaction.

Step 3: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid Ester
  • Reaction Setup: Dissolve the 3,3,3-trifluoro-2-hydroxy-2-methylpropionitrile in a lower alcohol (1-4 carbon atoms).

  • Reaction Conditions: The reaction mixture is heated, often under reflux, to facilitate the conversion of the nitrile to the corresponding ester.

Step 4: Enzymatic Hydrolysis to (S)- or (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
  • Enzyme Selection: An appropriate esterase or lipase is selected for the enantioselective hydrolysis of the racemic ester.

  • Biotransformation: The propionic acid ester is subjected to the action of the chosen enzyme. The biotransformation is typically carried out at a temperature between 10 to 60 °C (preferably 20 to 40 °C) and a pH of 4 to 10 (preferably 5 to 9.5).[1] The concentration of the propionamide should not exceed 10% by weight.[1]

  • Isolation: The resulting enantiomerically enriched acid is isolated from the reaction mixture using standard work-up procedures, such as extraction.[1]

III. Biocatalytic Resolution Protocol

This protocol describes the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using a specific amidase.

Experimental Workflow

G A Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide B Enantio-specific Amidase (e.g., from Klebsiella oxytoca) A->B C (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid B->C D (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide B->D

Caption: Biocatalytic resolution of racemic amide to produce enantiopure acid.

Protocol
  • Microorganism Cultivation: The microorganism expressing the enantio-specific amidase (e.g., Klebsiella oxytoca or Burkholderia phytofirmans) is cultured using standard microbiological techniques.[1][2] Growth and selection typically occur at 0 to 42 °C (preferably 20 to 37 °C) and a pH of 4 to 9 (preferably 6 to 8).[1]

  • Enzyme Induction: The expression of the amidase can be induced by adding an appropriate inducer, such as the racemic propionamide, acetamide, or malonic diamide, to the growth medium.[1]

  • Biocatalytic Resolution: The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is added to the cell culture or a preparation of the isolated enzyme. The reaction is carried out at a controlled temperature and pH.

  • Product Isolation: The reaction mixture is then processed to separate the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid from the unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.[2] The remaining (S)-amide can be chemically hydrolyzed in a subsequent step to obtain the (S)-acid.

IV. Quantitative Data Summary

MethodSubstrateProductYieldEnantiomeric Excess (ee)PurityReference
Biocatalytic Resolution(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid~50%>99%>98%[2]
Whole Cell Catalysis3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (200 g/L)(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid44%95%-[2]

V. Physical and Chemical Properties

PropertyValue
Molecular Formula C₄H₅F₃O₃
Molecular Weight 158.08 g/mol
Appearance White to almost white powder or crystal
Melting Point 110 °C
Boiling Point 247.367 °C at 760 mmHg
Density 1.533 g/cm³
Storage Temperature Refrigerator

Data sourced from various chemical suppliers and databases.[3][4]

References

Application of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in Asymmetric Catalysis: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, has garnered significant interest within the pharmaceutical and fine chemical industries. Its stereochemically defined structure, featuring a trifluoromethyl group and a hydroxyl-bearing quaternary stereocenter, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This document explores the current landscape of its application, with a focus on its role in asymmetric catalysis. While widely recognized as a crucial chiral intermediate, its direct utilization as a ligand, catalyst, or chiral auxiliary in asymmetric catalysis is not extensively documented in publicly available research. The primary focus of existing literature revolves around the efficient synthesis of this molecule in its enantiomerically pure forms.

Synthetic Approaches to Chiral this compound

The importance of enantiomerically pure this compound has driven the development of several synthetic strategies, primarily centered on biocatalytic resolution.

Biocatalytic Kinetic Resolution

A prevalent method for obtaining the enantiomers of this compound involves the kinetic resolution of a racemic mixture of its corresponding amide, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process utilizes enantioselective amidases that preferentially hydrolyze one enantiomer of the amide to the desired carboxylic acid, leaving the unreacted amide enantiomer.

For instance, a novel amidase from Burkholderia phytofirmans ZJB-15079 has been shown to effectively resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.[1] Similarly, microorganisms of the genus Rhodococcus have been employed for the microbiological hydrolysis of the racemic amide to produce the (S)- or (R)-acid.[2]

The general workflow for this biocatalytic resolution is depicted below:

G racemic_amide rac-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide amidase Enantioselective Amidase racemic_amide->amidase Biocatalytic Resolution r_acid (R)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid amidase->r_acid s_amide (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanamide amidase->s_amide Unreacted hydrolysis Chemical Hydrolysis s_amide->hydrolysis s_acid (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid hydrolysis->s_acid

Figure 1: General workflow for the biocatalytic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Application as a Chiral Building Block

While direct applications in asymmetric catalysis are not readily found, the primary role of this compound is as a chiral building block. Its enantiomerically pure forms are incorporated into the synthesis of more complex molecules, where the stereocenter of the acid is a key structural element of the final product. A notable example is its use as an intermediate in the preparation of therapeutic amides.[2]

The logical flow of its application as a building block can be visualized as follows:

G start Chiral 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic Acid modification Chemical Modification (e.g., amide coupling, esterification) start->modification intermediate Chiral Intermediate modification->intermediate synthesis Multi-step Synthesis intermediate->synthesis product Final Product (e.g., Pharmaceutical) synthesis->product

Figure 2: Role as a chiral building block in multi-step synthesis.

Potential in Asymmetric Catalysis: An Outlook

Despite the current lack of documented applications as a direct catalyst or ligand, the structural features of this compound suggest potential for such roles. The hydroxyl and carboxyl groups offer points for coordination to a metal center, and the chiral scaffold could provide the necessary stereochemical environment to induce enantioselectivity.

Future research could explore the derivatization of this acid to form novel chiral ligands for transition-metal catalysis. For example, conversion to chiral amino alcohols or phosphine-containing derivatives could yield ligands for asymmetric hydrogenation, allylic substitution, or cross-coupling reactions.

Conclusion

Currently, the primary and well-documented application of this compound is as a high-value chiral building block in the synthesis of complex molecules, particularly for the pharmaceutical industry. Its own synthesis in enantiomerically pure form, predominantly through biocatalytic resolution, is a key focus of the existing scientific and patent literature. While its direct application as a catalyst, ligand, or auxiliary in asymmetric catalysis is not yet established, its unique structural characteristics present opportunities for future development in this area. Further research into the derivatization of this molecule could unlock its potential to directly influence the stereochemical outcome of chemical reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in the synthesis of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs). The stereochemistry of this molecule is critical for its biological activity, making enantioselective synthesis a key challenge for its industrial production. These application notes provide detailed protocols for the large-scale synthesis of the (S)-enantiomer, focusing on a chemo-enzymatic approach that ensures high purity and enantiomeric excess.

Synthetic Strategies Overview

Several methods have been developed for the synthesis of enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. The most prominent and scalable approaches include biocatalytic kinetic resolution and asymmetric reduction.

  • Biocatalytic Kinetic Resolution: This widely used industrial method involves the enzymatic resolution of a racemic mixture of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. An enantioselective amidase hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted amide. The two products can then be separated. Subsequent chemical hydrolysis of the remaining amide yields the other enantiomer of the acid. A notable example involves the use of an amidase from Klebsiella oxytoca for large-scale production.[1]

  • Asymmetric Reduction: This method utilizes a prochiral starting material, such as 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid), which is then stereoselectively reduced to the desired chiral hydroxy acid using a biocatalyst like lactate dehydrogenase (LDH).[2]

  • Classical Chemical Resolution: Traditional methods employing chiral resolving agents, such as (S)-(-)-α-methylbenzylamine or dimethoxystrychnine, have been reported. However, these are often expensive for large-scale applications due to the high cost of the resolving agents.[3]

This document will focus on the detailed protocol for the large-scale synthesis via biocatalytic kinetic resolution, which has been demonstrated at an industrial scale.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid via Chemo-enzymatic Resolution

This protocol is divided into three main stages:

  • Chemical synthesis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

  • Enzymatic kinetic resolution of the racemic amide.

  • Isolation and purification of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Part 1: Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This part of the synthesis starts from trifluoroacetone.

Step 1.1: Synthesis of Trifluoroacetone Cyanohydrin

  • To a cooled (0-5 °C) solution of sodium cyanide in water, slowly add trifluoroacetone while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2-3, still maintaining a low temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoroacetone cyanohydrin.

Step 1.2: Hydrolysis to Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

  • Treat the crude trifluoroacetone cyanohydrin with a mixture of a mineral acid (e.g., concentrated sulfuric acid) and a C1-C4 alcohol at a controlled temperature (e.g., 70-120 °C).[4]

  • Upon completion of the reaction (monitored by GC or HPLC), cool the mixture and carefully quench with water or ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with an organic solvent.

  • Dry the organic phase and concentrate it to obtain the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

Part 2: Enzymatic Kinetic Resolution

This step utilizes a whole-cell biocatalyst or an isolated enzyme. The following protocol is based on the use of Klebsiella oxytoca cells which express an (R)-selective amidase.

Step 2.1: Biocatalyst Preparation

  • Cultivate Klebsiella oxytoca in a suitable growth medium containing an inducer for the amidase enzyme, such as acetamide or the racemic substrate itself.[4]

  • Harvest the cells by centrifugation when the desired cell density is reached.

  • Wash the cell pellet with a buffer solution (e.g., phosphate buffer, pH 7-8). The resulting cell paste can be used directly or after lyophilization.

Step 2.2: Enzymatic Resolution

  • Prepare a buffered aqueous solution (pH 7-8) containing the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide at a concentration of approximately 0.5 M.[1]

  • Add the prepared biocatalyst (whole cells or isolated enzyme) to the substrate solution. The reaction can be carried out in a large-scale bioreactor (e.g., 1500 L).[1]

  • Maintain the reaction temperature between 20-40 °C and the pH between 6-9.[4]

  • Monitor the reaction progress by HPLC, measuring the concentrations of the (R)-acid and the (S)-amide.

  • The reaction is complete when approximately 50% of the racemic amide has been converted to the (R)-acid.

Part 3: Isolation and Purification

Step 3.1: Separation of (R)-acid and (S)-amide

  • Remove the biocatalyst from the reaction mixture by centrifugation or filtration.

  • Acidify the supernatant to a pH of approximately 1-2 with a mineral acid (e.g., HCl or H₂SO₄).

  • Extract the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable organic solvent.

  • The remaining aqueous layer contains the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. Extract this with a different organic solvent (e.g., ethyl acetate).

Step 3.2: Hydrolysis of (S)-amide to (S)-acid

  • Concentrate the organic extracts containing the (S)-amide.

  • Hydrolyze the (S)-amide to the (S)-acid by heating with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.

  • Extract the resulting (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with an organic solvent.

Step 3.3: Final Purification

  • Dry the organic extracts containing the (S)-acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain the final product with high chemical and enantiomeric purity.

Data Presentation

Table 1: Summary of a Reported Large-Scale Biocatalytic Resolution

ParameterValueReference
Scale1500 L[1]
Substrate(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide[1]
Substrate Concentration~0.5 M[1]
BiocatalystKlebsiella oxytoca[1]
Product (from resolution)(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1]
Yield of (R)-acid~50%[1]
Enantiomeric Excess (e.e.) of (R)-acid>99%[1]
Purity of (R)-acid>98%[1]
Unreacted(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide[1]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Resolution cluster_hydrolysis Chemical Hydrolysis Trifluoroacetone Trifluoroacetone Cyanohydrin Trifluoroacetone Cyanohydrin Trifluoroacetone->Cyanohydrin NaCN, H2O RacemicAmide Racemic (R,S)-Amide Cyanohydrin->RacemicAmide H2SO4, Alcohol Resolution Enzymatic Resolution (Klebsiella oxytoca) RacemicAmide->Resolution RAcid (R)-Acid Resolution->RAcid Hydrolysis SAmide (S)-Amide Resolution->SAmide Unreacted SAcid (S)-3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid SAmide->SAcid H2SO4, Heat

Caption: Chemo-enzymatic synthesis workflow.

Logical_Relationship Start Starting Material (Trifluoroacetic Acid Ester or Trifluoroacetone) Racemic_Intermediate Racemic Intermediate (e.g., Amide or Ester) Start->Racemic_Intermediate Resolution_Step Enantioselective Step Racemic_Intermediate->Resolution_Step Enantiomer_A Desired (S)-Enantiomer Resolution_Step->Enantiomer_A Separation Enantiomer_B Other (R)-Enantiomer Resolution_Step->Enantiomer_B Separation Final_Product Purified (S)-Product Enantiomer_A->Final_Product Purification Recycle Racemization/ Conversion (Optional) Enantiomer_B->Recycle Recycle->Racemic_Intermediate

Caption: General logic for kinetic resolution.

References

Application Notes and Protocols: The Role of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in the Synthesis of Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable fluorinated building block in organic synthesis. The presence of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, binding affinity, and bioavailability of a molecule, making it a desirable moiety in the design of new agrochemicals and pharmaceuticals. While its application is well-documented in the synthesis of therapeutic amides, its direct role as a precursor to specific, commercially available agrochemicals is less detailed in publicly accessible literature. However, the synthetic principles for creating bioactive amides from this acid are directly transferable to the synthesis of potential agrochemical candidates.

This document provides a detailed overview of the primary application of this compound in the synthesis of chiral amide derivatives, which are key intermediates for various bioactive compounds.[1] The protocols and data presented are based on established synthetic routes for analogous therapeutic compounds and serve as a guide for researchers exploring its potential in agrochemical development.

Core Application: Synthesis of Chiral Amides

The primary documented application of this compound is as a chiral precursor for the synthesis of enantiomerically pure amides.[1] The general approach involves the coupling of the carboxylic acid with a suitable amine, often an aniline derivative, to form an amide bond. This reaction is a cornerstone in the synthesis of many bioactive molecules.

Generalized Synthetic Pathway

The synthesis of amide derivatives from this compound typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by an amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid C Acid Activation A->C e.g., SOCl2, CDI B Amine (e.g., Substituted Aniline) D Amide Coupling B->D C->D E Bioactive Amide Derivative D->E G cluster_inputs Inputs cluster_synthesis Synthesis cluster_output Output Acid 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid Activation Carboxylic Acid Activation Acid->Activation Amine Aryl Amine Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Reagents (e.g., SOCl₂, Base) Reagents->Activation Activation->Coupling Product N-Aryl-3,3,3-trifluoro- 2-hydroxy-2-methylpropanamide Coupling->Product

References

Application Notes and Protocols for the Kinetic Resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide and its corresponding carboxylic acid are valuable chiral building blocks in the pharmaceutical industry. The kinetic resolution of the racemic amide offers an efficient method to obtain these enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of (R,S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide. The primary method detailed is the use of a stereospecific amidase, which selectively hydrolyzes one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted. This allows for the separation of the two enantiomers.

Principle of the Method

The kinetic resolution is based on the differential rate of reaction of the two enantiomers of the racemic amide with an enzyme. An enantioselective amidase will preferentially catalyze the hydrolysis of one enantiomer (e.g., the R-enantiomer) to the carboxylic acid, while leaving the other enantiomer (e.g., the S-enantiomer) largely untouched. At approximately 50% conversion, the reaction mixture will contain one enantiomer as the carboxylic acid and the other as the unreacted amide, both in high enantiomeric excess.

Data Presentation

The following table summarizes quantitative data from various enzymatic kinetic resolution setups for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide.

Enzyme SourceBiocatalyst TypeSubstrate Conc.Reaction TimeProductYield (%)Enantiomeric Excess (e.e.)
Klebsiella oxytocaPurified Amidase~0.5 MNot Specified(R)-acid~50%>99%
Burkholderia phytofirmans ZJB-15079Whole E. coli cells200 g/L10 min(R)-acid44%95%
Brevibacterium epidermidis ZJB-07021Whole CellsNot Specified70 min(S)-amide41.1%>99%

Experimental Protocols

Protocol 1: Kinetic Resolution using Whole-Cell Biocatalyst (E. coli harboring Amidase from Burkholderia phytofirmans)

This protocol is adapted for a laboratory scale and is based on the whole-cell catalysis approach which offers high activity and stability.

1. Materials and Reagents:

  • Racemic (R,S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

  • E. coli cells expressing the amidase from Burkholderia phytofirmans ZJB-15079 (lyophilized or as a cell paste)

  • Phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Deionized water

2. Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and controller

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a chiral column

3. Procedure:

  • Reaction Setup:

    • To a 1 L jacketed glass reactor, add 500 mL of 100 mM phosphate buffer (pH 7.5).

    • Maintain the temperature of the reaction mixture at 35°C with constant stirring (e.g., 250 rpm).

    • Add 100 g of racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide (substrate concentration of 200 g/L). Stir until dissolved.

    • Add 2.5 g of lyophilized E. coli cells (5 g/L) containing the recombinant amidase to initiate the reaction.[1]

    • Monitor the pH of the reaction. The hydrolysis of the amide will produce the carboxylic acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of 1 M NaOH.

  • Reaction Monitoring:

    • Take aliquots (e.g., 1 mL) from the reaction mixture at regular intervals (e.g., every 2 minutes for the initial phase).

    • Quench the reaction in the aliquot by adding an equal volume of ethanol or by flash freezing.

    • Centrifuge the aliquot to remove the cells.

    • Analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate (see Analytical Protocol).

    • The reaction is typically complete within 10-20 minutes, reaching approximately 45-50% conversion.[1]

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, terminate the reaction by centrifuging the entire reaction mixture to pellet the cells.

    • Separate the supernatant.

    • Isolation of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide:

      • Extract the supernatant with an equal volume of ethyl acetate (3 x 500 mL).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the (S)-amide.

    • Isolation of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid:

      • Take the aqueous layer remaining after the extraction of the amide and acidify it to pH 2.0 with 1 M HCl.

      • Extract the acidified aqueous layer with an equal volume of ethyl acetate (3 x 500 mL).

      • Combine these organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (R)-acid.

Analytical Protocol: Chiral HPLC Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel OD-H or a Chiralpak AD column. Alternatively, macrocyclic glycopeptide-based columns like CHIROBIOTIC V2 can be effective.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is recommended to improve peak shape. For basic compounds, an amine additive like diethylamine (DEA) might be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

3. Sample Preparation:

  • Dilute the quenched and centrifuged reaction aliquots with the mobile phase to an appropriate concentration for HPLC analysis.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • The enantiomers of the amide and the acid should be well-resolved.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

  • Calculate the conversion by monitoring the disappearance of the starting material and the appearance of the product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up A Prepare Phosphate Buffer (100 mM, pH 7.5) B Add Racemic Amide to Reactor A->B C Set Temperature to 35°C B->C D Add Whole-Cell Biocatalyst C->D Initiate Reaction E Monitor and Control pH at 7.5 D->E F Monitor Reaction by Chiral HPLC E->F G Terminate Reaction & Centrifuge F->G ~50% Conversion H Separate Supernatant G->H I Extract (S)-Amide with Ethyl Acetate H->I J Acidify Aqueous Layer H->J L Isolate Pure Enantiomers I->L K Extract (R)-Acid with Ethyl Acetate J->K K->L

Caption: Workflow for the kinetic resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide.

Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products at ~50% Conversion rac_amide (R,S)-Amide enzyme Amidase (R-selective) rac_amide->enzyme k_R (fast) s_amide (S)-Amide rac_amide->s_amide k_S (slow) (unreacted) r_acid (R)-Acid enzyme->r_acid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield in Chemical Synthesis

  • Question: My chemical synthesis of this compound from a trifluoroacetic acid ester precursor is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in this multi-step chemical synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Potential Cause 1: Incomplete Hydrolysis of the Ester. The initial step often involves the hydrolysis of a trifluoroacetic acid ester. Incomplete reaction here will limit the availability of the trifluoroacetone intermediate.

      • Solution: Ensure the concentration of the mineral acid (e.g., sulfuric acid) is sufficiently high (90-100% strength is recommended) and that the reaction temperature is maintained between 70-95°C. Monitor the reaction progress using an appropriate analytical technique like GC-MS to ensure the complete consumption of the starting ester before proceeding.[1]

    • Potential Cause 2: Inefficient Cyanohydrin Formation. The reaction of trifluoroacetone with a cyanide source is a critical step. The equilibrium may not favor the product, or side reactions could be occurring.

      • Solution: This reaction is typically performed at a lower temperature (0-20°C) to manage the exotherm and improve stability. Ensure the cyanide source is of good quality and added portion-wise to control the reaction. The pH of the reaction mixture should be carefully controlled to prevent the formation of hydrogen cyanide gas.

    • Potential Cause 3: Incomplete Hydrolysis of the Nitrile. The final step of hydrolyzing the trifluoromethylpropionitrile to the carboxylic acid requires harsh conditions, which can also lead to degradation if not properly controlled.

      • Solution: Use a concentrated mineral acid like sulfuric acid and maintain a reaction temperature between 70-120°C.[1] Monitor the reaction closely to avoid prolonged exposure to high temperatures, which could lead to decomposition. A viscous brown solution may form during this step; this is normal.[1] Careful, dropwise addition of water during workup is crucial to manage the exotherm.[1]

    Troubleshooting Workflow:

    Low_Yield_Troubleshooting Start Low or No Yield Check_Step1 Check Step 1: Ester Hydrolysis Start->Check_Step1 Check_Step2 Check Step 2: Cyanohydrin Formation Check_Step1->Check_Step2 Complete Solution1 Increase Acid Conc. & Monitor Reaction Check_Step1->Solution1 Incomplete? Check_Step3 Check Step 3: Nitrile Hydrolysis Check_Step2->Check_Step3 OK Solution2 Control Temperature & pH Check_Step2->Solution2 Problematic? Solution3 Control Temperature & Monitor Reaction Time Check_Step3->Solution3 Incomplete?

    A troubleshooting workflow for low product yield.

Issue 2: Poor Enantioselectivity in Enzymatic Resolution

  • Question: I am using an enzymatic method to resolve a racemic mixture of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?

  • Answer: The efficiency of enzymatic resolutions is highly dependent on the specific enzyme and reaction conditions.

    • Potential Cause 1: Suboptimal Enzyme Choice. The chosen lipase or amidase may not have high stereospecificity for your substrate.

      • Solution: Screen different commercially available lipases or amidases. Enzymes from Klebsiella oxytoca or Burkholderia epidermidis have been reported to be effective for the resolution of the corresponding amide.[2]

    • Potential Cause 2: Incorrect pH. Enzyme activity and selectivity are highly pH-dependent.

      • Solution: The optimal pH for the biotransformation is typically between 5 and 9.[3] Perform small-scale experiments to screen a range of pH values within this window to find the optimum for your specific enzyme.

    • Potential Cause 3: Suboptimal Temperature. Temperature affects both the rate of reaction and the enantioselectivity.

      • Solution: While a higher temperature might increase the reaction rate, it can decrease enantioselectivity. It has been reported that lowering the temperature from 45°C to 14°C can enhance the E-value (a measure of enantioselectivity).[2] The recommended temperature range for the biotransformation is generally between 10-40°C.[3]

    • Potential Cause 4: Substrate/Product Inhibition. High concentrations of the substrate or the product can inhibit the enzyme, affecting its performance.

      • Solution: It is recommended to add the substrate in a single or continuous manner, ensuring the concentration does not exceed 10% w/w, and preferably stays below 2% w/w.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound. What are the best practices for its purification?

  • Answer: The high polarity and water solubility of this compound can make purification challenging.

    • Potential Problem 1: Co-elution with Polar Impurities. Standard silica gel chromatography might not be effective in separating the product from highly polar byproducts.

      • Solution: Consider using a more polar stationary phase for chromatography, such as alumina or a bonded-phase silica. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase system could also be effective.

    • Potential Problem 2: Product Loss During Extraction. Due to its high water solubility, the product may be difficult to extract efficiently from an aqueous solution.

      • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate. Saturating the aqueous layer with sodium chloride (brine) can help to decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

    • Potential Problem 3: Difficulty in Removing Residual Water. The final product can be hygroscopic and difficult to dry completely.

      • Solution: After extraction and solvent evaporation, dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C), if the product is thermally stable. Using a drying agent like P₂O₅ in a desiccator can also be effective.

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the synthesis of this compound?

    • A1: Common starting materials for chemical synthesis include trifluoroacetic acid esters, which are converted to trifluoroacetone.[3] For enzymatic resolutions, the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is often used.[2]

  • Q2: Are there any significant safety precautions I should take during the synthesis?

    • A2: Yes. The synthesis involves the use of corrosive concentrated mineral acids, and potentially toxic cyanide reagents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken when handling cyanide compounds to avoid the formation and inhalation of hydrogen cyanide gas.

  • Q3: What are the advantages of an enzymatic approach over a purely chemical synthesis?

    • A3: Enzymatic methods, particularly for obtaining enantiomerically pure products, offer several advantages. They often proceed under milder reaction conditions (pH, temperature), which can prevent the formation of byproducts associated with harsh chemical methods. Furthermore, enzymatic resolutions can provide very high enantiomeric excess (>99% ee has been reported), which can be difficult and costly to achieve through classical resolution with chiral resolving agents like (S)-(-)-α-methylbenzylamine or dimethoxystrychnine.[2][3]

  • Q4: Can this compound be synthesized directly in its enantiomerically pure form without a resolution step?

    • A4: Asymmetric synthesis routes are an active area of research. One potential route involves the use of an oxynitrilase enzyme to asymmetrically add cyanide to trifluoroacetone, which could lead to the formation of either the (R)- or (S)-cyanohydrin precursor, depending on the enzyme used.[2]

Data Presentation

Table 1: Comparison of Synthetic Methodologies

ParameterChemical Synthesis & Classical ResolutionEnzymatic Resolution of Amide
Starting Material Trifluoroacetic acid esterRacemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
Key Reagents Mineral acids, Cyanide, Chiral resolving agentAmidase/Lipase, Buffer
Reported Yield ~75.6% (for racemic acid)[1]~50% (for one enantiomer)[2]
Product Purity 91.2% (GC)[1]>98%[2]
Enantiomeric Excess Dependent on resolving agent and process>99% ee[2]
Reaction Conditions High temperatures (up to 120°C), strong acidsMild temperatures (10-40°C), near-neutral pH
Key Challenges Harsh conditions, cost of resolving agentsEnzyme selection and optimization

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic this compound

This protocol is adapted from a patented procedure.[1]

Step 1: Preparation of 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile

  • A trifluoroacetic acid ester is first hydrolyzed with a concentrated mineral acid to yield trifluoroacetone.

  • The resulting trifluoroacetone is then reacted with a cyanide source (e.g., HCN or a cyanide salt with acid) in a suitable solvent.

  • The reaction is typically carried out at a temperature between -20°C and 100°C, preferably between 0°C and 20°C.[1]

  • An excess of mineral acid is normally used.[1]

Step 2: Hydrolysis to this compound

  • In a reaction vessel under an inert atmosphere (e.g., argon), carefully add 98% sulfuric acid.

  • To the sulfuric acid, add 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile.

  • Heat the reaction mixture to approximately 95°C. The temperature may then be raised to around 114°C for a short period (e.g., 15 minutes).[1]

  • Cool the reaction mixture to 5°C. A viscous brown solution is expected to form.[1]

  • Carefully add distilled water dropwise, ensuring the temperature of the reaction mixture does not exceed 15°C.[1]

  • The product can then be isolated by standard work-up procedures, such as extraction with an organic solvent.

Protocol 2: Enzymatic Resolution of (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

This protocol is based on a described biocatalytic method.[2]

  • Prepare a buffered aqueous solution at the optimal pH for the chosen amidase (typically between pH 5 and 8).

  • Disperse the whole cells of the microorganism expressing the specific amidase (e.g., Klebsiella oxytoca) or the isolated enzyme in the buffer.

  • Add the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to the reaction mixture. The substrate concentration should be maintained at approximately 0.5 M.[2]

  • Maintain the reaction at a controlled temperature, for instance, between 14°C and 35°C, with stirring.

  • Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Upon reaching the desired conversion (typically close to 50%), stop the reaction by removing the biocatalyst (e.g., by centrifugation).

  • Isolate the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and the unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide by extraction and/or chromatography. The remaining amide can be chemically hydrolyzed to obtain the (S)-acid.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution A Trifluoroacetic Acid Ester B Trifluoroacetone A->B Hydrolysis (H₂SO₄, 70-95°C) C Trifluoromethylpropionitrile B->C Cyanide Addition (0-20°C) D Racemic Product C->D Hydrolysis (H₂SO₄, 70-120°C) E Racemic Amide F (R)-Acid E->F Amidase (e.g., K. oxytoca) G (S)-Amide E->G Unreacted H (S)-Acid G->H Chemical Hydrolysis

General workflows for chemical and enzymatic synthesis.

References

Technical Support Center: Purification of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid?

A1: The primary methods for resolving the enantiomers of this compound and its precursors include enzymatic resolution, diastereomeric crystallization, and chiral chromatography.

Q2: Which method is most suitable for large-scale production?

A2: Enzymatic resolution has been successfully applied on a large scale (1500 L) for the kinetic resolution of the corresponding amide, yielding the (R)-acid with high enantiomeric excess and purity.[1] This suggests that enzymatic methods are a viable option for industrial-scale production.

Q3: Can I separate the enantiomers directly using chiral HPLC?

A3: Yes, direct separation using chiral High-Performance Liquid Chromatography (HPLC) is a common technique for analytical and preparative-scale purification of chiral acids. The success of this method largely depends on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are often a good starting point for method development.

Q4: What are the challenges associated with diastereomeric crystallization for this compound?

A4: A significant challenge can be the cost of the resolving agent. For instance, while (S)-(-)-α-methylbenzylamine has been used, it is required in large quantities, which can make the process economically unfeasible for large-scale applications.[2] Finding a cost-effective resolving agent and optimizing crystallization conditions to achieve high diastereomeric purity and yield can be challenging.

Troubleshooting Guides

Enzymatic Resolution

Issue 1: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Step
Suboptimal Enzyme Choice Screen different hydrolases (lipases, esterases, amidases) to find one with high selectivity for your substrate.
Incorrect Reaction Conditions Optimize pH, temperature, and buffer composition. These parameters can significantly impact enzyme activity and selectivity.
Enzyme Inhibition Ensure the substrate and product are not inhibiting the enzyme. If so, consider running the reaction at a lower substrate concentration or using a biphasic system to remove the product as it forms.
Improper Enzyme Storage Verify that the enzyme has been stored at the recommended temperature and handled correctly to avoid loss of activity.

Issue 2: Low Conversion/Yield

Potential Cause Troubleshooting Step
Insufficient Enzyme Concentration Increase the enzyme loading in the reaction mixture.
Poor Substrate Solubility Add a co-solvent to improve the solubility of the substrate, ensuring it is compatible with the enzyme.
Reaction Equilibrium If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.
Incorrect Reaction Time Monitor the reaction progress over time to determine the optimal reaction time for maximum conversion.
Diastereomeric Crystallization

Issue 1: Poor or No Crystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Screen a variety of solvents with different polarities. The solubility of the diastereomeric salts is a critical factor.
Supersaturation Not Reached Concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective.
Formation of Oils "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a slower cooling rate.

Issue 2: Low Diastereomeric Purity

Potential Cause Troubleshooting Step
Co-crystallization of Diastereomers Recrystallize the diastereomeric salt multiple times to improve purity.
Incorrect Stoichiometry of Resolving Agent Ensure the molar ratio of the resolving agent to the racemic acid is optimal. Typically, a 1:1 ratio is a good starting point.
Solvent Choice The solvent can influence the crystal lattice and the relative solubilities of the diastereomers. Experiment with different solvent systems.
Chiral Chromatography (HPLC)

Issue 1: Poor or No Separation of Enantiomers

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. For acidic compounds like this, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good choice.
Suboptimal Mobile Phase Adjust the ratio of the polar and non-polar components of the mobile phase. Small amounts of an acidic modifier (e.g., trifluoroacetic acid) can significantly improve peak shape and resolution for acidic analytes.[3]
Incorrect Temperature Vary the column temperature. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Add a modifier to the mobile phase to block active sites on the stationary phase. For acidic compounds, adding a small amount of a stronger acid can help.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase or a weaker solvent if possible.

Quantitative Data Summary

Purification Method Resolving Agent/Enzyme Substrate Yield (%) Enantiomeric Excess (ee%) Purity (%) Scale Reference
Enzymatic ResolutionAmidase from Klebsiella oxytocarac-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide~50>99>981500 L[1]
Diastereomeric Crystallization(S)-(-)-α-methylbenzylaminerac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acidN/AN/AN/AN/A[2]

N/A: Data not available in the searched sources.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This protocol is an illustrative example based on reported industrial-scale resolutions.[1] Optimization may be required for specific laboratory conditions.

  • Reaction Setup:

    • Prepare a buffered solution at the optimal pH for the chosen amidase (e.g., phosphate buffer, pH 7-8).

    • Add racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to a final concentration of approximately 0.5 M.

    • Introduce the amidase (e.g., from Klebsiella oxytoca or a commercially available equivalent) at a predetermined concentration.

  • Reaction Conditions:

    • Maintain the reaction mixture at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the product and the remaining substrate.

  • Work-up and Purification:

    • Once the desired conversion is reached (typically around 50%), stop the reaction by denaturing the enzyme (e.g., by adjusting the pH or temperature).

    • Separate the produced (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid from the unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide by extraction.

      • Acidify the reaction mixture to protonate the carboxylic acid.

      • Extract the (R)-acid with an organic solvent (e.g., ethyl acetate).

      • The (S)-amide will remain in the aqueous layer.

    • The unreacted (S)-amide can be isolated and chemically hydrolyzed to obtain the (S)-acid.

Protocol 2: Diastereomeric Crystallization (General Procedure)

This is a general protocol and requires optimization for the specific resolving agent and solvent system.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Add one equivalent of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) to the solution.

  • Crystallization:

    • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • If no crystals form, try adding a co-solvent to decrease the solubility of the diastereomeric salt or use a seed crystal.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystals. If necessary, recrystallize from the same or a different solvent system to improve purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomer.

    • Extract the desired enantiomer with an organic solvent.

    • The resolving agent can be recovered from the aqueous layer by basification and extraction.

Protocol 3: Chiral HPLC Method Development (Illustrative Example)

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase:

    • Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of the acidic analyte.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5-10 µL

  • Optimization:

    • If separation is not achieved, systematically vary the ratio of hexane to isopropanol.

    • Try different alcohol modifiers (e.g., ethanol instead of isopropanol).

    • Adjust the column temperature.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Resolution racemic_amide Racemic Amide enzymatic_reaction Amidase (e.g., Klebsiella oxytoca) racemic_amide->enzymatic_reaction separation1 Extraction enzymatic_reaction->separation1 r_acid (R)-Acid separation1->r_acid Organic Phase s_amide (S)-Amide separation1->s_amide Aqueous Phase hydrolysis Chemical Hydrolysis s_amide->hydrolysis s_acid (S)-Acid hydrolysis->s_acid

Caption: Workflow for enzymatic resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Poor Chiral HPLC Separation start Poor/No Separation check_csp CSP Appropriate? start->check_csp check_mobile_phase Mobile Phase Optimal? check_csp->check_mobile_phase Yes change_csp Screen Different CSPs (e.g., other polysaccharide-based) check_csp->change_csp No check_temp Temperature Optimal? check_mobile_phase->check_temp Yes adjust_modifier Adjust Modifier Ratio (e.g., Hexane/IPA) check_mobile_phase->adjust_modifier No add_acid Add/Adjust Acidic Modifier (e.g., 0.1% TFA) check_mobile_phase->add_acid Partially change_temp Vary Column Temperature check_temp->change_temp No success Successful Separation check_temp->success Yes change_csp->start adjust_modifier->start add_acid->start change_temp->start

Caption: Decision tree for troubleshooting poor chiral HPLC separation.

References

Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent laboratory and industrial synthesis involves a two-step process:

  • Formation of the Cyanohydrin Intermediate: Reaction of 1,1,1-trifluoroacetone with a cyanide source to form 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile.

  • Hydrolysis of the Cyanohydrin: Acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid.

Alternative routes, such as enzymatic resolution of a racemic amide precursor, have also been described in the literature.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

The synthesis involves the use of highly toxic cyanide reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be familiar with its use. Reactions involving cyanides should never be acidified without proper precautions, as this will generate highly toxic hydrogen cyanide gas.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Formation of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile (Cyanohydrin Intermediate)

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Action
Reversibility of the Reaction: The formation of cyanohydrin is an equilibrium process.Ensure the reaction is run at a low temperature (e.g., 0-5 °C) to favor the product. Use a slight excess of the cyanide source.
Inactive Cyanide Source: The cyanide salt may have degraded.Use a fresh, unopened container of the cyanide salt.
Insufficient Acid: When using an in-situ generation of HCN, insufficient acid will limit the reaction.Ensure slow, controlled addition of a stoichiometric amount of acid.
Presence of Water: Water can hydrolyze the cyanohydrin back to the starting materials, especially under basic conditions.Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.

Problem 2: Formation of Side Products

Potential Side Product Cause Mitigation Strategy
2-(Trifluoromethyl)propenenitrile Dehydration of the cyanohydrin.Avoid high temperatures and strongly acidic conditions during the reaction and workup.
Polymerization Products Base-catalyzed polymerization of trifluoroacetone.Maintain a low reaction temperature and avoid a large excess of base.
Step 2: Hydrolysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

Problem 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Action
Insufficient Acid Concentration: The acid may not be concentrated enough to drive the reaction to completion.Use a concentrated acid, such as 98% sulfuric acid, as described in established protocols.
Low Reaction Temperature: The temperature may be too low for the hydrolysis to proceed at a reasonable rate.Increase the reaction temperature cautiously, monitoring for the formation of side products. A temperature of around 95°C has been reported to be effective.
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Extend the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, NMR).

Problem 2: Low Yield of the Final Product

Potential Cause Troubleshooting Action
Decarboxylation: The alpha-hydroxy acid product can undergo decarboxylation at elevated temperatures in the presence of strong acid.Carefully control the reaction temperature and time. Avoid excessive heating during the hydrolysis and workup.
Product Loss During Workup: The product is water-soluble and may be lost during aqueous extraction.Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the product and perform multiple extractions with a suitable organic solvent (e.g., diethyl ether).

Problem 3: Presence of Impurities in the Final Product

Potential Impurity Source Removal Strategy
Unreacted Cyanohydrin Intermediate Incomplete hydrolysis.Optimize hydrolysis conditions (acid concentration, temperature, time). The unreacted starting material can be removed by recrystallization of the final product.
Ammonium Salts Byproduct of nitrile hydrolysis.Wash the organic extract containing the product with brine or a slightly acidic solution to remove water-soluble ammonium salts.
Decarboxylation Byproduct (1,1,1-Trifluoro-2-propanol) Side reaction during hydrolysis.Purification by fractional distillation under reduced pressure or careful recrystallization may be effective.

III. Experimental Protocols

Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

This protocol is adapted from established procedures for cyanohydrin formation and should be performed with strict adherence to safety precautions for handling cyanides.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the cyanide salt in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1,1,1-trifluoroacetone to the cyanide solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly add the acid to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyanohydrin intermediate.

Hydrolysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

This protocol is based on a patented procedure and should be conducted with caution due to the use of concentrated acid at elevated temperatures.

Materials:

  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile (crude or purified)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, carefully add concentrated sulfuric acid.

  • Slowly add the cyanohydrin intermediate to the sulfuric acid with stirring.

  • Heat the reaction mixture to approximately 95 °C.

  • Maintain the temperature for a specified period (e.g., 15 minutes), monitoring the reaction progress. The temperature may be increased to around 114 °C for a short duration to ensure completion.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Slowly and carefully add deionized water dropwise, ensuring the temperature does not exceed 15 °C.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by vacuum distillation.

IV. Visualizations

Synthesis_Pathway Trifluoroacetone 1,1,1-Trifluoroacetone Cyanohydrin 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanenitrile Trifluoroacetone->Cyanohydrin Step 1: Cyanohydrin Formation Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Cyanohydrin FinalProduct 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid Cyanohydrin->FinalProduct Step 2: Acid Hydrolysis (H₂SO₄, H₂O) SideProduct1 Reversion to Starting Materials Cyanohydrin->SideProduct1 Reversible SideProduct2 Dehydration Product: 2-(Trifluoromethyl)propenenitrile Cyanohydrin->SideProduct2 High Temp/ Strong Acid SideProduct3 Decarboxylation Product: 1,1,1-Trifluoro-2-propanol FinalProduct->SideProduct3 High Temp/ Strong Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep1 Analyze Cyanohydrin Intermediate Start->CheckStep1 Step1_OK Intermediate OK? CheckStep1->Step1_OK TroubleshootStep1 Troubleshoot Cyanohydrin Formation: - Check Reagents - Optimize Temperature - Ensure Anhydrous Conditions Step1_OK->TroubleshootStep1 No CheckStep2 Analyze Hydrolysis Step Step1_OK->CheckStep2 Yes TroubleshootStep1->CheckStep1 Step2_OK Hydrolysis OK? CheckStep2->Step2_OK TroubleshootStep2 Troubleshoot Hydrolysis: - Increase Acid Concentration - Optimize Temperature/Time - Check for Decarboxylation Step2_OK->TroubleshootStep2 No CheckWorkup Review Workup Procedure Step2_OK->CheckWorkup Yes TroubleshootStep2->CheckStep2 Workup_OK Workup Efficient? CheckWorkup->Workup_OK TroubleshootWorkup Optimize Workup: - Saturate Aqueous Layer - Multiple Extractions Workup_OK->TroubleshootWorkup No End Yield Improved Workup_OK->End Yes TroubleshootWorkup->CheckWorkup

Caption: Troubleshooting workflow for low product yield.

References

optimizing reaction yield for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Troubleshooting Guide

Issue 1: Low Yield in Cyanohydrin Formation from 1,1,1-Trifluoroacetone

  • Question: We are experiencing low yields during the formation of the cyanohydrin intermediate from 1,1,1-trifluoroacetone and a cyanide source. What are the potential causes and how can we optimize this step?

  • Answer: Low yields in this step are common and can be attributed to several factors. The formation of cyanohydrin is a reversible reaction, and the product can be unstable.[1][2] Here are some troubleshooting steps:

    • Reaction Equilibrium: To favor the product, consider using a slight excess of your cyanide source or extending the reaction time.[1]

    • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to minimize the decomposition of the cyanohydrin product.[1][2] While gentle heating might increase the reaction rate, it can also promote decomposition and should be done with caution.[1]

    • pH Management: After the reaction, ensure the aqueous layer is slightly acidic during workup to stabilize the cyanohydrin.[2]

    • Anhydrous Conditions: If using trimethylsilyl cyanide (TMSCN), ensure all reagents and glassware are anhydrous, as water can lead to the formation of byproducts.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

  • Question: Our hydrolysis of the 3,3,3-trifluoro-2-hydroxy-2-methylpropionitrile to the final carboxylic acid is sluggish and often incomplete. How can we drive this reaction to completion?

  • Answer: The hydrolysis of nitriles can be slow. The choice of acidic or alkaline conditions can significantly impact the reaction rate and outcome.

    • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid is a common method.[3] If the reaction is slow, you can try increasing the acid concentration or the reaction time.[4]

    • Alkaline Hydrolysis: Alternatively, heating with an aqueous solution of a base like sodium hydroxide will yield the carboxylate salt, which can then be acidified in a separate step to produce the carboxylic acid.[3] This method can sometimes be more efficient.

    • Monitoring the Reaction: Use techniques like TLC or NMR to monitor the disappearance of the starting nitrile and the appearance of the carboxylic acid to determine the optimal reaction time.

Issue 3: Poor Enantiomeric Excess (ee) in Enzymatic Resolution

  • Question: We are using an enzymatic resolution to separate the enantiomers of our product, but the enantiomeric excess (ee) is consistently low. What factors influence the efficiency of the enzymatic resolution?

  • Answer: Achieving high enantiomeric excess in enzymatic resolutions depends on several critical parameters related to the enzyme's activity and stability.

    • Enzyme Selection: The choice of enzyme (e.g., esterase or lipase) is crucial. Different enzymes will exhibit different selectivities for the enantiomers of your substrate.[5]

    • pH Control: The pH of the reaction medium must be maintained at the optimal level for the specific enzyme being used. For many esterases and lipases, a pH between 6 and 7 is optimal.[5] Use a suitable buffer system to maintain a stable pH throughout the reaction.

    • Temperature: While moderate temperatures are generally required for enzymatic reactions, the optimal temperature can vary. It is advisable to consult the literature for the specific enzyme you are using.

    • Substrate Concentration: High substrate concentrations can sometimes inhibit enzyme activity. If you suspect this is an issue, try running the reaction at a lower substrate concentration.

    • Reaction Time: Allow the reaction to proceed until approximately 50% conversion is reached. Pushing the reaction further can often lead to a decrease in enantiomeric excess. Monitor the progress of the reaction closely.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the common synthetic routes for this compound?

  • Answer: A widely used method involves a multi-step synthesis starting from a trifluoroacetic acid ester.[5] This ester is first converted to trifluoroacetone. The trifluoroacetone then reacts with a cyanide source to form a cyanohydrin intermediate. Finally, this intermediate is hydrolyzed to yield the desired this compound.[5] For obtaining specific enantiomers, an enzymatic resolution of the racemic product or its ester derivative is often employed.[5][6]

  • Question: What are some of the key safety precautions to consider during this synthesis?

  • Answer: This synthesis involves several hazardous materials.

    • Cyanide: Alkali metal cyanides and hydrogen cyanide (HCN) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate protective gear.

    • Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

  • Question: How can I purify the final product?

  • Answer: Purification of the final carboxylic acid typically involves extraction and crystallization. After the hydrolysis step, the product can be extracted from the aqueous reaction mixture using a suitable organic solvent. Subsequent removal of the solvent and recrystallization from an appropriate solvent system can yield the purified product.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

StepReactantsReagents/CatalystTemperature (°C)pHReported Yield
Cyanohydrin Formation 1,1,1-TrifluoroacetoneSodium Cyanide, Sulfuric Acid4-5--
Esterification This compound nitrile1-4C Alcohol, Mineral Acid70-120--
Enzymatic Hydrolysis 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid esterEsterase or LipaseRoom Temperature6-759.2% (of (S)-ester)

Note: The yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound (Racemic)

This protocol is a general guideline and may require optimization.

  • Step 1: Formation of Trifluoroacetone Cyanohydrin. In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a stirrer and cooled in an ice bath. Slowly add 1,1,1-trifluoroacetone to the cyanide solution while maintaining the temperature between 4-5°C. After the addition, slowly add 6N sulfuric acid, keeping the temperature below 5°C. Stir the mixture overnight at room temperature.

  • Step 2: Hydrolysis to the Carboxylic Acid. Extract the cyanohydrin intermediate using a suitable organic solvent (e.g., diethyl ether). Carefully concentrate the organic extracts. Add a concentrated mineral acid (e.g., sulfuric acid) and heat the mixture to reflux. The reaction temperature for this step is typically between 70-120°C.[7] Monitor the reaction by TLC or NMR until the nitrile is consumed.

  • Step 3: Workup and Purification. Cool the reaction mixture and extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_resolution Chiral Resolution Trifluoroacetic Acid Ester Trifluoroacetic Acid Ester Trifluoroacetone Trifluoroacetone Trifluoroacetic Acid Ester->Trifluoroacetone Mineral Acid Cyanohydrin Intermediate Cyanohydrin Intermediate Trifluoroacetone->Cyanohydrin Intermediate Cyanide Source Racemic Product Racemic 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid Cyanohydrin Intermediate->Racemic Product Hydrolysis Enantiomers (S)- and (R)-Enantiomers Racemic Product->Enantiomers Enzymatic Resolution

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway CF3COOR Trifluoroacetic Acid Ester CF3C(O)CH3 Trifluoroacetone CF3COOR->CF3C(O)CH3 + H+ CF3C(OH)(CN)CH3 Cyanohydrin Intermediate CF3C(O)CH3->CF3C(OH)(CN)CH3 + HCN CF3C(OH)(COOH)CH3 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid CF3C(OH)(CN)CH3->CF3C(OH)(COOH)CH3 + 2H2O, H+

References

improving enantiomeric excess in the resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the enantiomeric excess (e.e.) in the resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The two main strategies for the chiral resolution of this compound are classical resolution via diastereomeric salt crystallization and enzymatic kinetic resolution.[1]

  • Classical Resolution: This method involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme (e.g., a lipase or amidase) to selectively catalyze a reaction on one enantiomer of a derivative of the acid (such as an ester or amide), leaving the other enantiomer unreacted.[4] This allows for the separation of the transformed and untransformed enantiomers.

Q2: How do I choose a suitable chiral resolving agent for classical resolution?

A2: The selection of an appropriate chiral resolving agent is crucial and often requires screening several candidates. Common choices for resolving acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine and cinchona alkaloids.[1] The ideal resolving agent will form a diastereomeric salt that is crystalline and exhibits a significant solubility difference between the two diastereomers in a particular solvent.

Q3: What is a typical starting point for enantiomeric excess in a resolution experiment?

A3: For a classical resolution, the initial crystallization may yield an enantiomeric excess ranging from moderate to high, depending on the efficiency of the diastereomeric salt separation. It is common to perform recrystallizations to further enhance the enantiomeric purity. In enzymatic resolutions, the enantiomeric excess can often be very high (>95%) if the enzyme exhibits high enantioselectivity.[4]

Q4: Can I use chromatography for the resolution of this compound?

A4: Yes, chiral column chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers. It can be used both for analytical determination of enantiomeric excess and for preparative-scale separations, although the latter can be expensive for large quantities.

Troubleshooting Guides

Low Enantiomeric Excess in Diastereomeric Salt Crystallization

Problem: The enantiomeric excess of the resolved acid is lower than expected after crystallization.

Possible Cause Troubleshooting Steps
Poor Solubility Difference Between Diastereomers 1. Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents with different polarities (e.g., alcohols, esters, aromatic hydrocarbons, and mixtures thereof).2. Temperature Optimization: Investigate the effect of crystallization temperature. A slower, more controlled cooling rate can improve selectivity.
Co-crystallization of Diastereomers 1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often necessary to achieve high enantiomeric purity.2. Seeding: Use a small amount of the desired pure diastereomeric salt as a seed crystal to encourage the crystallization of that specific diastereomer.
Inaccurate Measurement of Enantiomeric Excess 1. Analytical Method Validation: Ensure your analytical method (e.g., chiral HPLC or GC) is properly validated for accuracy and resolution. The peaks for the two enantiomers should be baseline-separated (Resolution > 1.5).
Suboptimal Resolving Agent 1. Screen Other Resolving Agents: If optimizing the conditions for one resolving agent is unsuccessful, screen other chiral amines to find one that provides better separation.
Low Enantiomeric Excess in Enzymatic Resolution

Problem: The enzymatic resolution is not proceeding with high enantioselectivity.

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice 1. Enzyme Screening: Screen a panel of different lipases or amidases to identify an enzyme with high enantioselectivity for your specific substrate.
Unfavorable Reaction Conditions 1. Temperature Optimization: Enzyme activity and enantioselectivity are temperature-dependent. Investigate a range of temperatures to find the optimum.2. pH Optimization: For enzymatic reactions in aqueous media, the pH can significantly impact enzyme performance. Determine the optimal pH for the chosen enzyme.3. Solvent Effects: In non-aqueous media, the choice of organic solvent can influence enzyme activity and selectivity.
Low Enzyme Activity 1. Enzyme Loading: Increase the concentration of the enzyme in the reaction mixture.2. Immobilization: Consider using an immobilized enzyme, which can improve stability and reusability.
Reaction Time 1. Monitor Reaction Progress: For kinetic resolutions, it is crucial to stop the reaction at the optimal point (often around 50% conversion) to achieve high enantiomeric excess for both the product and the remaining starting material.

Quantitative Data Summary

Enzymatic Resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
EnzymeSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Reference
Amidase from Burkholderia phytofirmans ZJB-15079200 g/L44%95% for (R)-acid[4]
Amidase from Klebsiella oxytoca~0.5 M~50%>99% for (R)-acid[4]
Enzymatic Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate
EnzymeResultEnantiomeric Excess (e.e.)Reference
Esterase from Candida lipolytica(S)-ester99%[4]

Experimental Protocols

Protocol 1: Classical Resolution using (R)-1-Phenylethylamine
  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).

    • Slowly add (R)-1-phenylethylamine (0.5 eq) to the solution while stirring. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, cool the solution further in an ice bath or a refrigerator.

    • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial.

    • Allow the crystals to form over several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • To improve the enantiomeric excess, the collected crystals can be recrystallized from the same or a different solvent system.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH 1-2).

    • Extract the liberated enantiomerically enriched acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid by a suitable analytical method, such as chiral HPLC or by converting the acid to its methyl ester followed by chiral GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of the Amide Derivative
  • Substrate Preparation:

    • Synthesize racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide from the corresponding racemic acid.

  • Enzymatic Hydrolysis:

    • Prepare a buffer solution at the optimal pH for the chosen amidase (e.g., phosphate buffer at pH 7-8).

    • Suspend the racemic amide in the buffer.

    • Add the amidase (e.g., from Klebsiella oxytoca or Burkholderia phytofirmans) to the reaction mixture.

    • Stir the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of the remaining amide and the formed acid.

    • Stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture with a strong acid (e.g., 1 M HCl) to pH 1-2.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layer will contain the unreacted enantiomerically enriched amide and the product acid. These can be separated by further chemical manipulation or chromatography. For instance, an acidic wash can extract the unreacted amide, leaving the product acid in the organic layer.

  • Analysis:

    • Determine the enantiomeric excess of the resulting acid and the unreacted amide using chiral HPLC.

Visualizations

Classical_Resolution_Workflow racemic_acid Racemic Acid (R/S)-TFHMPA salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble Solid more_soluble More Soluble Salt (Mother Liquor) crystallization->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enriched Enantiomer 1 acidification1->enantiomer1 resolving_agent_recovery1 Recovered Resolving Agent acidification1->resolving_agent_recovery1 enantiomer2 Enriched Enantiomer 2 acidification2->enantiomer2 resolving_agent_recovery2 Recovered Resolving Agent acidification2->resolving_agent_recovery2

Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.

Enzymatic_Resolution_Workflow racemic_amide Racemic Amide (R/S)-TFHMPA-Amide hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic_amide->hydrolysis enzyme Enzyme (e.g., Amidase) enzyme->hydrolysis mixture Mixture of: (S)-Amide (R)-Acid hydrolysis->mixture separation Separation (e.g., Extraction) mixture->separation unreacted_amide Unreacted (S)-Amide separation->unreacted_amide Separated product_acid Product (R)-Acid separation->product_acid Separated chemical_hydrolysis Chemical Hydrolysis unreacted_amide->chemical_hydrolysis final_acid (S)-Acid chemical_hydrolysis->final_acid

Caption: Workflow for Enzymatic Kinetic Resolution of the Amide Derivative.

References

overcoming solubility issues with 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to almost white crystalline solid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and a trifluoromethyl group, suggests it is a polar molecule. The trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to non-fluorinated analogs.[1] The hydroxyl group can act as a hydrogen bond donor, which also influences its solubility.[1] While it is described as soluble in water, its solubility is highly dependent on the pH of the solution.[2]

Q2: Why might I be experiencing poor solubility in aqueous solutions?

A2: As a carboxylic acid, the solubility of this compound in water is lowest at acidic pH values where it exists in its neutral, protonated form. In this state, the molecule is less able to interact favorably with water molecules, which can lead to precipitation. To achieve higher aqueous solubility, the pH of the solution generally needs to be raised above the compound's pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q3: What are the primary strategies for improving the solubility of this compound?

A3: The most common and effective methods for increasing the solubility of acidic compounds like this one include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.[3][4]

  • Co-solvency: Adding a water-miscible organic solvent in which the compound is more soluble.[5]

  • Salt Formation: Preparing a solid salt form of the compound.[4][5]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[3]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is corrosive and can cause severe skin burns and eye damage.[4] It may also be corrosive to metals.[4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

Troubleshooting Guides

Problem: My compound will not dissolve in water at the desired concentration.

Possible Cause Troubleshooting Steps
Low pH of the solution The compound is in its less soluble, protonated form.
1. Measure the pH of your solution.
2. Gradually add a base (e.g., 1M NaOH) dropwise while stirring to increase the pH.
3. Monitor the dissolution of the solid. The optimal pH will likely be 1-2 units above the pKa.
Concentration exceeds maximum solubility The desired concentration is higher than the compound's intrinsic solubility in water.
1. Attempt to make a more dilute solution.
2. If a higher concentration is necessary, consider using a co-solvent or a different solvent system.

Problem: The compound dissolves initially but then precipitates out of solution.

Possible Cause Troubleshooting Steps
Change in pH The addition of other components to your solution (e.g., a buffer) may have lowered the pH, causing the compound to protonate and precipitate.
1. Re-measure the pH of the final solution.
2. If the pH is too low, adjust it upwards with a suitable base.
3. Ensure the buffering capacity of your system is sufficient to maintain the desired pH.
Common Ion Effect If you are using a buffer that contains an ion common to a potential salt form of your compound, it could reduce solubility.
1. Consider using a different buffer system.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a method for estimating the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone, acetonitrile)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Methodology:

  • Add a pre-weighed amount of the compound (e.g., 5 mg) to a vial.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another pre-weighed amount of the compound and repeat step 3.

  • If the solid has not dissolved, add another measured volume of the solvent, and repeat step 3.

  • Continue this process until a saturated solution is achieved (a small amount of solid remains undissolved after vigorous and prolonged mixing).

  • Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.

Data Presentation:

Use the following table to record your results.

SolventTemperature (°C)Approximate Solubility (mg/mL)Observations
Deionized Water
Ethanol
Methanol
DMSO
Acetone
Acetonitrile
Protocol 2: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the pH-solubility profile for the compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Vials and analytical balance

  • Vortex mixer

Methodology:

  • Prepare a series of vials, each containing an excess amount of the compound (e.g., 10 mg).

  • To each vial, add a fixed volume of deionized water (e.g., 1 mL).

  • Adjust the pH of each vial to a different value (e.g., pH 2, 3, 4, 5, 6, 7, 8) using the 0.1 M HCl and 0.1 M NaOH solutions.

  • Cap the vials and mix them at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Filter the solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (concentration) as a function of pH.

Data Presentation:

Record your findings in the table below.

pHTemperature (°C)Solubility (mg/mL)
2.0
3.0
4.0
5.0
6.0
7.0
8.0

Visualizations

experimental_workflow Solubility Determination Workflow cluster_prep Preparation cluster_mixing Mixing & Observation cluster_decision Decision cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved? observe->dissolved calculate Calculate Solubility observe->calculate add_compound Add More Compound dissolved->add_compound Yes add_more_solvent Add More Solvent dissolved->add_more_solvent No add_compound->vortex add_more_solvent->vortex end End calculate->end

Caption: Workflow for determining approximate solubility.

signaling_pathway Solubility Enhancement Strategy Selection cluster_problem Problem Definition cluster_questions Key Questions cluster_solutions Potential Solutions start Poor Aqueous Solubility ph_sensitive Is the application pH sensitive? start->ph_sensitive organic_solvent_ok Are organic solvents tolerated? ph_sensitive->organic_solvent_ok No ph_adjust Use pH Adjustment ph_sensitive->ph_adjust Yes cosolvent Use Co-solvents organic_solvent_ok->cosolvent Yes salt_form Consider Salt Formation organic_solvent_ok->salt_form No other Other Methods (e.g., particle size reduction) salt_form->other

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common stability issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group desirable in drug candidates and other advanced materials?

A1: The trifluoromethyl group is highly sought after in medicinal chemistry and materials science due to its unique properties. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to the final molecule. Furthermore, its strong electron-withdrawing nature and high lipophilicity can improve a compound's binding affinity to biological targets, enhance membrane permeability, and increase bioavailability.

Q2: My trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent) is leading to low or no product yield. What are the common causes?

A2: Low or no yield in trifluoromethylation reactions can stem from several factors:

  • Reagent Instability: Some electrophilic trifluoromethylating reagents, like Togni's reagent II, are metastable and can decompose upon heating, or in the presence of strong acids or bases.[1] Ensure you are using a fresh, properly stored reagent.

  • Insufficient Activation: Many trifluoromethylation reactions require an initiator or catalyst to proceed efficiently. For instance, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) typically requires a fluoride source like TBAF to generate the reactive trifluoromethide anion.[2][3] Radical trifluoromethylations may require a suitable initiator and sometimes light.

  • Poor Substrate Reactivity: Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents, while electron-rich substrates are more suitable for electrophilic trifluoromethylation.[3] Sterically hindered substrates may also exhibit lower reactivity.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome. For example, some reactions with the Ruppert-Prakash reagent benefit from low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over side reactions.[3]

Q3: I am observing significant side product formation in my reaction with an enolizable ketone. How can I minimize this?

A3: The formation of silyl enol ethers is a common side reaction when using nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent with enolizable ketones.[2] This occurs because the trifluoromethide anion can act as a base, deprotonating the α-carbon of the ketone. To minimize this:

  • Use a Non-basic Initiator System: Opt for a fluoride-free activation method or a less basic fluoride source, such as CsF instead of TBAF.[3]

  • Optimize Reaction Temperature: Running the reaction at lower temperatures can favor the desired nucleophilic addition over deprotonation.[3]

Q4: What are the common degradation pathways for a -CF3 group during synthesis?

A4: While generally stable, the trifluoromethyl group can be susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis, particularly under strong basic conditions, which can convert the -CF3 group to a carboxylic acid (-COOH). The electron-withdrawing nature of the -CF3 group can also make the carbon atom it is attached to susceptible to nucleophilic attack.

Troubleshooting Guides

Issue 1: Low or No Yield with Ruppert-Prakash Reagent (TMSCF₃)

This guide provides a step-by-step approach to troubleshooting low or non-existent yields in trifluoromethylation reactions using the Ruppert-Prakash reagent.

G start Low or No Yield Observed check_reagents Verify Reagent Quality and Handling - Fresh TMSCF₃? - Anhydrous solvent and reagents? - Inert atmosphere maintained? start->check_reagents check_initiator Examine Initiator - Anhydrous fluoride source (e.g., TBAF)? - Sufficient catalyst loading? check_reagents->check_initiator Reagents OK optimize Systematically Optimize Conditions - Screen different initiators - Vary temperature and reaction time - Consider a different solvent check_reagents->optimize Reagents Suspect check_conditions Review Reaction Conditions - Optimal temperature for substrate? - Appropriate solvent (e.g., THF, DMF)? - Sufficient reaction time? check_initiator->check_conditions Initiator OK check_initiator->optimize Initiator Suspect check_conditions->optimize Conditions Appear Correct success Improved Yield optimize->success

Issue 2: Formation of Silyl Enol Ether Byproduct

This guide addresses the common issue of silyl enol ether formation when using enolizable ketones as substrates.

G start Silyl Enol Ether Detected as Major Byproduct change_initiator Switch to a Less Basic Initiator - e.g., CsF instead of TBAF - Consider fluoride-free methods start->change_initiator lower_temp Lower Reaction Temperature - Run reaction at -78°C to 0°C change_initiator->lower_temp Byproduct still significant success Minimized Byproduct Formation change_initiator->success Problem solved check_substrate Evaluate Substrate Reactivity - Is the α-proton highly acidic? lower_temp->check_substrate Still problematic lower_temp->success Problem solved optimize Combine Strategies - Use a less basic initiator at low temperature check_substrate->optimize Highly acidic α-proton optimize->success

Quantitative Data Summary

The following tables provide a summary of reaction yields for different trifluoromethylation reactions, allowing for easy comparison of reagents and conditions.

Table 1: Trifluoromethylation of Ketones with Ruppert-Prakash Reagent

KetoneCatalystSolventTime (h)Yield (%)
AcetophenoneK₂CO₃DMF2-495
4'-MethoxyacetophenoneK₂CO₃DMF2-492
4'-ChloroacetophenoneK₂CO₃DMF2-496
PropiophenoneK₂CO₃DMF2-493

Data adapted from a representative protocol for the trifluoromethylation of ketones.[4]

Table 2: Comparison of Electrophilic Trifluoromethylating Agents for the Trifluoromethylation of a β-Keto Ester

Reagent TypeExample ReagentYield (%)
Sulfonium SaltUmemoto's Reagent85-95
Hypervalent IodineTogni's Reagent II80-90

Yields are representative for the trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester.[5]

Table 3: Copper-Catalyzed Trifluoromethylation of Unactivated Olefins

SubstrateCatalystYield (%)E/Z Ratio
4-Phenyl-1-butene(MeCN)₄CuPF₆6595:5
1-Decene(MeCN)₄CuPF₆7094:6
N-Allyl-N-tosyl-4-methylaniline(MeCN)₄CuPF₆7593:7

Reactions were performed with an electrophilic trifluoromethylating agent and a copper(I) catalyst.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

Materials:

  • Aldehyde (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol)

  • Anhydrous Tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent dropwise via syringe.

  • Add the TBAF solution dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers

Materials:

  • Silyl enol ether (0.2 mmol)

  • Togni's reagent (0.24 mmol)

  • CuSCN (0.02 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a reaction tube, add the silyl enol ether, Togni's reagent, and CuSCN.

  • Under a nitrogen atmosphere, add anhydrous DMF.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethyl ketone.[8]

G setup Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂ or Ar) reagents Addition of Reagents - Substrate - Anhydrous solvent - Trifluoromethylating agent - Catalyst/Initiator setup->reagents reaction Reaction - Stir at specified temperature - Monitor by TLC/GC reagents->reaction workup Workup - Quench reaction - Extraction reaction->workup purification Purification - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product purification->product

References

Technical Support Center: Optimization of Enzyme Activity for the Biocatalytic Synthesis of Chiral Trifluoromethylated Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of chiral trifluoromethylated acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue that can stem from several factors. Systematically evaluating each component of your reaction is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Control Reaction: Perform a control reaction with a known, reliable substrate for your enzyme to confirm its catalytic activity.

    • Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

    • Enzyme Concentration: The concentration of the enzyme might be too low. Try increasing the enzyme loading in the reaction. However, be aware that excessively high concentrations can sometimes lead to aggregation or may not be economically viable.

  • Check Substrate Integrity and Solubility:

    • Substrate Purity: Confirm the purity and structural integrity of your trifluoromethylated substrate and any other reactants using techniques like NMR or mass spectrometry. Impurities can act as inhibitors.

    • Substrate Solubility: Poor solubility of hydrophobic substrates in aqueous buffers is a frequent problem.

      • Co-solvents: Introduce a small amount of a water-miscible organic co-solvent (e.g., DMSO, methanol) to improve solubility. It is important to optimize the co-solvent concentration, as high concentrations can denature the enzyme.[1][2][3]

      • Detergents: Non-ionic detergents can also be used to solubilize hydrophobic substrates.

      • Fed-batch Approach: Gradually add the substrate to the reaction mixture to maintain a low, soluble concentration.

  • Optimize Reaction Conditions:

    • pH: Every enzyme has an optimal pH range for maximum activity.[4][5] Deviations from this range can alter the ionization state of amino acid residues in the active site, reducing activity or even causing irreversible denaturation.[4][5] Determine the optimal pH for your enzyme by performing the reaction in a series of buffers with different pH values.

    • Temperature: Temperature significantly influences enzyme activity. While higher temperatures can increase the reaction rate, excessive heat will denature the enzyme.[6][7][8] Determine the optimal temperature by running the reaction at various temperatures. For many enzymes, a temperature between 20°C and 40°C is optimal.[6][9]

  • Investigate Potential Inhibition:

    • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.[10][11][12] This can occur if multiple substrate molecules bind to the active site in an unproductive manner.[10][13] Try running the reaction at a lower substrate concentration.

    • Product Inhibition: The accumulation of the chiral trifluoromethylated acid product or a byproduct can inhibit the enzyme.[11] If product inhibition is suspected, consider strategies to remove the product as it is formed, such as in-situ product removal techniques.

Issue 2: Poor Enantioselectivity

Q2: My reaction is producing the desired product, but the enantiomeric excess (e.e.) is low. How can I improve the enantioselectivity?

A2: Achieving high enantioselectivity is a key goal in chiral synthesis. Several factors can influence the stereochemical outcome of an enzymatic reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature can sometimes enhance enantioselectivity. At lower temperatures, the enzyme's active site may be more rigid, leading to better discrimination between the two enantiomers of the transition state.

  • Screen Co-solvents:

    • The choice of co-solvent can significantly impact enantioselectivity.[1][2][3] Screen a variety of organic co-solvents (e.g., DMSO, isopropanol, tert-butanol) at different concentrations to identify conditions that favor the formation of the desired enantiomer.

  • Enzyme Engineering (Directed Evolution):

    • If optimizing reaction conditions is insufficient, protein engineering is a powerful tool to improve enantioselectivity. Directed evolution involves creating a library of enzyme variants through random mutagenesis and screening them for improved properties.

  • Substrate Engineering:

    • In some cases, modifying the substrate structure can improve enantioselectivity. However, this is not always feasible, especially when a specific product is desired.

Frequently Asked Questions (FAQs)

Q3: What are the key parameters to consider when setting up an enzymatic reaction for the synthesis of chiral trifluoromethylated acids for the first time?

A3: When starting a new biocatalytic synthesis, it is essential to systematically optimize the following parameters:

  • Enzyme Selection: Choose an enzyme that has been reported to catalyze similar transformations or screen a panel of different enzymes (e.g., lipases, esterases, dehydrogenases).

  • Buffer and pH: Start with a buffer system that is effective around the enzyme's reported optimal pH, which is often near neutral (pH 7).[4]

  • Temperature: Begin with a moderate temperature, such as room temperature or 30°C, and then explore a range to find the optimum.[9]

  • Substrate and Enzyme Concentrations: Initially, use a substrate concentration in the low millimolar range and a catalytic amount of the enzyme.

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration for achieving maximum conversion.

Q4: How can I improve the stability of my enzyme for longer reaction times or harsher conditions?

A4: Enzyme stability is crucial for practical applications.[14][15][16][17] Several strategies can be employed to enhance it:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its stability and allows for easier recovery and reuse.

  • Additives: The addition of stabilizing agents such as glycerol, sorbitol, or certain salts can help maintain the enzyme's folded structure.

  • Protein Engineering: Directed evolution or rational design can be used to introduce mutations that enhance the enzyme's thermal and operational stability.

  • Solvent Choice: For reactions in non-aqueous media, the choice of organic solvent is critical. Hydrophobic solvents are generally less denaturing than hydrophilic ones.[18]

Q5: My substrate is a trifluoromethyl-substituted imine. What are some common strategies for its asymmetric synthesis into a chiral amine?

A5: The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common approach. This often involves hydrogenation or transfer hydrogenation reactions. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For instance, Noyori's catalyst with sodium formate as the reducing agent has been shown to be effective for a range of aryl imines.[2]

Data Presentation

Table 1: Substrate Scope of an Optimized Nonheme Iron Enzyme for Alkene Trifluoromethyl Azidation
SubstrateProduct Yield (%)Enantiomeric Ratio (e.r.)
4-Methoxy-styrene6795:5
4-Nitro-styrene5593:7
4-Chloro-styrene6294:6
2-Vinyl-pyridine8085:15
4-Allyl-anisole2879:21

Data summarized from a study on a nonheme iron enzyme platform.

Table 2: Performance of a Cytochrome c Variant in Chiral α-Trifluoromethylated Organoboron Synthesis
Diazo SubstrateTotal TurnoversEnantiomeric Ratio (e.r.)
Trifluoro-diazo-ethane287098.5:1.5
Phenyl-trifluoro-diazo-ethane163098:2

Data from a study on a biocatalytic platform using Rhodothermus marinus cytochrome c.[19]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) of Enzyme Libraries

High-throughput screening is essential for directed evolution to rapidly identify enzyme variants with improved properties from large libraries.

Materials:

  • Mutant enzyme library expressed in a suitable host (e.g., E. coli)

  • 96-well microtiter plates

  • Substrate solution

  • Reaction buffer

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate)

  • Plate reader

Methodology:

  • Library Expression: Grow the individual clones from the mutant library in separate wells of a 96-well plate to express the enzyme variants.

  • Cell Lysis: Lyse the cells to release the enzymes. This can be done by chemical or physical methods.

  • Enzymatic Reaction: Add the substrate solution and reaction buffer to each well of a new microtiter plate.

  • Initiate Reaction: Transfer the cell lysates containing the enzyme variants to the corresponding wells of the reaction plate to start the enzymatic reaction.

  • Incubation: Incubate the plate at the desired temperature for a specific period.

  • Detection: Add the detection reagent to stop the reaction and generate a measurable signal (e.g., color or fluorescence).

  • Data Acquisition: Measure the signal in each well using a plate reader.

  • Hit Identification: Identify the "hits" – the enzyme variants that show significantly higher activity compared to the parent enzyme.

Protocol 2: Directed Evolution of an Enzyme

Directed evolution is an iterative process of mutation and selection to engineer enzymes with desired properties.[20][21][22][23][24]

Steps:

  • Gene Isolation: Isolate the gene encoding the enzyme of interest.

  • Library Creation (Mutagenesis): Introduce random mutations into the gene using techniques like error-prone PCR (epPCR) or DNA shuffling.[21]

  • Transformation and Expression: Transform the library of mutant genes into a suitable expression host (e.g., E. coli or yeast). Each cell will express a different enzyme variant.

  • Screening/Selection: Use a high-throughput screening method (see Protocol 1) to identify variants with the desired improvement (e.g., higher activity, enhanced enantioselectivity, or improved stability).[19][25][26][27][28]

  • Isolation of Improved Variants: Isolate the genes of the "hit" variants.

  • Iteration: Use the best-performing genes as templates for the next round of mutagenesis and screening. Repeat this cycle until the desired level of improvement is achieved.

Mandatory Visualizations

experimental_workflow cluster_start Starting Point cluster_mutagenesis Step 1: Create Diversity cluster_library Step 2: Gene Library cluster_expression Step 3: Express Variants cluster_screening Step 4: Identify Improved Enzymes cluster_selection Step 5: Select Best Variants cluster_iteration Step 6: Iterate start Target Gene Encoding Enzyme mutagenesis Random Mutagenesis (e.g., error-prone PCR) start->mutagenesis library Library of Mutant Genes mutagenesis->library expression Transformation & Expression in Host Organism library->expression screening High-Throughput Screening (HTS) expression->screening selection Identify 'Hits' with Desired Improvement screening->selection iteration Use Best Variants as Template for Next Round selection->iteration Isolate best gene(s) iteration->mutagenesis Iterate cycle

Caption: Directed evolution workflow for enzyme optimization.

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Low or No Product Yield enzyme_activity Is the enzyme active? start->enzyme_activity control_reaction Perform control reaction enzyme_activity->control_reaction No substrate_purity Is the substrate pure? enzyme_activity->substrate_purity Yes enzyme_conc Is enzyme concentration optimal? control_reaction->enzyme_conc increase_enzyme Increase enzyme concentration enzyme_conc->increase_enzyme No enzyme_conc->substrate_purity Yes verify_purity Verify purity (NMR, MS) substrate_purity->verify_purity No substrate_solubility Is the substrate soluble? substrate_purity->substrate_solubility Yes verify_purity->substrate_solubility add_cosolvent Add co-solvent substrate_solubility->add_cosolvent No ph_optimum Is the pH optimal? substrate_solubility->ph_optimum Yes add_cosolvent->ph_optimum optimize_ph Screen different pH values ph_optimum->optimize_ph No temp_optimum Is the temperature optimal? ph_optimum->temp_optimum Yes optimize_ph->temp_optimum optimize_temp Screen different temperatures temp_optimum->optimize_temp No inhibition Is there substrate or product inhibition? temp_optimum->inhibition Yes optimize_temp->inhibition vary_conc Vary substrate concentration inhibition->vary_conc Yes solution Yield Improved inhibition->solution No vary_conc->solution

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Strategies to Minimize Byproducts in Trifluoroacetone-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetone. The following information is intended to help minimize the formation of byproducts in common trifluoroacetone-based syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where trifluoroacetone is used as a reactant?

A1: Trifluoroacetone is a versatile building block in organic synthesis, particularly for introducing the trifluoromethyl group (-CF3) into molecules.[1] Common reactions include:

  • Nucleophilic Additions to the Carbonyl Group: Such as the formation of cyanohydrins, aldol condensations, Grignard reactions, and Wittig reactions.[2]

  • Reactions involving the Enolate: Such as alkylation and arylation.[2]

  • Oxidation and Reduction Reactions: For example, it can be used as a hydride acceptor in Oppenauer oxidations.[3]

Q2: What are the general strategies to minimize byproduct formation in reactions involving trifluoroacetone?

A2: Several general strategies can be employed to minimize byproducts:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining a low reaction temperature is often crucial.[4]

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents can help to control the reaction rate and minimize localized high concentrations that can lead to side reactions.[4]

  • Anhydrous Conditions: Trifluoroacetone and many of the reagents it reacts with are sensitive to moisture. Using anhydrous solvents and reagents, and running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and other water-induced side reactions.[4][5]

  • Choice of Base/Catalyst: The strength and stoichiometry of the base or catalyst used can significantly impact the reaction outcome. Using a non-nucleophilic base or a specific catalyst can favor the desired reaction pathway.[4]

  • pH Control During Workup: The stability of the product can be pH-dependent. Careful pH adjustment during the workup procedure is often necessary to prevent decomposition of the desired product.[1]

Q3: How can I effectively purify my desired product from a trifluoroacetone-based reaction mixture?

A3: Common purification techniques for products derived from trifluoroacetone include:

  • Distillation: For thermally stable, volatile products, vacuum distillation is often used to lower the boiling point and prevent decomposition.[4]

  • Chromatography: Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction: Liquid-liquid extraction is a key step in the workup process to separate the organic product from aqueous-soluble impurities. The choice of solvent and pH of the aqueous layer are critical for efficient extraction.[1]

Troubleshooting Guides

Issue 1: Formation of Multiple Products in Aldol Condensations

Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple spots or peaks, indicating the presence of self-condensation and/or crossed-aldol products.

Possible Causes and Solutions:

Possible CauseSolution
Self-condensation of the enolizable ketone/aldehyde. If reacting trifluoroacetone with another enolizable carbonyl compound, consider using a non-enolizable aldehyde as the reaction partner. Alternatively, use a strong, non-nucleophilic base like LDA to pre-form the enolate of one carbonyl compound before adding the trifluoroacetone.
Reaction temperature is too high. Lower the reaction temperature to favor the desired kinetic product. Aldol reactions are often performed at low temperatures (e.g., -78 °C to 0 °C).
Inappropriate base used. Use a weaker base if self-condensation is a major issue. The choice of base can influence the equilibrium between the starting materials and the aldol adduct.
Dehydration of the aldol adduct. If the unsaturated condensation product is not desired, avoid heating the reaction mixture and perform the workup under neutral or mildly acidic conditions.
Issue 2: Low Yield and Byproduct Formation in Grignard Reactions

Symptom: The yield of the desired tertiary alcohol is low, and byproducts such as the corresponding ketone (from hydrolysis of an intermediate) or products of enolization are observed.

Possible Causes and Solutions:

Possible CauseSolution
Grignard reagent acting as a base. The Grignard reagent can deprotonate the α-carbon of trifluoroacetone, leading to an enolate and recovery of the starting ketone after workup.[6] To minimize this, use a less sterically hindered Grignard reagent and maintain a low reaction temperature. The use of cerium trichloride (CeCl₃) can also promote 1,2-addition over enolization.[7]
Moisture in the reaction. Grignard reagents are strong bases and react readily with water. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[7]
Incomplete reaction. The reaction may require a longer reaction time or gentle warming to go to completion. Monitor the reaction by TLC or GC.
Side reactions of the Grignard reagent. Formation of biphenyls (in the case of phenylmagnesium bromide) can occur.[8] Optimizing the formation of the Grignard reagent can minimize this.
Issue 3: Poor Stereoselectivity and Byproduct Formation in Wittig Reactions

Symptom: A mixture of E/Z isomers is obtained, or byproducts from the decomposition of the Wittig reagent are observed.

Possible Causes and Solutions:

Possible CauseSolution
Nature of the ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides generally give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[9] Choose the appropriate ylide for the desired stereoisomer.
Presence of lithium salts. Lithium salts can affect the stereochemical outcome of the reaction.[10] Using salt-free ylides can improve selectivity.
Decomposition of the ylide. Wittig reagents are sensitive to water and oxygen.[10] Ensure anhydrous and inert conditions. Prepare the ylide in situ and use it immediately.
Reaction with the base. If the base used to generate the ylide is also a strong nucleophile, it may react with the trifluoroacetone. Use a non-nucleophilic base such as sodium hydride or potassium tert-butoxide.

Data Presentation

Table 1: Common Byproducts in Trifluoroacetone-Based Syntheses and Strategies for Their Minimization

Reaction TypePotential ByproductsMinimization Strategies
Cyanohydrin Formation Unreacted trifluoroacetone, decomposition to trifluoroacetone and HCN.[4]Extend reaction time, use a slight excess of cyanide source, maintain low temperature, and keep the pH slightly acidic (4-5) during workup.[1][4]
Aldol Condensation Self-condensation products, dehydrated α,β-unsaturated products.Use a non-enolizable aldehyde partner, pre-form the enolate with a strong base, maintain low reaction temperatures, and control workup conditions to avoid dehydration.
Grignard Reaction Enolization product (trifluoroacetone), reduction product, Wurtz coupling products.[6]Use less sterically hindered Grignard reagents, low temperatures, consider using CeCl₃ as an additive, and ensure anhydrous conditions.[7]
Wittig Reaction E/Z isomers, triphenylphosphine oxide.Choose the appropriate stabilized or non-stabilized ylide for desired stereochemistry, use salt-free conditions, and ensure anhydrous and inert reaction conditions.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin with Minimized Byproducts

This protocol is a general guideline and may require optimization.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Citric acid (or another weak acid)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath to 0-5 °C.[1]

  • Reaction: Prepare a solution of NaCN or KCN in water. Slowly add 1,1,1-trifluoroacetone to the cyanide solution while maintaining the temperature between 0-10 °C. Stir the mixture at this temperature for a few hours. Monitor the reaction progress by TLC or NMR.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a chilled, dilute solution of a weak acid (e.g., 1M citric acid) to neutralize any excess cyanide and adjust the pH to 4-5.[1] This is a critical step to stabilize the cyanohydrin product.

    • Extract the aqueous layer multiple times with cold diethyl ether.

    • Combine the organic extracts and wash them with a small amount of cold brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low.

    • Purify the crude product by vacuum distillation. A reported boiling point is 68-69 °C at 40 mmHg.[1]

Visualizations

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Byproduct Formation Observed check_reaction Analyze Reaction Conditions start->check_reaction temp Temperature Too High? check_reaction->temp reagent_add Reagent Addition Too Fast? check_reaction->reagent_add moisture Moisture Contamination? check_reaction->moisture base_catalyst Incorrect Base/Catalyst? check_reaction->base_catalyst temp->reagent_add No lower_temp Lower Reaction Temperature temp->lower_temp Yes reagent_add->moisture No slow_add Slower Reagent Addition reagent_add->slow_add Yes moisture->base_catalyst No dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents Yes optimize_base Optimize Base/Catalyst base_catalyst->optimize_base Yes re_run Re-run Experiment base_catalyst->re_run No, consult literature lower_temp->re_run slow_add->re_run dry_reagents->re_run optimize_base->re_run Reaction_Pathways cluster_nucleophilic_addition Nucleophilic Addition cluster_products Products & Byproducts trifluoroacetone Trifluoroacetone cyanohydrin Cyanohydrin Formation (+ KCN/HCN) trifluoroacetone->cyanohydrin aldol Aldol Condensation (+ Enolate) trifluoroacetone->aldol grignard Grignard Reaction (+ RMgX) trifluoroacetone->grignard wittig Wittig Reaction (+ Ylide) trifluoroacetone->wittig desired_product Desired Product cyanohydrin->desired_product byproducts Byproducts cyanohydrin->byproducts aldol->desired_product aldol->byproducts grignard->desired_product grignard->byproducts wittig->desired_product wittig->byproducts purification Purification (Distillation, Chromatography, etc.) desired_product->purification byproducts->purification final_product Pure Product purification->final_product

References

troubleshooting guide for the resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide?

A1: The most commonly reported and effective method is enzymatic kinetic resolution. This technique utilizes an enantioselective amidase to selectively hydrolyze one enantiomer of the racemic amide. For instance, amidases from microorganisms like Klebeksiella oxytoca or Burkholderia phytofirmans can selectively convert (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, leaving the (S)-amide unreacted.[1] Another potential, though less specifically documented for this compound, is diastereomeric crystallization. This classic resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[2]

Q2: What is the theoretical maximum yield for the desired enantiomer in a kinetic resolution?

A2: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[3] This is because the enzyme selectively acts on one of the two enantiomers present in the racemic starting material, leaving the other enantiomer untouched.

Q3: Can I improve the yield beyond 50% for the desired enantiomer?

A3: Achieving a yield greater than 50% for the desired enantiomer from the initial racemic mixture requires incorporating a racemization step for the unwanted enantiomer. This process, known as dynamic kinetic resolution (DKR), involves continuously converting the unreacted enantiomer back into the racemate, allowing the enzyme to progressively transform more than 50% of the initial substrate into the desired product.

Q4: How do I choose the right enzyme for the resolution?

A4: The choice of enzyme is critical for a successful resolution. Screening different commercially available amidases or microorganisms is recommended. Look for enzymes that exhibit high enantioselectivity (E-value) and activity towards the target substrate. Literature reports indicate that amidases from Klebsiella oxytoca and Burkholderia phytofirmans have been used successfully for this specific resolution.[1]

Q5: What analytical techniques are suitable for determining the enantiomeric excess (ee)?

A5: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of the product and the unreacted starting material. It is crucial to develop and validate the analytical method to ensure accurate results.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

Enzymatic Resolution

Issue 1: Low or No Enzyme Activity

Possible Cause Solution
Improper Enzyme Storage Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5]
Sub-optimal Reaction Conditions Optimize the pH, temperature, and buffer system for the specific amidase being used. Consult the enzyme's technical datasheet for optimal conditions.
Enzyme Inhibition Impurities in the substrate or solvents can inhibit enzyme activity. Ensure high purity of the racemic amide and use high-purity solvents. Heavy metal contamination can also be a source of inhibition; consider adding a chelating agent like EDTA if this is suspected.[3]
Insufficient Enzyme Loading The amount of enzyme may be too low for the substrate concentration. Incrementally increase the enzyme loading to find the optimal concentration.[3]

Issue 2: Low Enantiomeric Excess (ee)

Possible Cause Solution
Incorrect Reaction Time For kinetic resolutions, the ee of the product and remaining substrate changes over time. Perform a time-course experiment to determine the optimal reaction time for achieving the highest ee.
Sub-optimal Temperature Temperature can affect the enantioselectivity of the enzyme. Running the reaction at a lower temperature can sometimes improve the ee.
Enzyme with Low Enantioselectivity The chosen enzyme may not be sufficiently selective for the substrate. Screen other amidases to find one with a higher E-value.
Racemization of Product or Substrate The product or unreacted substrate may be racemizing under the reaction conditions. Check the stability of the enantiopurified materials under the reaction conditions (without the enzyme).

Issue 3: Low Yield of the Desired Product

Possible Cause Solution
Reaction Not at 50% Conversion For kinetic resolutions, the maximum ee for the unreacted substrate is achieved at conversions greater than 50%, while the maximum ee for the product is often achieved at lower conversions. Monitor the reaction progress to stop it at the optimal point for the desired enantiomer.
Substrate Inhibition High concentrations of the racemic amide can inhibit the enzyme. Try lowering the initial substrate concentration or use a fed-batch approach where the substrate is added gradually.[3]
Product Inhibition The resulting carboxylic acid or the unreacted amide can inhibit the enzyme at high concentrations. Consider in-situ product removal techniques if product inhibition is suspected.[3]
Poor Product Recovery The extraction and purification process may be inefficient. Optimize the work-up procedure to ensure complete extraction of the product and minimize losses during purification.
Diastereomeric Crystallization

Issue 1: The Diastereomeric Salt Fails to Crystallize (Oils Out)

Possible Cause Solution
Inappropriate Solvent The solvent may be too effective at solvating the diastereomeric salts. Screen a variety of solvents with different polarities. The use of a solvent/anti-solvent system can often induce crystallization.[6][7]
Supersaturation is Too High A highly concentrated solution can lead to rapid precipitation of an oil instead of an ordered crystal lattice. Dilute the solution to reduce the level of supersaturation.[6]
Presence of Impurities Impurities can hinder crystal nucleation and growth. Ensure both the racemic mixture and the resolving agent are of high purity.[6]

Issue 2: Low Diastereomeric Excess (de) of the Crystals

Possible Cause Solution
Poor Choice of Resolving Agent The resolving agent may not effectively differentiate between the two enantiomers. Screen a variety of chiral resolving agents.[6]
Rapid Crystallization Fast crystallization can trap the undesired diastereomer in the crystal lattice. Slow down the crystallization process by reducing the cooling rate or using a slower solvent evaporation method.[6]
System Not at Thermodynamic Equilibrium The less soluble diastereomer may not have had sufficient time to crystallize. Increase the crystallization time or incorporate a slurry aging step.[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

Materials:

  • Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

  • Amidase (e.g., from Klebsiella oxytoca or a commercially available equivalent)

  • Phosphate buffer (pH and molarity optimized for the specific enzyme, e.g., 50 mM, pH 7.5)

  • Sodium hydroxide solution (e.g., 1 M) for pH adjustment

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Chiral HPLC or GC column for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide in the phosphate buffer to the desired substrate concentration (e.g., 50-200 g/L).[1]

  • pH Adjustment: Adjust the pH of the substrate solution to the optimal pH for the amidase using a sodium hydroxide solution.

  • Enzyme Addition: Add the amidase (as a whole-cell catalyst or a purified enzyme) to the reaction mixture. The optimal enzyme loading should be predetermined.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.

  • Reaction Quenching: Once the desired conversion and ee are reached (typically around 50% conversion for optimal separation), stop the reaction by acidifying the mixture (e.g., with HCl to pH 2) to precipitate the enzyme.

  • Work-up:

    • Separate the precipitated enzyme by centrifugation or filtration.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-amide from the (R)-acid. The (R)-acid will remain in the aqueous layer under acidic conditions.

    • To isolate the (R)-acid, adjust the pH of the aqueous layer and perform a subsequent extraction.

    • Dry the organic extracts containing the (S)-amide over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the (S)-amide and the (R)-acid by appropriate methods such as recrystallization or column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the final products.

Data Presentation

Table 1: Reported Data for Enzymatic Resolution

Enzyme SourceSubstrate Conc.YieldEnantiomeric Excess (ee)Reference
Klebsiella oxytoca~0.5 M~50% for (R)-acid>99% for (R)-acid[1]
Burkholderia phytofirmans ZJB-15079200 g/L44% for (R)-acid95% for (R)-acid[1]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_enzymatic Enzymatic Resolution Troubleshooting cluster_crystallization Diastereomeric Crystallization Troubleshooting cluster_solution Solution Problem Low Yield or Low Enantiomeric Excess Analytical Validate Analytical Method (Chiral HPLC/GC) Problem->Analytical First Step Reagents Check Reagent Purity (Substrate, Solvents) Problem->Reagents Enzyme_Activity Verify Enzyme Activity (Storage, Conditions) Problem->Enzyme_Activity If Enzymatic Solvent Screen Solvents and Anti-solvents Problem->Solvent If Crystallization Reaction_Params Optimize Reaction Parameters (pH, Temp, Time) Enzyme_Activity->Reaction_Params Concentration Adjust Substrate/Enzyme Concentration Reaction_Params->Concentration Solution Improved Yield and Enantiomeric Excess Concentration->Solution Conditions Optimize Crystallization Conditions (Cooling Rate) Solvent->Conditions Resolving_Agent Select Different Resolving Agent Conditions->Resolving_Agent Resolving_Agent->Solution

Caption: Troubleshooting workflow for low yield or low enantiomeric excess.

Enzymatic_Resolution_Workflow Start Racemic Amide (R/S) Reaction Enzymatic Hydrolysis (Amidase) Start->Reaction Mixture Mixture of: (R)-Acid and (S)-Amide Reaction->Mixture Workup Acidic Work-up & Extraction Mixture->Workup Separation Phase Separation Workup->Separation Aqueous Aqueous Layer: (R)-Acid Separation->Aqueous Contains Organic Organic Layer: (S)-Amide Separation->Organic Contains Purification_R Purification Aqueous->Purification_R Purification_S Purification Organic->Purification_S Product_R Pure (R)-Acid Purification_R->Product_R Product_S Pure (S)-Amide Purification_S->Product_S

Caption: General workflow for enzymatic resolution of the racemic amide.

References

Validation & Comparative

A Comparative Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated chiral building blocks, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has emerged as a valuable synthon for the introduction of a trifluoromethylated stereocenter. This guide provides an objective comparison of this compound with other chiral building blocks, supported by experimental data, to assist researchers in selecting the optimal precursor for their synthetic endeavors.

Introduction to this compound

This compound is a chiral carboxylic acid featuring a quaternary stereocenter bearing a trifluoromethyl group, a hydroxyl group, and a methyl group.[1] This unique combination of functionalities makes it an attractive starting material for the synthesis of complex chiral molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group.[2] This building block is available in both (R) and (S) enantiomeric forms, providing access to a diverse range of stereochemically defined targets.

Performance Comparison with Alternative Chiral Building Blocks

The selection of a chiral building block is a critical decision in the design of an efficient and stereoselective synthetic route. While this compound offers a direct route to trifluoromethylated stereocenters, other chiral synthons can also be employed to generate similar structural motifs. This section compares the utility of this compound with other chiral building blocks in the context of specific synthetic applications.

Synthesis of Chiral Trifluoromethylated Alcohols and Amines

The hydroxyl and carboxyl groups of this compound serve as convenient handles for further chemical transformations. For instance, the carboxylic acid can be readily coupled with amines to form amides, which can then be reduced to yield chiral trifluoromethylated amino alcohols. This pathway provides a straightforward method for accessing these valuable motifs.

Table 1: Comparison of Chiral Building Blocks for the Synthesis of a Generic Chiral Trifluoromethylated Amine

Chiral Building BlockSynthetic StepsKey TransformationTypical Overall YieldTypical Enantiomeric ExcessReference
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid 2Amide coupling followed by reductionGood>99%[3]
Chiral Trifluoromethylated Imine1Asymmetric aza-Henry reactionGood to ExcellentModerate to Good[2]
Chiral Sulfinimide2Nucleophilic addition of trifluoromethyl anion followed by reductionGoodHigh[2]

As illustrated in Table 1, while other methods like the asymmetric aza-Henry reaction or the use of chiral sulfinimides can also produce chiral trifluoromethylated amines, starting from this compound offers a reliable and highly enantioselective route. The commercial availability of the enantiopure starting material is a significant advantage.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any chiral building block. This section provides methodologies for key transformations involving this compound.

General Procedure for Amide Coupling

A common and crucial reaction is the coupling of the carboxylic acid with an amine to form an amide.

Protocol:

  • To a solution of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable amine (1.1 eq).

  • Add a peptide coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Note: The choice of coupling reagent and base may vary depending on the specific amine substrate.[4]

Enzymatic Synthesis of Enantiopure this compound

Enzymatic resolution is a powerful method for obtaining enantiomerically pure chiral compounds.

Protocol for Kinetic Resolution using a Lipase:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add racemic this compound ethyl ester to the buffer.

  • Introduce a lipase from a suitable source (e.g., Candida antarctica lipase B).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Separate the unreacted ester and the carboxylic acid product by extraction at different pH values.

  • This method can provide both enantiomers of the acid and the corresponding ester with high enantiomeric excess.[1]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate a decision-making process for chiral building block selection and a typical experimental workflow.

Chiral_Building_Block_Selection start Define Target Molecule & Stereochemistry has_cf3 Does the target contain a CF3-substituted stereocenter? start->has_cf3 direct_route 3,3,3-Trifluoro-2-hydroxy- 2-methylpropanoic acid has_cf3->direct_route Yes other_chiral_pool Other Chiral Pool Building Blocks (e.g., amino acids, terpenes) has_cf3->other_chiral_pool No evaluation Evaluate: - Number of steps - Overall yield - Stereoselectivity - Cost & Availability direct_route->evaluation other_chiral_pool->evaluation asymmetric_synthesis Asymmetric Synthesis (e.g., catalytic asymmetric alkylation, reduction) asymmetric_synthesis->evaluation decision Select Optimal Chiral Building Block evaluation->decision

Caption: Decision-making flowchart for selecting a chiral building block.

Asymmetric_Synthesis_Workflow start Start: Chiral Building Block (e.g., (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid) reaction_setup Reaction Setup: - Solvent - Reagents - Temperature start->reaction_setup monitoring Reaction Monitoring (TLC, GC, HPLC, NMR) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization, Distillation) workup->purification analysis Characterization: - NMR, MS, IR - Chiral HPLC for ee% purification->analysis final_product Final Chiral Product analysis->final_product

Caption: A generalized workflow for an asymmetric synthesis experiment.

Conclusion

This compound stands as a highly valuable and versatile chiral building block for the synthesis of molecules containing a trifluoromethylated stereocenter. Its commercially available, enantiopure forms and the straightforward reactivity of its hydroxyl and carboxyl groups provide a reliable and efficient entry point to a wide range of chiral targets. While alternative chiral synthons and asymmetric methodologies exist, the use of this building block offers a compelling combination of high stereochemical control and operational simplicity. The choice of the most suitable chiral precursor will ultimately depend on the specific synthetic target, the desired reaction sequence, and considerations of overall efficiency and cost. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Validation of Enantiomeric Purity of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of quality control and regulatory compliance. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for the accurate determination of its enantiomeric composition. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this purpose. The information presented is supported by experimental data from closely related compounds due to the limited availability of specific data for the target analyte.

Comparison of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric excess (e.e.) of this compound hinges on several factors, including the required accuracy, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy.

Table 1: Performance Comparison of Analytical Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomeric derivatives on a chiral stationary phase or separation of diastereomeric derivatives on an achiral column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct chemical shifts for each enantiomer.
Sample Preparation Dissolution in a suitable solvent, often the mobile phase.Derivatization to increase volatility and thermal stability (e.g., esterification followed by acylation).Dissolution in a deuterated solvent and addition of a chiral solvating/derivatizing agent.
Key Advantage Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. A vast library of chiral stationary phases is commercially available.[1][2]High resolution and sensitivity, particularly for volatile compounds.[3]Rapid, non-destructive analysis providing structural information. ¹⁹F NMR is highly sensitive for fluorinated compounds.[4][5]
Key Limitation Method development can be time-consuming and may require screening of multiple columns and mobile phases.[1]Limited to volatile and thermally stable analytes or those that can be readily derivatized.Lower sensitivity compared to chromatographic methods; requires a suitable chiral auxiliary.[5]

Table 2: Representative Chromatographic and Spectroscopic Data

Disclaimer: The following data is based on the analysis of structurally similar chiral α-hydroxy acids and may not be fully representative of the performance for this compound.

ParameterChiral HPLC (Direct Method)Chiral GC (Indirect Method via Derivatization)Chiral ¹⁹F NMR (with Chiral Solvating Agent)
Stationary Phase Immobilized Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Standard non-chiral column (e.g., DB-5)Not Applicable
Mobile Phase/Carrier Gas n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)HeliumNot Applicable
Typical Retention Times Enantiomer 1: ~8 min, Enantiomer 2: ~10 minDiastereomer 1: ~12 min, Diastereomer 2: ~12.5 minNot Applicable
Resolution (Rs) > 1.5> 1.5Not Applicable
Chemical Shift Difference (Δδ) Not ApplicableNot ApplicableBaseline separation of signals
Analysis Time 15-20 minutes15-20 minutes< 5 minutes
Detection UV (e.g., 210 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)¹⁹F NMR Detector

Experimental Protocols

Detailed Protocol for Chiral HPLC Method

This protocol describes a direct method for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA), all HPLC grade.

  • Sample Solvent: Mobile phase or a mixture of n-Hexane and IPA (90:10, v/v).

  • Racemic standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane / IPA / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • For unknown samples, dissolve in the sample solvent to achieve a concentration within the linear range of the detector.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The two enantiomers should be resolved into two distinct peaks.

  • Calculate the resolution (Rs) between the peaks; a value greater than 1.5 indicates baseline separation.

  • The enantiomeric excess (e.e.) is calculated using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining enantiomeric purity via HPLC and a logical comparison of the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate Chiral Column A->C B Prepare Sample Solution (Dissolve & Filter) D Inject Sample B->D C->D E Isocratic Elution D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate e.e. G->H

Experimental workflow for chiral HPLC analysis.

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analyte This compound HPLC Chiral HPLC Analyte->HPLC Direct Analysis GC Chiral GC Analyte->GC Requires Derivatization NMR Chiral NMR Analyte->NMR Requires Chiral Solvating Agent Versatility High Versatility HPLC->Versatility Resolution High Resolution GC->Resolution Speed Rapid Analysis NMR->Speed

References

Determining the Absolute Configuration of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of absolute configuration is a critical step. This guide provides a comparative overview of X-ray crystallography, the gold standard for stereochemical assignment, alongside powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), with a focus on their application to derivatives of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

This fluorinated chiral building block and its derivatives are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can impart unique properties, such as enhanced metabolic stability and binding affinity. Consequently, robust methods for assigning the absolute stereochemistry of these compounds are essential for understanding their structure-activity relationships.

Methodological Comparison

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of suitable atoms for certain techniques, and the availability of instrumentation. Below is a comparative summary of the primary techniques.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to generate a 3D electron density map.Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), leading to distinct NMR chemical shifts.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Sample Requirement High-quality single crystal.Soluble compound, derivatization to esters.Soluble compound, no derivatization needed.
Direct/Indirect Direct determination of absolute configuration.Indirect, based on empirical models of diastereomer conformation.Direct, by comparison of experimental and calculated spectra.
Strengths Unambiguous and definitive assignment.Applicable to soluble non-crystalline compounds; provides solution-state conformation.Applicable to a wide range of chiral molecules in solution, including oils.
Limitations Requires a suitable single crystal, which can be challenging to grow.Requires chemical derivatization, which may not be straightforward for all compounds.Requires quantum mechanical calculations for spectral interpretation.

Experimental Data: The Parent Acid

The absolute configuration of the parent compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been unequivocally determined by single-crystal X-ray diffraction.

Crystallographic Parameter(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1]
COD Number 4109972[1]
Space Group P -1[1]
Cell Lengths (Å) a = 5.8633, b = 5.9866, c = 9.609[1]
Cell Angles ( °) α = 94.583, β = 91.888, γ = 116.698[1]
Residual Factor 0.0378[1]

Experimental Protocols

X-ray Crystallography

The determination of absolute configuration by X-ray crystallography involves the following key steps:

  • Crystal Growth: A high-quality single crystal of the target derivative is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct enantiomer.

Experimental Workflow for X-ray Crystallography

cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis a Synthesize Derivative b Purify Derivative a->b c Grow Single Crystal b->c d X-ray Diffraction Data Collection c->d e Structure Solution & Refinement d->e f Determine Absolute Configuration (Flack Parameter) e->f

Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. The protocol for a derivative of this compound would be as follows:

  • Derivatization: The chiral alcohol (the esterified derivative) is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters.[2][3][4]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons on either side of the chiral center are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration based on the established conformational model of the Mosher esters.[3][4]

Logical Flow of Mosher's Method

cluster_0 Derivatization cluster_1 Analysis a Chiral Alcohol Derivative b (R)-MTPA-Cl a->b c (S)-MTPA-Cl a->c d (S)-MTPA Ester b->d e (R)-MTPA Ester c->e f Acquire ¹H NMR Spectra d->f e->f g Calculate Δδ (δS - δR) f->g h Assign Absolute Configuration g->h

Process for determining absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization.

  • Sample Preparation: The chiral derivative is dissolved in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded.

  • Quantum Mechanical Calculations: The VCD spectrum of one enantiomer of the molecule is calculated using density functional theory (DFT). The spectrum of the other enantiomer is the mirror image.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[5][6]

Concluding Remarks

The determination of the absolute configuration of this compound derivatives can be approached using several powerful analytical techniques. X-ray crystallography provides a definitive and unambiguous result, provided that suitable single crystals can be obtained. When crystallization is a challenge, spectroscopic methods offer viable alternatives. Mosher's method, an NMR-based approach, is a well-established technique for soluble compounds, while VCD is a growing field that provides direct determination of absolute configuration in solution without the need for chemical modification. The choice of method will ultimately depend on the specific properties of the derivative and the resources available. For critical applications in drug development, orthogonal methods are often employed to provide the highest level of confidence in the stereochemical assignment.

References

A Comparative Guide to the Resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid are valuable chiral building blocks in the pharmaceutical industry. The effective separation of its racemic mixture into pure enantiomers is a critical step in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of the two primary methods for this resolution: classical chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both chemical and enzymatic resolution methods based on available data. It is important to note that while the principles of chemical resolution are well-established, specific quantitative data for the resolution of this particular acid are not as readily available in the literature as for enzymatic methods.

ParameterChemical Resolution (Diastereomeric Salt Formation)Enzymatic Resolution (Amidase-mediated)
Resolving Agent Chiral amines (e.g., (S)-(-)-α-methylbenzylamine, dimethoxystrychnine)Enzymes (amidases from Klebsiella oxytoca, Burkholderia phytofirmans, Rhodococcus sp.)
Substrate Racemic this compoundRacemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide
Typical Yield Theoretically up to 50% for the desired enantiomer. Practical yields are often lower and require optimization.Up to ~50% for the (R)-acid.[1]
Enantiomeric Excess (e.e.) Highly variable, dependent on the resolving agent, solvent, and number of recrystallizations.Excellent, often >99% for the (R)-acid.[1]
Reaction Conditions Multiple steps: salt formation, crystallization, and liberation of the free acid. Often requires stoichiometric amounts of a costly resolving agent.[2]Typically mild conditions (near-neutral pH, moderate temperatures).[1]
Scalability Can be challenging and costly to scale up due to the need for large quantities of chiral resolving agents and solvents.[2]Demonstrated scalability up to 1500 L scale.[1]
Environmental Impact Generates significant solvent waste and requires the recovery of the resolving agent.Generally considered a "greener" alternative with less hazardous waste.

Experimental Protocols

Chemical Resolution via Diastereomeric Salt Formation (General Protocol)

1. Salt Formation:

  • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
  • Add one equivalent of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine, to the solution.
  • Stir the mixture to allow for the formation of diastereomeric salts.

2. Fractional Crystallization:

  • Concentrate the solution by evaporation or cool it to induce crystallization of the less soluble diastereomeric salt.
  • Isolate the crystals by filtration. The choice of solvent is crucial and may require screening to achieve efficient separation.
  • The enantiomeric purity of the crystallized salt can be enhanced by repeated recrystallization steps.

3. Liberation of the Enantiopure Acid:

  • Dissolve the purified diastereomeric salt in water.
  • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiopure this compound.
  • Extract the product with an organic solvent and purify by standard methods.

4. Recovery of the Resolving Agent:

  • The chiral amine can be recovered from the aqueous layer by basification and extraction for potential reuse.

Enzymatic Resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This protocol is based on the successful large-scale resolution using an amidase from Klebsiella oxytoca.[1]

1. Biocatalyst Preparation:

  • Cultivate Klebsiella oxytoca cells expressing the enantioselective amidase. Alternatively, use a commercially available amidase preparation or a recombinant E. coli strain overexpressing the desired enzyme.

2. Enzymatic Hydrolysis:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
  • Suspend the whole cells or the purified enzyme in the buffer.
  • Add the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to the reaction mixture. A substrate concentration of around 0.5 M has been reported for large-scale reactions.[1]
  • Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by measuring the formation of the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and the depletion of the (R)-amide using techniques such as HPLC.

4. Product Isolation:

  • Once the reaction reaches approximately 50% conversion, stop the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).
  • Acidify the supernatant to protonate the carboxylic acid product.
  • Extract the (R)-acid with a suitable organic solvent.
  • The unreacted (S)-amide remains in the aqueous phase or can be extracted separately and can be chemically hydrolyzed to obtain the (S)-acid.

5. Purification:

  • Purify the extracted (R)-acid by crystallization or other chromatographic methods to yield a product with high chemical (>98%) and enantiomeric (>99%) purity.[1]

Mandatory Visualization

Resolution_Workflows cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution racemic_acid Racemic Acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts Salt Formation chiral_amine Chiral Amine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Separated Salt crystallization->separated_salt acidification Acidification separated_salt->acidification enantiopure_acid_chem Enantiopure Acid acidification->enantiopure_acid_chem racemic_amide Racemic Amide hydrolysis Enantioselective Hydrolysis racemic_amide->hydrolysis amidase Amidase amidase->hydrolysis acid_amide_mix (R)-Acid + (S)-Amide hydrolysis->acid_amide_mix separation Extraction/ Separation acid_amide_mix->separation enantiopure_acid_enz (R)-Acid separation->enantiopure_acid_enz unreacted_amide (S)-Amide separation->unreacted_amide

Caption: Comparative workflows for chemical and enzymatic resolution.

References

assessing the effectiveness of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a resolving agent for primary amines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of chiral resolving agents is critical for the efficient separation of enantiomers, a pivotal step in pharmaceutical development and fine chemical synthesis. This guide provides a comparative analysis of commonly employed resolving agents for primary amines, supported by experimental data and detailed protocols. While this guide focuses on established agents, it is important to note that a thorough literature search did not yield specific experimental data on the use of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a resolving agent for primary amines. Therefore, a direct comparison with this specific compound is not currently feasible.

The resolution of racemic primary amines is frequently achieved through the formation of diastereomeric salts with a chiral acid. This classical method leverages the different physicochemical properties of diastereomers, most notably their solubility, to enable their separation by fractional crystallization. The choice of resolving agent is paramount and can significantly influence the efficiency of the resolution, impacting both the yield and the enantiomeric excess of the desired amine.

Comparison of Common Chiral Resolving Agents

This section provides a comparative overview of three widely used chiral resolving agents for primary amines: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid. The selection of the optimal resolving agent is often substrate-dependent and may require empirical screening.

Resolving AgentStructureKey AdvantagesKey Disadvantages
(+)-Tartaric Acid Readily available and inexpensive natural product.[1] Extensive literature and established protocols exist.[1] Its two carboxylic acid groups provide strong interactions for salt formation.[1]May not be effective for all primary amines; success is highly substrate-dependent. Can sometimes form difficult-to-handle or poorly crystalline salts.
(R)-Mandelic Acid Often provides good crystallinity and efficient separation for a variety of primary amines.[2] The aromatic ring can participate in beneficial π-π stacking interactions in the crystal lattice.Generally more expensive than tartaric acid. The single carboxylic acid may result in weaker salt formation compared to dicarboxylic acids.
(+)-Camphorsulfonic Acid Strong acid, leading to robust salt formation.[3][4] The rigid bicyclic structure can lead to well-defined crystal packing and high diastereoselectivity.[1]Can be more expensive than tartaric and mandelic acid. The sulfonic acid group may be too acidic for sensitive substrates.

Quantitative Performance Data

The following table summarizes representative experimental data for the resolution of primary amines using the discussed resolving agents. It is crucial to recognize that the yield and enantiomeric excess (% ee) are highly dependent on the specific primary amine, solvent system, temperature, and number of recrystallizations.

Primary AmineResolving AgentSolventYield (%)Enantiomeric Excess (% ee)
1-Phenylethylamine(+)-Tartaric AcidMethanol~40-60% (after one crystallization)>95%
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanolRoutinely >85%>85%
Phenylalanine Methyl Ester(R)-Mandelic Acid (PEGylated)MethanolGood85% (after one cycle)[2]
2-Amino-1-butanol(R)-Mandelic Acid (PEGylated)MethanolGoodHigh[2]
3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(+)-10-Camphorsulfonic AcidIsopropyl acetate/AcetonitrileHighOptically-pure

Experimental Protocols

The following are generalized protocols for the diastereomeric salt resolution of a primary amine. Optimization of solvent, stoichiometry, and crystallization conditions is typically necessary for a specific substrate.

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary.

    • Slowly add the solution of the resolving agent to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For improved yield, the mixture can be further cooled in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable hot solvent.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., NaOH, K₂CO₃) to neutralize the resolving agent and liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[1]

Visualization of the Resolution Workflow

The following diagrams illustrate the logical workflow and the general experimental process for the chiral resolution of primary amines via diastereomeric salt formation.

G racemic_amine Racemic Primary Amine (R/S Mixture) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine • (+)-Acid) (S-Amine • (+)-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization (Separation based on solubility) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., S-Amine • (+)-Acid) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble Solution liberation Liberation of Amine (Addition of Base) less_soluble->liberation resolved_amine Enantiopure Primary Amine (e.g., S-Amine) liberation->resolved_amine recovered_agent Recovered Resolving Agent liberation->recovered_agent

Logical workflow of diastereomeric salt resolution.

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Liberation & Analysis dissolve_amine Dissolve Racemic Amine in Solvent mix Mix Solutions dissolve_amine->mix dissolve_agent Dissolve Resolving Agent in Solvent dissolve_agent->mix cool Cool to Induce Crystallization mix->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize Salt (Optional) wash->recrystallize liberate Liberate Free Amine with Base recrystallize->liberate extract Extract with Organic Solvent liberate->extract analyze Determine Enantiomeric Excess extract->analyze

Experimental workflow for chiral resolution.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chemists employ various strategies to control stereochemistry. While 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block, its primary role is as an integral part of the final molecule. In contrast, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction and are subsequently removed. This guide provides a comprehensive comparison of prominent chiral auxiliaries that serve as powerful tools for asymmetric synthesis, offering an alternative strategy to the use of chiral building blocks like this compound.

This guide will focus on the performance of three well-established classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine amides. We will delve into their effectiveness in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic illustrations.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, ensure high yields, and be easily attached to and removed from the substrate. The following tables summarize the performance of these leading chiral auxiliaries in cornerstone asymmetric reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. The choice of chiral auxiliary significantly influences the diastereoselectivity of the reaction.

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)IsobutyraldehydePropionyl Imide>99:1 (syn)85
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans' Auxiliary)BenzaldehydePropionyl Imide95:5 (syn)80
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydePropionyl Imide98:2 (anti:syn)95
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental transformation for the synthesis of chiral carboxylic acid derivatives.

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)Benzyl bromidePropionyl Imide>99:190-95
(2S)-Bornane-10,2-sultam (Oppolzer's Sultam)Methyl iodidePhenylacetyl Imide>98:285-95
(1R,2S)-Pseudoephedrine n-Butyl iodidePropionyl Amide>98:280-90
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a key cycloaddition for the construction of cyclic systems with controlled stereochemistry.

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-AcryloylCyclopentadiene>99:1 (endo)80-90
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-AcryloylCyclopentadiene95:5 (endo)90

Mechanistic Insights and Stereochemical Control

The high degree of stereocontrol exerted by these auxiliaries stems from the formation of rigid, well-defined transition states that favor the approach of the electrophile from one face of the enolate.

Evans' Oxazolidinones: The Zimmerman-Traxler Model

The predictable syn-selectivity in aldol reactions using Evans' oxazolidinones is rationalized by the Zimmerman-Traxler model.[1] The boron enolate forms a rigid six-membered chair-like transition state, where the substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde from the less sterically hindered face.[2][3]

experimental_workflow cluster_workflow General Experimental Workflow A 1. Attachment of Chiral Auxiliary B 2. Diastereoselective Reaction (e.g., Aldol, Alkylation) A->B C 3. Purification of Diastereomeric Product B->C D 4. Cleavage of Chiral Auxiliary C->D E 5. Isolation of Enantiomerically Enriched Product D->E F 6. Recovery of Chiral Auxiliary D->F Recycling

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Enantiopure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Strategy

Enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive comparison of three primary synthetic routes to this valuable compound: chemoenzymatic kinetic resolution, classical chemical resolution, and asymmetric synthesis. The analysis focuses on key metrics including overall yield, enantiomeric excess (e.e.), cost of reagents and catalysts, process complexity, and scalability to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The selection of a synthetic route to a chiral molecule is a critical decision in drug development, impacting both the cost and timeline of a project. This guide evaluates three distinct strategies to obtain enantiopure this compound. The chemoenzymatic approach via kinetic resolution offers exceptional enantioselectivity and operates under mild, environmentally friendly conditions, making it highly attractive for large-scale, sustainable production. Classical chemical resolution, while conceptually straightforward, is often hampered by the theoretical maximum yield of 50% for the desired enantiomer and the cost of the resolving agent. Asymmetric synthesis, particularly through the hydrogenation of a prochiral precursor, presents a direct and potentially highly efficient route, though it may require more specialized and costly catalysts.

Comparative Analysis of Synthetic Routes

The following tables provide a quantitative comparison of the key performance indicators for each synthetic route. For a fair comparison, all routes are considered to start from readily available and cost-effective materials.

Table 1: Performance Comparison of Synthetic Routes

MetricChemoenzymatic Kinetic ResolutionClassical Chemical ResolutionAsymmetric Synthesis (Hydrogenation)
Overall Yield Moderate (~45%)Low (<50%)High (Potentially >90%)
Enantiomeric Excess (e.e.) Excellent (>99%)[1]Good to Excellent (>98%)Excellent (>96%)
Process Complexity Multi-step (racemate synthesis + resolution)Multi-step (racemate synthesis + resolution)More direct (precursor synthesis + asymmetric step)
Scalability Demonstrated at large scale (1500 L)[1]Scalable, but less efficientPotentially scalable
Environmental Impact Generally low (aqueous media, biodegradable catalyst)Moderate (use of organic solvents)Moderate (use of organic solvents and metal catalysts)

Table 2: Cost-Benefit Analysis

FactorChemoenzymatic Kinetic ResolutionClassical Chemical ResolutionAsymmetric Synthesis (Hydrogenation)
Starting Material Cost Low to ModerateLow to ModerateModerate
Catalyst/Resolving Agent Cost Moderate (enzyme production/purchase)Moderate to HighHigh (chiral metal catalysts)
Reagent & Solvent Cost LowModerateModerate
Process Time ModerateLong (multiple crystallizations)Short
Overall Cost-Effectiveness High for large scaleModerate, dependent on resolving agent recyclingPotentially high for efficient catalysts

Synthetic Route Overviews and Logical Workflows

Chemoenzymatic Kinetic Resolution

This approach involves the synthesis of a racemic mixture of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, followed by the enantioselective hydrolysis of one of the enantiomers by an amidase enzyme. This leaves the unreacted amide and the desired carboxylic acid enantiomer, which can then be separated.

cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Hydrolysis Ethyl Trifluoroacetate Ethyl Trifluoroacetate Racemic Amide Racemic Amide Ethyl Trifluoroacetate->Racemic Amide 1. NaCN 2. H2SO4, H2O Acetone Cyanohydrin Acetone Cyanohydrin Mixture (R)-Acid + (S)-Amide Racemic Amide->Mixture Amidase (e.g., Klebsiella oxytoca) Enantiopure (R)-Acid Enantiopure (R)-Acid Mixture->Enantiopure (R)-Acid Extraction (S)-Amide (S)-Amide Mixture->(S)-Amide Enantiopure (S)-Acid Enantiopure (S)-Acid (S)-Amide->Enantiopure (S)-Acid Chemical Hydrolysis

Chemoenzymatic kinetic resolution workflow.
Classical Chemical Resolution

This traditional method also begins with the synthesis of the racemic carboxylic acid. The racemate is then treated with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification liberates the desired enantiopure acid.

cluster_0 Racemate Synthesis cluster_1 Diastereomeric Salt Formation cluster_2 Separation & Liberation Ethyl Trifluoroacetate Ethyl Trifluoroacetate Racemic Acid Racemic Acid Ethyl Trifluoroacetate->Racemic Acid 1. NaCN 2. H2SO4, H2O Acetone Cyanohydrin Acetone Cyanohydrin Diastereomeric Salts (R)-Acid-(S)-Amine Salt (S)-Acid-(S)-Amine Salt Racemic Acid->Diastereomeric Salts Chiral Amine (e.g., (S)-(-)-alpha-methylbenzylamine) Less Soluble Salt Less Soluble Salt Diastereomeric Salts->Less Soluble Salt Fractional Crystallization Enantiopure Acid Enantiopure Acid Less Soluble Salt->Enantiopure Acid Acidification (e.g., HCl)

Classical chemical resolution workflow.
Asymmetric Synthesis via Hydrogenation

This modern approach aims to directly create the desired enantiomer from a prochiral precursor, avoiding the formation of a racemic mixture. A key strategy is the asymmetric hydrogenation of a trifluoromethylated β-ketoester using a chiral metal catalyst. The resulting chiral alcohol can then be hydrolyzed to the target acid.

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Hydrolysis Ethyl Trifluoroacetate Ethyl Trifluoroacetate Prochiral Ketoester Prochiral Ketoester Ethyl Trifluoroacetate->Prochiral Ketoester NaH, Toluene Ethyl Acetate Ethyl Acetate Chiral Hydroxyester Chiral Hydroxyester Prochiral Ketoester->Chiral Hydroxyester H2, Chiral Ru-catalyst Enantiopure Acid Enantiopure Acid Chiral Hydroxyester->Enantiopure Acid Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Asymmetric synthesis workflow via hydrogenation.

Detailed Experimental Protocols

Route 1: Chemoenzymatic Kinetic Resolution

Step 1: Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

A detailed procedure for the synthesis of the racemic amide is described in a patent, starting from a trifluoroacetic acid ester. A solution of sodium cyanide in water is added to a mixture of ethyl trifluoroacetate and acetone. The resulting cyanohydrin is then hydrolyzed and amidated using sulfuric acid to yield the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Step 2: Enzymatic Kinetic Resolution

A well-documented procedure utilizes whole cells of Klebsiella oxytoca containing an R-stereospecific amidase. In a large-scale reaction, a suspension of the cells is prepared in a phosphate buffer. The racemic amide is added to a concentration of approximately 0.5 M. The reaction is stirred at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7-8). The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached. The (R)-acid is then isolated by extraction, and the remaining (S)-amide can be hydrolyzed chemically to the (S)-acid if desired.[1]

Route 2: Classical Chemical Resolution

Step 1: Synthesis of Racemic this compound

The synthesis of the racemic acid follows a similar procedure to the amide synthesis, with the final step being a hydrolysis of the intermediate nitrile to the carboxylic acid using a strong acid like sulfuric acid.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

The racemic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for instance, (S)-(-)-α-methylbenzylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The process of recrystallization from the same solvent may be repeated to improve the diastereomeric purity.

Step 3: Liberation of the Enantiopure Acid

The purified diastereomeric salt is dissolved in water, and a strong acid, such as hydrochloric acid, is added to protonate the carboxylate and the chiral amine. The enantiopure carboxylic acid is then extracted with an organic solvent, and the solvent is evaporated to yield the final product.

Route 3: Asymmetric Synthesis via Hydrogenation

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate (Prochiral Precursor)

To a suspension of sodium hydride in a suitable solvent like toluene, a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete. The resulting sodium salt of the β-ketoester is then neutralized with an acid to yield the prochiral precursor.

Step 2: Asymmetric Hydrogenation

The prochiral β-ketoester is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A chiral ruthenium catalyst, for example, a Ru-BINAP complex, is added at a low catalyst loading (e.g., 0.1-1 mol%). The reactor is then pressurized with hydrogen gas (e.g., 10-50 atm) and stirred at a specific temperature until the reaction is complete.

Step 3: Hydrolysis to the Enantiopure Acid

The resulting chiral hydroxyester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid. The final product is then isolated by extraction and purification.

Conclusion

The choice of the optimal synthetic route to enantiopure this compound is a multifaceted decision that depends on the specific priorities of the research or development program.

  • For large-scale, cost-effective, and environmentally conscious production, the chemoenzymatic kinetic resolution stands out as a highly compelling option. Its demonstrated scalability, excellent enantioselectivity, and use of mild, aqueous conditions are significant advantages.[1]

  • Classical chemical resolution, while a well-established technique, is generally less efficient due to its inherent 50% yield limit for the desired enantiomer. It may be a viable option for smaller-scale synthesis where the cost of the resolving agent and the additional separation steps are manageable.

  • Asymmetric synthesis via hydrogenation offers the most direct and potentially highest-yielding route. This approach is particularly attractive for its atom economy and reduced number of steps. However, the high cost of chiral catalysts can be a significant barrier, and the development of a highly efficient and recyclable catalytic system is crucial for its economic viability.

Ultimately, a thorough evaluation of the specific project requirements, including scale, budget, timeline, and sustainability goals, will guide the selection of the most appropriate synthetic strategy.

References

literature review of the applications of trifluoromethylated chiral acids in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth review of the strategic application of trifluoromethylated chiral acids in modern medicinal chemistry, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their mechanisms of action.

The introduction of a trifluoromethyl (-CF3) group into a chiral acid scaffold is a powerful strategy in drug design, profoundly influencing the molecule's physicochemical and biological properties. This guide provides a comprehensive literature review on the applications of these unique compounds, offering a comparative analysis of their efficacy, metabolic stability, and role as chiral resolving agents. Detailed experimental protocols and visualizations of relevant signaling pathways are included to provide a practical resource for researchers in the field.

Performance Comparison: Enhancing Potency and Selectivity

The electron-withdrawing nature and steric bulk of the trifluoromethyl group can lead to significant improvements in a drug candidate's binding affinity, selectivity, and pharmacokinetic profile. Below, we compare the performance of trifluoromethylated chiral compounds against their non-fluorinated counterparts or other alternatives in two key therapeutic areas: anti-inflammatory drugs targeting cyclooxygenase-2 (COX-2) and metabolic regulators acting as farnesoid X receptor (FXR) agonists.

Cyclooxygenase-2 (COX-2) Inhibitors

Trifluoromethylated compounds are prominent in the landscape of selective COX-2 inhibitors used to treat inflammation and pain. The trifluoromethyl group often plays a crucial role in achieving selectivity for COX-2 over the related COX-1 isoform, thereby reducing gastrointestinal side effects.[1][2][3][4][5]

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib COX-20.05294[6]
Fluorinated Triarylpyrazole 12COX-20.049253.1[2]
Fluorinated Triarylpyrazole 13COX-20.057201.8[2]
Fluorinated Triarylpyrazole 14COX-20.054214.8[2]
Indomethacin (Non-selective)COX-1/COX-2COX-2: 6.84-[1]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-25.84-[1]

Table 1: Comparison of the in vitro potency and selectivity of trifluoromethylated and other COX-2 inhibitors. A higher selectivity index indicates greater selectivity for COX-2.

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism, making it a key target for the treatment of metabolic diseases.[7][8][9] Trifluoromethylated analogs have been explored to modulate FXR activity.

CompoundTargetEC50 (nM)Efficacy (%)Reference
Obeticholic Acid (OCA) FXR130100[10]
EDP-305FXR8152[10]
Compound 2FXR599055.1[11]
Compound 5FXR1440060.3[11]
Compound 10FXR4330120.5[11]
GW4064FXR--[12]

Table 2: Comparison of the in vitro potency and efficacy of various FXR agonists. Efficacy is often reported relative to a standard agonist like chenodeoxycholic acid (CDCA) or OCA.

Impact on Metabolic Stability

A significant advantage of incorporating trifluoromethyl groups is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. This can lead to a longer drug half-life and improved bioavailability.[11][13]

PropertyNon-Trifluoromethylated Analog (e.g., -CH3)Trifluoromethylated Analog (e.g., -CF3)Rationale
Primary Metabolic Pathway Oxidation of the methyl group to alcohol, aldehyde, and carboxylic acid metabolites.Oxidation at the corresponding position is blocked due to the strength of the C-F bonds.The high energy required to break the C-F bond prevents CYP-mediated oxidation.
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of downstream metabolites.
Half-life (t½) in vitro ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.

Table 3: Comparative metabolic stability of trifluoromethylated versus non-trifluoromethylated analogs.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution Using a Trifluoromethylated Chiral Acid

This protocol outlines a general procedure for the classical resolution of a racemic amine using a trifluoromethylated chiral acid, such as (R)-(-)-N-(1-(4-nitrophenyl)ethyl)-2,2,2-trifluoroacetamide, as the resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[13][14][15][16]

Materials:

  • Racemic amine

  • Trifluoromethylated chiral acid (e.g., (R)-(-)-N-(1-(4-nitrophenyl)ethyl)-2,2,2-trifluoroacetamide)

  • Suitable solvent (e.g., ethanol, methanol, acetonitrile)

  • 6 M Hydrochloric acid

  • tert-Butyl methyl ether

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

  • Polarimeter

  • Melting point apparatus

Procedure:

  • Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable warm solvent. In a separate flask, dissolve an equimolar amount of the trifluoromethylated chiral acid in the same solvent, warming if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The choice of solvent is critical and may require screening.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., tert-butyl methyl ether).

  • Add an aqueous base (e.g., 1 M NaOH) to neutralize the trifluoromethylated chiral acid and liberate the free amine into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer. The melting point can also be compared to that of the pure enantiomer.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.[1][5]

Materials:

  • Purified human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Prostaglandin screening EIA kit (for detection of PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme solution, and the test compound dilutions. Include a control well with no inhibitor and a blank well with no enzyme.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of trifluoromethylated chiral acids requires visualizing their interaction with cellular signaling pathways. Below are diagrams generated using the DOT language to illustrate the COX-2 and FXR signaling pathways.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation Inhibitor Trifluoromethylated Chiral Acid (e.g., Celecoxib) Inhibitor->COX2

Caption: COX-2 signaling pathway and inhibition by trifluoromethylated chiral acids.

FXR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FXR FXR FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR->FXRE RXR RXR RXR->FXRE SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Gene_Expression Regulation of Genes for: - Lipid Metabolism - Glucose Homeostasis - Inflammation FXRE->Gene_Expression Regulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Agonist Trifluoromethylated Chiral Acid (FXR Agonist) Agonist->FXR

References

A Comparative Guide to NMR Spectroscopic Methods for Determining Enantiomeric Excess of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopic methods for determining the enantiomeric excess of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its derivatives. The comparison is supported by experimental data and detailed protocols for key methodologies.

The inherent chiral nature of this compound, a valuable building block in medicinal chemistry due to its trifluoromethyl group, necessitates precise and reliable methods for quantifying its enantiomeric purity. NMR spectroscopy offers a powerful and accessible tool for this purpose. The fundamental principle behind these methods is the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR experiment, into a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts, allowing for the quantification of each enantiomer by integrating the corresponding signals. This is typically achieved through the use of chiral auxiliaries, which can be broadly categorized as chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), and chiral lanthanide shift reagents (CLSRs).

Comparison of NMR Methods for Enantiomeric Excess Determination

The choice of method for determining the enantiomeric excess of this compound derivatives by NMR depends on several factors, including the nature of the substrate, the desired accuracy, and the availability of chiral auxiliaries. The following table summarizes the key quantitative parameters for different NMR-based methods.

MethodChiral AuxiliaryAnalyteNucleus ObservedChemical Shift Difference (Δδ in ppm)AdvantagesDisadvantages
Chiral Derivatizing Agent (CDA) (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid)Generic α-hydroxy acid ester¹H, ¹⁹FTypically 0.1 - 0.5 for ¹H; can be larger for ¹⁹FCovalent bond formation leads to stable diastereomers and often large Δδ values. Well-established and reliable method.Requires derivatization reaction, which may not be quantitative and can be time-consuming. The chiral auxiliary may introduce interfering signals.
Chiral Solvating Agent (CSA) Pirkle's Alcohol (e.g., (S)-1-(9-anthryl)-2,2,2-trifluoroethanol)Generic α-hydroxy acid¹H, ¹⁹FTypically smaller than with CDAs, often < 0.1Simple to use as it involves only mixing the analyte and CSA. Non-destructive to the sample.Smaller chemical shift differences can make quantification challenging, especially for complex spectra. Requires careful optimization of solvent and temperature.
Chiral Lanthanide Shift Reagent (CLSR) e.g., Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Generic α-hydroxy acid¹HCan be large and concentration-dependentInduces large chemical shift separations.Can cause significant line broadening, which may reduce resolution and accuracy. Reagents are sensitive to moisture.
Three-Component Derivatization ¹⁹F-labeled chiral amine and 2-formylphenylboronic acidChiral hydroxy acids¹⁹FCan be significant, often > 0.1High resolution and minimal signal overlap in ¹⁹F NMR. Can be used for simultaneous analysis of multiple hydroxy acids.[1]Requires a specific three-component reaction.

Experimental Protocols

Chiral Derivatizing Agent (CDA): Mosher's Acid Esterification

This protocol describes the formation of diastereomeric esters of a derivative of this compound with Mosher's acid chloride for ¹H and ¹⁹F NMR analysis.[2]

Materials:

  • Ester of this compound (1.0 eq)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.2 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • In a clean, dry NMR tube, dissolve the ester of this compound in approximately 0.5 mL of anhydrous DCM.

  • Add anhydrous pyridine to the solution.

  • Add (R)-Mosher's acid chloride to the mixture.

  • Cap the NMR tube and gently invert to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR.

  • Remove the solvent under a stream of nitrogen.

  • Dissolve the residue in CDCl₃ for NMR analysis.

  • Acquire ¹H and ¹⁹F NMR spectra.

  • Repeat the procedure using (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride to prepare the other diastereomer for comparison and confirmation of signal assignments.

  • The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.

Chiral Solvating Agent (CSA): Use of Pirkle's Alcohol

This protocol outlines the in-situ formation of diastereomeric complexes between a derivative of this compound and Pirkle's alcohol for ¹H and ¹⁹F NMR analysis.

Materials:

  • This compound or its ester

  • (S)-1-(9-anthryl)-2,2,2-trifluoroethanol ((S)-Pirkle's alcohol)

  • NMR tube, deuterated chloroform (CDCl₃) or other suitable deuterated solvent

Procedure:

  • In an NMR tube, dissolve a known amount of the analyte in approximately 0.5 mL of CDCl₃.

  • Acquire a standard ¹H and ¹⁹F NMR spectrum of the analyte.

  • Add a molar equivalent of (S)-Pirkle's alcohol to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire ¹H and ¹⁹F NMR spectra of the mixture.

  • Compare the spectra before and after the addition of the CSA to identify the separated signals of the two enantiomers.

  • The enantiomeric excess is calculated from the integration of the baseline-resolved signals.

Chiral Lanthanide Shift Reagent (CLSR): Application of Eu(hfc)₃

This protocol describes the use of a chiral lanthanide shift reagent to induce separation of enantiomeric signals in the NMR spectrum.

Materials:

  • This compound or its derivative

  • Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • NMR tube, anhydrous deuterated chloroform (CDCl₃)

Procedure:

  • Prepare a stock solution of Eu(hfc)₃ in anhydrous CDCl₃.

  • In an NMR tube, dissolve a known amount of the analyte in anhydrous CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add small increments (e.g., 0.1 equivalents) of the Eu(hfc)₃ stock solution to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the separation of the signals corresponding to the two enantiomers. Continue adding the shift reagent until optimal separation is achieved without excessive line broadening.

  • Determine the enantiomeric excess by integrating the resolved signals.

Visualizing the Workflow

The general workflow for determining enantiomeric excess using NMR spectroscopy with a chiral auxiliary can be visualized as follows:

G Workflow for NMR Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Processing Analyte Racemic or Enantioenriched Analyte (this compound derivative) Mix Mix Analyte and Auxiliary (or perform derivatization) Analyte->Mix Auxiliary Chiral Auxiliary (CDA, CSA, or CLSR) Auxiliary->Mix NMR_Acquisition Acquire NMR Spectrum (¹H or ¹⁹F) Mix->NMR_Acquisition Signal_Separation Observe Signal Separation (Diastereomeric non-equivalence) NMR_Acquisition->Signal_Separation Integration Integrate Separated Signals Signal_Separation->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: General workflow for determining enantiomeric excess using NMR.

Logical Relationship of Chiral Auxiliary Interaction

The determination of enantiomeric excess via NMR relies on the formation of diastereomeric species with distinct spectral properties.

G Principle of NMR Enantiodiscrimination cluster_0 Enantiomers cluster_1 Diastereomers R_Enantiomer (R)-Analyte Diastereomer_RR (R,R)-Diastereomer R_Enantiomer->Diastereomer_RR + S_Enantiomer (S)-Analyte Diastereomer_SR (S,R)-Diastereomer S_Enantiomer->Diastereomer_SR + Chiral_Auxiliary Chiral Auxiliary (e.g., (R)-CDA) Chiral_Auxiliary->Diastereomer_RR Chiral_Auxiliary->Diastereomer_SR NMR_Spectrum NMR Spectrum (Distinct Signals) Diastereomer_RR->NMR_Spectrum Diastereomer_SR->NMR_Spectrum

Caption: Formation of diastereomers for NMR analysis.

References

performance comparison of different amidases for the kinetic resolution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic kinetic resolution of a key fluorinated building block.

The enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid are valuable chiral building blocks in the synthesis of various pharmaceuticals. The kinetic resolution of the corresponding racemic amide, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, using enantioselective amidases has emerged as a promising and environmentally benign method for the production of these enantiopure compounds. This guide provides a comparative overview of the performance of different microbial amidases reported for this biotransformation, supported by experimental data and detailed methodologies.

Comparative Performance of Amidases

The selection of an appropriate amidase is critical for achieving high enantioselectivity and yield. The following table summarizes the performance of several recently reported amidases for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Amidase SourceEnzyme FormSubstrate Conc.ProductYield (%)e.e. (%)E-valueReaction TimeTemp. (°C)
Burkholderia phytofirmans ZJB-15079Whole cells (E. coli)200 g/L(R)-acid44958610 min-
Brevibacterium epidermidis ZJB-07021Whole cells-(S)-amide41.1>992370 min35
(R)-acid49.969.7
Klebsiella oxytocaRecombinant (E. coli)~0.5 M(R)-acid~50>99---
Arthrobacter sp. S-2Purified recombinant-(S)-acid & (R)-amide-----

Note: e.e. stands for enantiomeric excess. The E-value is the enantiomeric ratio, a measure of the enzyme's enantioselectivity. A higher E-value indicates greater selectivity.

Experimental Workflow

The general experimental workflow for the kinetic resolution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using an amidase is depicted in the following diagram. This process typically involves the cultivation of the microbial source, preparation of the biocatalyst (whole cells or purified enzyme), the enzymatic resolution reaction, and subsequent analysis of the products.

G cluster_0 Biocatalyst Preparation cluster_1 Kinetic Resolution cluster_2 Analysis & Product Isolation A Microorganism Cultivation (e.g., E. coli, Burkholderia sp.) B Cell Harvesting & Biocatalyst Preparation (Whole Cells / Purified Enzyme) A->B D Enzymatic Reaction (Amidase) B->D C Racemic Substrate (3,3,3-trifluoro-2-hydroxy- 2-methylpropanamide) C->D E Reaction Quenching D->E F Extraction & Separation E->F G HPLC/GC Analysis (Conversion & e.e. determination) F->G H Enantiopure Products ((R)-acid / (S)-amide or vice versa) F->H

Caption: General workflow for the amidase-catalyzed kinetic resolution.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the literature for the kinetic resolution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Kinetic Resolution using Burkholderia phytofirmans ZJB-15079 Whole Cells[1][2][3]
  • Biocatalyst Preparation: Escherichia coli cells harboring the amidase gene from Burkholderia phytofirmans ZJB-15079 (Bp-Ami) are cultivated and harvested. The whole cells are used directly as the biocatalyst.

  • Reaction Mixture: A suspension is prepared containing 200 g/L of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide and 5 g/L of the prepared whole-cell biocatalyst in a suitable buffer. The reaction is noted to be dependent on Co²⁺ ions, which should be present in the buffer at a concentration of 1 mM to achieve maximum activity.[1]

  • Reaction Conditions: The reaction is carried out for 10 minutes. The original source highlights the thermostability of the enzyme, with a half-life of 47.93 h at 80 °C, although the specific temperature for this high-substrate concentration experiment is not stated.[1]

  • Analysis: The conversion and enantiomeric excess of the resulting (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and the remaining (S)-amide are determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Kinetic Resolution using Brevibacterium epidermidis ZJB-07021 Whole Cells
  • Biocatalyst Preparation: The R-stereospecific amidase-producing strain, Brevibacterium epidermidis ZJB-07021, is cultivated, and the harvested whole cells are used as the biocatalyst.

  • Reaction Conditions: The kinetic resolution is performed at 35°C for 70 minutes.[2] It is important to note that the enantioselectivity of this amidase is highly temperature-dependent, with the E-value increasing significantly at lower temperatures (e.g., 14°C).[2]

  • Analysis: The reaction products, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, are quantified, and their enantiomeric excess is determined using chiral HPLC or Gas Chromatography (GC).

Large-Scale Kinetic Resolution using Klebsiella oxytoca Amidase[5][6]
  • Biocatalyst: A heat-stable, stereospecific amidase from Klebsiella oxytoca, typically overexpressed in E. coli, is used. The enzyme can be used as a cell-free extract or in a partially purified form.

  • Reaction Conditions: The reaction is conducted at a large scale (e.g., 1500 L) with a substrate concentration of approximately 0.5 M.[3]

  • Product Isolation and Analysis: The product, (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, is isolated from the reaction mixture. The yield, purity (>98%), and enantiomeric excess (>99%) are determined by standard analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Conclusion

The choice of amidase for the kinetic resolution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide depends on the desired enantiomer and process requirements. The amidase from Burkholderia phytofirmans ZJB-15079 demonstrates remarkably high activity and substrate tolerance, making it suitable for rapid, high-concentration biotransformations.[4][1] The amidase from Klebsiella oxytoca has been proven effective for large-scale industrial production of the (R)-acid.[3] For the production of the (S)-acid, an S-enantioselective amidase, such as the one from Arthrobacter sp. S-2, would be the enzyme of choice.[5] The temperature-dependent enantioselectivity of the amidase from Brevibacterium epidermidis ZJB-07021 offers a means to fine-tune the resolution process. Further optimization of reaction conditions and enzyme engineering holds the potential to further enhance the efficiency and applicability of these biocatalysts in the synthesis of chiral fluorinated pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is critical for ensuring personnel safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this corrosive compound. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to be familiar with the hazards associated with this compound. This substance is classified as corrosive and can cause severe skin burns and serious eye damage.[1] It may also be corrosive to metals.[1][2]

Personal Protective Equipment (PPE): All personnel handling this chemical must wear appropriate PPE to prevent any direct contact.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant apron and boots are recommended.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] Always adhere to federal, state, and local regulations.[1]

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[1]
  • Consult US EPA guidelines under 40 CFR 261.3 and relevant state and local regulations for accurate classification.[1]

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled hazardous waste container.
  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Container Selection and Labeling:

  • Use a corrosive-resistant container with a resistant inner liner for waste collection.[1][2]
  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials. The container should be stored locked up.[1]

5. Spill Management:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1][2]
  • Collect the absorbed material into a suitable container for disposal as hazardous waste.
  • Wash the spill area thoroughly with water.
  • Contaminated clothing should be removed immediately and washed before reuse.[1][2]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 generate_waste Generate Waste Material (Unused chemical, contaminated items) fume_hood->generate_waste Step 3 classify_waste Classify as Hazardous Waste (per 40 CFR 261.3) generate_waste->classify_waste Waste Generated spill Spill Occurs generate_waste->spill Spill collect_waste Collect in a Labeled, Corrosive-Resistant Container classify_waste->collect_waste Next store_waste Store in Designated, Secure Area collect_waste->store_waste Next arrange_pickup Arrange for Licensed Hazardous Waste Disposal store_waste->arrange_pickup Next end End: Compliant Disposal arrange_pickup->end Complete absorb Absorb with Inert Material spill->absorb Immediate Action collect_spill Collect Absorbed Material into Hazardous Waste Container absorb->collect_spill Next collect_spill->store_waste Containment Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks associated with this corrosive compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon improper handling.[1] It is crucial to understand its primary hazards to ensure safe laboratory practices.

GHS Classification:

CategoryHazard Statement
Corrosive to metals (Category 1)H290: May be corrosive to metals.[1][2]
Skin corrosion (Category 1B)H314: Causes severe skin burns and eye damage.[1]
Serious eye damage (Category 1)H314: Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with the chemical.

PPESpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).To prevent skin burns upon contact.[3][4] Gloves should be inspected before each use.
Body Protection A flame-resistant, long-sleeved laboratory coat.To protect skin from potential splashes and spills.[4]
Footwear Closed-toe shoes.To protect feet from spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust or fumes.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

  • Preparation :

    • Work in a designated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Have a spill kit readily available.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store in a corrosive-resistant container with a resistant inner liner.[1][2]

    • Store locked up.[1]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. A clear and concise disposal plan prevents environmental contamination and ensures regulatory compliance.

Emergency Procedures:

EmergencyAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Absorb spillage to prevent material damage.[1][2] Use appropriate PPE and contain the spill. Collect the spilled material with an inert absorbent and place it in a suitable container for disposal.

Disposal Plan:

  • Waste Classification : This material may be classified as hazardous waste.[1]

  • Disposal : Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[1]

  • Contaminated Packaging : Do not reuse empty containers. Dispose of them as unused product.[1]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 post1 Clean Work Area and Equipment handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: Workflow for handling this compound.

EmergencyResponse Emergency Response Protocol cluster_actions Immediate Actions cluster_first_aid First Aid Measures exposure Exposure Event action1 Remove from Exposure exposure->action1 action2 Administer First Aid action1->action2 action3 Notify Supervisor action2->action3 fa_skin Skin Contact: Flush with water for 15 mins action2->fa_skin fa_eye Eye Contact: Flush with water for 15 mins action2->fa_eye fa_inhale Inhalation: Move to fresh air action2->fa_inhale fa_ingest Ingestion: Rinse mouth, Do NOT induce vomiting action2->fa_ingest seek_medical Seek Immediate Medical Attention fa_skin->seek_medical fa_eye->seek_medical fa_inhale->seek_medical fa_ingest->seek_medical

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.